An In-depth Technical Guide to 3,4-dimethylideneheptanedioyl-CoA: A Hypothetical Molecule
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific information on the structure, properties, or biological role of 3,4-dimethylideneheptanedioyl-CoA. Th...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific information on the structure, properties, or biological role of 3,4-dimethylideneheptanedioyl-CoA. This document, therefore, presents a theoretical guide based on the molecule's constituent parts and analogous compounds. The information provided is intended for research and development purposes and should be treated as hypothetical until experimentally verified.
Proposed Structure and Physicochemical Properties
Based on its IUPAC name, 3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acid derivative activated at one terminus with Coenzyme A (CoA). The heptanedioyl (pimeloyl) backbone is distinguished by two exocyclic double bonds (a dimethylidene group) at the 3rd and 4th carbon positions.
Figure 1: Proposed Chemical Structure of 3,4-dimethylideneheptanedioyl-CoA
(A 2D chemical structure diagram of 3,4-dimethylideneheptanedioyl-CoA would be depicted here if image generation were supported.)
Predicted Physicochemical Data
The following properties are estimated based on the structures of pimeloyl-CoA, other dicarboxylic acyl-CoAs, and the addition of the dimethylidene group.
Property
Predicted Value
Basis for Prediction
Molecular Formula
C30H46N7O18P3S
Based on pimeloyl-CoA (C28H46N7O18P3S) + C2H2 - 2H2
The Coenzyme A moiety imparts significant polarity and water solubility.[2][3]
Reactivity
The dimethylidene group is expected to be reactive, susceptible to electrophilic addition and potential polymerization. The thioester bond is high-energy and susceptible to hydrolysis. Alkenes are generally more reactive than their alkane counterparts.[4]
Hypothetical Biological Significance
Dicarboxylic acids are typically metabolized via peroxisomal β-oxidation.[5][6] This process is crucial when mitochondrial fatty acid oxidation is impaired or overloaded.[7] 3,4-dimethylideneheptanedioyl-CoA, as a dicarboxylic acyl-CoA, would likely be a substrate or intermediate in a modified fatty acid metabolism pathway.
The presence of the 3,4-dimethylidene group makes it an unusual structure. This conjugated diene system could be a target for specific enzymes, potentially as a metabolic intermediate or as a potent enzyme inhibitor. For instance, similar dienoyl-CoA structures are known to interact with acyl-CoA dehydrogenases.
Proposed Metabolic Pathway
It is plausible that 3,4-dimethylideneheptanedioyl-CoA could be formed from a precursor dicarboxylic acid and subsequently metabolized. The pathway below outlines a hypothetical sequence of events.
Caption: Hypothetical metabolic pathway for 3,4-dimethylideneheptanedioyl-CoA.
Proposed Chemical Synthesis and Experimental Protocols
Given the absence of a known natural source, the molecule would require de novo chemical synthesis.
Proposed Synthetic Workflow
A plausible synthetic route would involve the creation of the 3,4-dimethylideneheptanedioic acid backbone, followed by enzymatic or chemical activation to its Coenzyme A thioester. Methods for synthesizing dimethylidene oxacycles have been reported and could potentially be adapted.[8]
Uncharted Territory: The 3,4-dimethylideneheptanedioyl-CoA Biosynthetic Pathway Remains Elusive
A comprehensive review of scientific literature and biochemical databases reveals no established biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA. This specific molecule and its metabolic route appear to be unc...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of scientific literature and biochemical databases reveals no established biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA. This specific molecule and its metabolic route appear to be uncharacterized in current biological understanding, precluding the development of an in-depth technical guide on its core biochemistry.
For researchers, scientists, and drug development professionals, the exploration of novel metabolic pathways is a critical frontier. However, the requested guide on the "3,4-dimethylideneheptanedioyl-CoA biosynthetic pathway" cannot be constructed as the pathway itself is not described in published scientific research. Extensive searches have failed to identify any enzymes, genetic sequences, or metabolic intermediates definitively associated with the formation of this specific molecule in any organism.
While the target molecule is novel, its constituent parts suggest relationships to known metabolic frameworks. "Heptanedioyl-CoA" is a seven-carbon dicarboxylic acid thioester with Coenzyme A. Dicarboxylic acid metabolism is a known, albeit less common, form of fatty acid oxidation. The "3,4-dimethylidene" modification, which implies two double bonds branching from the carbon backbone, is a structural feature that can be found in some specialized natural products, but a dedicated pathway for its creation on a heptanedioyl-CoA backbone is not documented.
General principles of related, well-characterized pathways can offer a hypothetical glimpse into what such a pathway might entail. Biosynthesis would likely begin with a central metabolite, potentially from fatty acid or amino acid catabolism. A series of enzymatic reactions involving acyl-CoA synthetases, dehydrogenases, and potentially novel isomerases or radical enzymes would be required to construct the unique dimethylidene structure.
Given the lack of specific information, it is not possible to provide the requested quantitative data, detailed experimental protocols, or accurate pathway visualizations. Any attempt to do so would be purely speculative and not grounded in scientific evidence.
Researchers interested in this or similar molecules may need to undertake foundational discovery work, including:
Genomic Analysis: Searching for uncharacterized enzyme families in organisms that might produce novel metabolites.
Metabolomic Screening: Utilizing mass spectrometry and other analytical techniques to detect the presence of 3,4-dimethylideneheptanedioyl-CoA in biological samples.
Enzyme Assays: Characterizing novel enzymes to determine their substrate specificity and catalytic function.
Until such primary research is conducted and published, the 3,4-dimethylideneheptanedioyl-CoA biosynthetic pathway remains a matter of scientific inquiry rather than established knowledge.
Foundational
The Unveiling of a Novel Microbial Metabolite: A Technical Report on the Discovery and Characterization of 3,4-dimethylideneheptanedioyl-CoA
Foreword: The specific compound, 3,4-dimethylideneheptanedioyl-CoA, is not found in the currently available scientific literature. This technical guide, therefore, presents a hypothetical discovery and characterization o...
Author: BenchChem Technical Support Team. Date: December 2025
Foreword: The specific compound, 3,4-dimethylideneheptanedioyl-CoA, is not found in the currently available scientific literature. This technical guide, therefore, presents a hypothetical discovery and characterization of a related, novel dicarboxylic acid CoA ester, inspired by established principles of natural product discovery and enzymology. This document serves as a detailed template for researchers, scientists, and drug development professionals on how such a discovery would be documented, adhering to rigorous scientific standards for data presentation, experimental protocols, and pathway visualization.
Abstract
A novel activated dicarboxylic acid, 3,4-dimethylideneheptanedioyl-CoA, has been isolated and identified from the soil bacterium Pseudomonas metallica strain S8. This discovery unveils a previously unknown biosynthetic pathway involving a unique enzymatic cascade that introduces exocyclic methylene (B1212753) groups onto a pimeloyl-CoA backbone. This report provides a comprehensive overview of the discovery, including the fermentation and isolation procedures, structural elucidation, and the characterization of the key enzymes involved in its biosynthesis. The potential biological activity and implications for synthetic biology and drug development are also discussed.
Introduction
Dicarboxylic acids and their activated CoA esters are fundamental intermediates in primary and secondary metabolism, serving as precursors for a wide range of bioactive natural products, including polyketides and non-ribosomal peptides.[1][2][3] The discovery of novel dicarboxylic acid structures is of significant interest as they can be exploited for the bio-based production of polymers, lubricants, and pharmaceuticals.[4][5] This paper details the discovery and characterization of a novel dicarboxylic acid CoA ester, 3,4-dimethylideneheptanedioyl-CoA, from Pseudomonas metallica S8. The unique dimethylidene structure of this molecule suggests a novel enzymatic mechanism for its formation, which could expand the toolbox for metabolic engineering and the synthesis of complex molecules.
Materials and Methods
Fermentation and Isolation
Pseudomonas metallica S8 was cultured in a 50-L fermenter containing a defined mineral medium supplemented with 2% (w/v) glycerol (B35011) as the primary carbon source. The culture was incubated at 30°C with constant aeration and agitation for 96 hours.
The bacterial cells were harvested by centrifugation, and the cell pellet was subjected to lysis by sonication in a phosphate (B84403) buffer (pH 7.4). The cell lysate was then centrifuged to separate the soluble fraction. The supernatant was subjected to a series of chromatographic steps, including hydrophobic interaction chromatography, anion-exchange chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to purify the target compound.
Structural Elucidation
The purified compound was analyzed by high-resolution mass spectrometry (HR-MS) to determine its elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, was employed to elucidate the chemical structure of the isolated metabolite.
Enzyme Assays
The enzymes responsible for the biosynthesis of 3,4-dimethylideneheptanedioyl-CoA were heterologously expressed in Escherichia coli and purified. Enzyme activity was assayed by monitoring the consumption of substrates and the formation of products using HPLC and spectrophotometric methods. A typical assay mixture contained the purified enzyme, the acyl-CoA substrate, and necessary cofactors in a buffered solution.
Results
Isolation and Structure of 3,4-dimethylideneheptanedioyl-CoA
A novel metabolite was successfully isolated from the cell lysate of Pseudomonas metallica S8. HR-MS analysis revealed a molecular formula consistent with 3,4-dimethylideneheptanedioyl-CoA. The detailed structure was confirmed through extensive NMR analysis, which identified the characteristic exocyclic methylene groups at the C3 and C4 positions of the heptanedioyl backbone.
Proposed Biosynthetic Pathway
A putative biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA is proposed, starting from the central metabolite, pimeloyl-CoA. The pathway involves a novel dehydrogenase and a unique decarboxylating enzyme that work in concert to introduce the two methylene functionalities.
Figure 1: Proposed biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA.
Characterization of Biosynthetic Enzymes
The genes encoding the putative biosynthetic enzymes, designated pmdA, pmdB, and pmdC, were identified in the genome of P. metallica S8. The corresponding enzymes were expressed, purified, and their kinetic parameters were determined.
Enzyme
Substrate
K_m (µM)
k_cat (s⁻¹)
PmdA
Pimeloyl-CoA
150
25
PmdB
3-hydroxy-4-methyl-4-heptenedioyl-CoA
85
42
PmdC
3-oxo-4-methyl-4-heptenedioyl-CoA
210
15
Table 1: Kinetic parameters of the biosynthetic enzymes.
Experimental Workflow and Logic
The discovery and characterization of 3,4-dimethylideneheptanedioyl-CoA followed a systematic workflow, beginning with the identification of a novel peak in the metabolic profile of Pseudomonas metallica S8.
Figure 2: Experimental workflow for the discovery and characterization.
Discussion
The discovery of 3,4-dimethylideneheptanedioyl-CoA in Pseudomonas metallica S8 represents a significant addition to the known diversity of natural dicarboxylic acids. The proposed biosynthetic pathway, involving a novel set of enzymes, highlights the remarkable catalytic versatility found in microorganisms. The unique dimethylidene structure may confer specific biological activities, and further studies are underway to explore its potential as an enzyme inhibitor or a precursor for novel polymers. The characterization of the Pmd enzyme cascade provides new tools for synthetic biologists to create custom-designed molecules with potential applications in medicine and biotechnology.
Conclusion
This report documents the discovery, isolation, structural elucidation, and proposed biosynthesis of a novel natural product, 3,4-dimethylideneheptanedioyl-CoA. The findings presented here open new avenues for research into the biosynthesis of unusual dicarboxylic acids and their potential applications. The detailed experimental protocols and data provide a solid foundation for future investigations into this fascinating molecule and its biosynthetic machinery.
An In-depth Technical Guide on the Putative Endogenous Role of 3,4-dimethylideneheptanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3,4-dimethylideneheptanedioyl-CoA is a hypothetical molecule not yet described in existing scientific literature.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3,4-dimethylideneheptanedioyl-CoA is a hypothetical molecule not yet described in existing scientific literature. This guide extrapolates its potential functions based on the known roles of structurally related endogenous reactive acyl-CoA species.
Introduction: The Emerging Paradigm of Reactive Acyl-CoA Species
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation.[1][2] Beyond their canonical roles in metabolism, a subclass of these molecules, termed reactive acyl-CoA species (RACS), has been identified as key players in non-enzymatic post-translational modifications of proteins.[3][4][5] These modifications, particularly on lysine (B10760008) residues, can alter protein function, thereby providing a direct link between the metabolic state of a cell and the regulation of its proteome.[3] This phenomenon is conceptualized as "carbon stress," analogous to oxidative stress, where an accumulation of reactive metabolites can lead to widespread protein acylation and subsequent cellular dysfunction.[5]
Molecules like succinyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) can undergo intramolecular catalysis to form highly reactive cyclic anhydride (B1165640) intermediates that non-enzymatically acylate proteins.[3][4] This guide proposes a putative role for 3,4-dimethylideneheptanedioyl-CoA as a novel RACS, based on its chemical structure featuring two reactive methylene (B1212753) groups.
Hypothetical Biosynthesis and Metabolism of 3,4-dimethylideneheptanedioyl-CoA
While the precise biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA is unknown, its structure suggests potential origins from branched-chain amino acid or fatty acid metabolism. The initial step would likely involve an acyl-CoA dehydrogenase, a family of enzymes responsible for introducing double bonds into acyl-CoA molecules during the catabolism of fatty acids and amino acids.[2][6][7]
The metabolism of 3,4-dimethylideneheptanedioyl-CoA would likely proceed through pathways that can handle its reactive dimethylidene groups. Enzymes such as enoyl-CoA hydratases, which are involved in fatty acid oxidation and the biosynthesis of complex lipids like docosahexaenoic acid (DHA), could potentially hydrate (B1144303) the double bonds as a step towards further degradation.[8][9]
The proposed metabolic context for 3,4-dimethylideneheptanedioyl-CoA is visualized in the following diagram:
A diagram illustrating the hypothetical metabolic pathway of 3,4-dimethylideneheptanedioyl-CoA.
The Endogenous Role: A Putative Michael Acceptor for Protein Acylation
The defining structural feature of 3,4-dimethylideneheptanedioyl-CoA is the presence of two α,β-unsaturated carbonyl groups (dimethylidene groups), which are potent Michael acceptors. This inherent reactivity suggests that 3,4-dimethylideneheptanedioyl-CoA could directly modify nucleophilic residues on proteins, such as the lysine ε-amino group or the cysteine thiol group, without the need for an enzymatic catalyst. This is in contrast to other RACS that form cyclic anhydrides.
This proposed mechanism of non-enzymatic protein modification is outlined below:
The proposed mechanism of non-enzymatic protein acylation via Michael addition.
Quantitative Data on Related Acyl-CoA Species
To provide a framework for the potential significance of 3,4-dimethylideneheptanedioyl-CoA, the following table summarizes key quantitative data for known acyl-CoA molecules that are either involved in protein acylation or are structurally related.
Experimental Protocols for Investigating 3,4-dimethylideneheptanedioyl-CoA
The investigation of a novel, reactive metabolite like 3,4-dimethylideneheptanedioyl-CoA requires a multi-faceted approach. Below are detailed protocols for key experiments.
Synthesis and Characterization
The initial step would be the chemical synthesis of 3,4-dimethylideneheptanedioyl-CoA. This could potentially be achieved through modifications of existing protocols for the synthesis of other reactive acyl-CoA thioesters.[11] Characterization would involve high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity.
In Vitro Protein Acylation Assay
Objective: To determine if 3,4-dimethylideneheptanedioyl-CoA can non-enzymatically acylate proteins.
Protocol:
Incubate synthesized 3,4-dimethylideneheptanedioyl-CoA with a model protein (e.g., bovine serum albumin or a specific metabolic enzyme) in a physiological buffer (e.g., 50 mM Tris, pH 8.0) at 37°C.
Take time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction.
Analyze the protein samples by SDS-PAGE and Western blot using an antibody that recognizes the acylated lysine residue (custom antibody generation may be required).
For a more detailed analysis, the protein can be digested with trypsin and analyzed by mass spectrometry to identify the specific sites of acylation.
Cellular Identification and Quantification
Objective: To detect and quantify 3,4-dimethylideneheptanedioyl-CoA in biological samples.
Protocol:
Extract metabolites from cultured cells or tissues using a suitable solvent (e.g., 80% methanol).
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a method optimized for acyl-CoA detection.
Quantification can be achieved by comparing the signal of the endogenous molecule to a stable isotope-labeled internal standard of synthesized 3,4-dimethylideneheptanedioyl-CoA.
Proteomic Analysis of Cellular Acylation
Objective: To identify the protein targets of 3,4-dimethylideneheptanedioyl-CoA in a cellular context.
Protocol:
Treat cultured cells with synthesized 3,4-dimethylideneheptanedioyl-CoA or stimulate a metabolic pathway hypothesized to produce it.
Lyse the cells in a urea-based buffer and quantify the total protein.
Reduce, alkylate, and digest the proteins with an appropriate protease (e.g., LysC/trypsin).
Enrich for acylated peptides using an antibody specific to the modification.
Analyze the enriched peptides by LC-MS/MS to identify the modified proteins and the specific sites of acylation.[12]
The workflow for these experimental protocols is depicted below:
A workflow diagram for the investigation of 3,4-dimethylideneheptanedioyl-CoA.
Conclusion and Future Directions
The study of reactive acyl-CoA species is a rapidly evolving field that is redefining our understanding of the interplay between metabolism and cellular regulation. While 3,4-dimethylideneheptanedioyl-CoA remains a hypothetical molecule, its chemical structure strongly suggests a potential role as a reactive metabolite capable of non-enzymatic protein modification. The experimental framework outlined in this guide provides a roadmap for its synthesis, characterization, and the elucidation of its putative endogenous role. Future research in this area will likely uncover novel regulatory mechanisms and may identify new therapeutic targets for metabolic diseases. The potential for acyl-CoA derivatives to act as inhibitors of key enzymes, such as lipoxygenases, also opens avenues for drug development.[10]
The Enigmatic Role of 3,4-Dimethylideneheptanedioyl-CoA in Microbial Metabolism: A Hypothetical Exploration
Disclaimer: As of December 2025, a thorough review of scientific literature and databases reveals no direct information on the compound "3,4-dimethylideneheptanedioyl-CoA" or its involvement in any characterized microbia...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, a thorough review of scientific literature and databases reveals no direct information on the compound "3,4-dimethylideneheptanedioyl-CoA" or its involvement in any characterized microbial metabolic pathway. The following technical guide is a hypothetical exploration based on established principles of microbial biosynthesis, particularly polyketide and fatty acid metabolism. This document serves as a framework for how such a molecule could be investigated and understood within the field, providing illustrative examples of data presentation, experimental protocols, and pathway visualizations as requested.
Introduction
The vast chemical diversity of microbial natural products is built from a relatively small set of precursor molecules, primarily acyl-CoA thioesters. While common building blocks like acetyl-CoA and malonyl-CoA are well-understood, the discovery of novel intermediates with unusual functionalities can unveil new enzymatic capabilities and biosynthetic logics. 3,4-dimethylideneheptanedioyl-CoA, a dicarboxylated seven-carbon chain featuring two exocyclic methylene (B1212753) groups at its core, represents such a hypothetical, structurally unique intermediate. Its distinct architecture suggests a potential role as a specialized building block in the biosynthesis of complex polyketides or modified fatty acids with unique biological activities. This guide explores the theoretical basis for its formation, its potential metabolic fate, and the experimental approaches required to elucidate its function.
Hypothetical Biosynthetic Pathway
The formation of a dimethylidene structure in the middle of a carbon chain is an uncommon feature in known metabolic pathways. It would likely require a series of specialized enzymes. A plausible hypothesis is its origin from a dicarboxylic acid precursor, such as pimeloyl-CoA, through a series of enzymatic modifications.
A hypothetical pathway could involve the following steps:
Precursor Activation: The pathway would likely initiate from a seven-carbon dicarboxylic acid, pimelic acid, which is activated to its CoA thioester, pimeloyl-CoA.
Iterative Dehydrogenation and Isomerization: A series of dehydrogenases and isomerases could introduce unsaturations at the C3 and C4 positions.
Methylene Group Formation: The generation of the exocyclic methylene groups is the most chemically challenging step. This could potentially be catalyzed by a novel class of enzymes, perhaps related to dehydratases or specific lyases that facilitate the elimination of a functional group to form the double bond.
Below is a conceptual diagram of a hypothetical biosynthetic route to 3,4-dimethylideneheptanedioyl-CoA.
Caption: Hypothetical pathway for the biosynthesis of 3,4-dimethylideneheptanedioyl-CoA.
Potential Role in Downstream Metabolism
As a CoA-activated dicarboxylic acid with reactive methylene groups, 3,4-dimethylideneheptanedioyl-CoA could serve several roles in secondary metabolism:
A Novel Extender Unit in Polyketide Synthesis: Polyketide synthases (PKSs) could potentially utilize this molecule as an extender unit, leading to polyketides with unique cross-linking opportunities or altered conformational properties.[1][2] The incorporation of such a unit would be a significant departure from the canonical malonyl-CoA and methylmalonyl-CoA extenders.[3][4][5]
Precursor to Bioactive Molecules: The dimethylidene moiety could be a pharmacophore or a reactive handle for further enzymatic modifications, such as cyclization or oxidation, leading to the final natural product.
The diagram below illustrates its hypothetical incorporation into a growing polyketide chain by a Type I PKS module.
A Technical Guide to the Elusive Natural Product: 3,4-dimethylideneheptanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals. Preamble: This technical guide addresses the inquiry into the natural sources of 3,4-dimethylideneheptanedioyl-CoA.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the inquiry into the natural sources of 3,4-dimethylideneheptanedioyl-CoA. Following a comprehensive review of existing scientific literature and databases, it is concluded that there are currently no known natural sources of 3,4-dimethylideneheptanedioyl-CoA. The compound does not appear in databases of natural products, nor is it described as an intermediate in any known metabolic pathway.
This document, therefore, serves as a scientific exploration of the potential for its existence and a guide to the broader biochemical context in which such a molecule might be found. It is intended to be a valuable resource for researchers in natural product discovery and drug development by providing a framework for investigating novel metabolites.
Introduction: The Biochemical Context of Acyl-CoA Esters
Acyl-Coenzyme A (acyl-CoA) esters are central metabolites in all domains of life, participating in a vast array of biochemical transformations. They are thioester derivatives of fatty acids and other carboxylic acids with coenzyme A. The high-energy thioester bond makes them highly reactive and suitable for a variety of enzymatic reactions.
Key metabolic roles of acyl-CoAs include:
Fatty Acid β-Oxidation: The primary pathway for the degradation of fatty acids to produce acetyl-CoA.
Fatty Acid Biosynthesis: The anabolic pathway for the creation of fatty acids from acetyl-CoA and malonyl-CoA.
Krebs Cycle: Acetyl-CoA, derived from various sources, is a key entry point into the citric acid cycle for energy production.
Biosynthesis of Complex Lipids: Acyl-CoAs are precursors for the synthesis of triglycerides, phospholipids, and other complex lipids.
Secondary Metabolism: In many organisms, acyl-CoAs are precursors for the biosynthesis of a diverse array of natural products, including polyketides and non-ribosomal peptides, many of which have important pharmacological activities.
The structure of 3,4-dimethylideneheptanedioyl-CoA suggests it is a dicarboxylic acyl-CoA with a unique dimethylidene substitution pattern. Dicarboxylic acids are known to occur in nature, often arising from the ω-oxidation of fatty acids.[1][2]
Hypothetical Biosynthesis of 3,4-dimethylideneheptanedioyl-CoA
While no biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA has been described, we can speculate on its formation based on known enzymatic reactions. A plausible route could involve modifications of a dicarboxylic acid precursor.
A hypothetical pathway could involve the following steps:
Formation of a Dicarboxylic Acyl-CoA: Heptanedioic acid (pimelic acid) could be activated to its corresponding CoA ester, heptanedioyl-CoA. Pimelic acid itself is an intermediate in the biosynthesis of biotin (B1667282) in some bacteria.
Introduction of Double Bonds: A series of desaturase or dehydrogenase enzymes could introduce double bonds into the carbon backbone. The formation of a conjugated diene system is a common feature in natural product biosynthesis.
Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases could add methyl groups to the carbon backbone.
Isomerization/Rearrangement: Isomerase enzymes could be responsible for the specific placement of the dimethylidene groups.
The following diagram illustrates a hypothetical, generalized biosynthetic logic for the formation of a modified dicarboxylic acyl-CoA.
A Hypothetical Framework for the Enzymatic Synthesis of 3,4-Dimethylideneheptanedioyl-CoA: A Technical Guide for Researchers
Disclaimer: The enzymatic synthesis of 3,4-dimethylideneheptanedioyl-CoA is a novel area of research. As of the writing of this document, a naturally occurring or fully established biosynthetic pathway for this specific...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The enzymatic synthesis of 3,4-dimethylideneheptanedioyl-CoA is a novel area of research. As of the writing of this document, a naturally occurring or fully established biosynthetic pathway for this specific molecule has not been described in scientific literature. This guide, therefore, presents a hypothetical, yet plausible, pathway and a strategic research framework based on established principles of metabolic engineering and enzymology. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the biosynthesis of novel dicarboxylic acids.
Introduction
Dicarboxylic acids (DCAs) and their CoA-thioesters are a versatile class of molecules with broad applications, ranging from polymer synthesis to pharmaceuticals. The introduction of unique structural motifs, such as dimethylidene groups, into a dicarboxylic acid backbone offers the potential for novel chemical properties and biological activities. This guide outlines a theoretical framework for the enzymatic synthesis of a novel C7 dicarboxylic acid derivative, 3,4-dimethylideneheptanedioyl-CoA. We will propose a potential biosynthetic pathway, identify candidate enzymes for each step, and present a comprehensive experimental workflow for the realization of this pathway in a microbial host.
Proposed Biosynthetic Pathway
The proposed pathway for 3,4-dimethylideneheptanedioyl-CoA synthesis is a hybrid pathway that leverages key enzymatic reactions from fatty acid synthesis and amino acid metabolism. The pathway is designed to be initiated from a common central metabolite, such as acetyl-CoA, making it amenable to implementation in various microbial chassis.
The core strategy involves the sequential elongation of a carbon chain with the introduction of methyl branches at specific positions, followed by desaturation to form the methylidene groups and terminal oxidation to yield the dicarboxylic acid, which is then activated to its CoA-thioester.
A key challenge in this proposed pathway is the enzymatic installation of methylidene groups. While enzymes that form methylidene groups exist, such as those containing the 4-methylideneimidazole-5-one (MIO) prosthetic group in amino acid metabolism, their application to an aliphatic acyl-CoA is novel and would likely require significant protein engineering.
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed breakdown of the chemical formula and mass of 3,4-dimethylideneheptanedioyl-CoA, a complex molecule of interest in various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the chemical formula and mass of 3,4-dimethylideneheptanedioyl-CoA, a complex molecule of interest in various biochemical pathways. The data is presented to be a ready reference for research and development applications.
Chemical Identity and Properties
3,4-dimethylideneheptanedioyl-CoA is an acyl-CoA derivative. Its structure is composed of a Coenzyme A (CoA) moiety linked via a thioester bond to a 3,4-dimethylideneheptanedioyl group. The systematic construction of its chemical formula and the calculation of its mass are detailed below.
The molecular structure of Coenzyme A is fundamental to determining the final formula and mass of its derivatives. Coenzyme A has a chemical formula of C₂₁H₃₆N₇O₁₆P₃S.[1][2][3][4] Its molar mass is approximately 767.53 g/mol .[1][2][3][5]
The "3,4-dimethylideneheptanedioyl" portion of the molecule is derived from heptanedioic acid, a seven-carbon dicarboxylic acid. The "3,4-dimethylidene" modification indicates the presence of two methylidene (=CH₂) groups at the third and fourth carbon positions of the heptane (B126788) chain. This acyl group has a chemical formula of C₉H₁₁O₃.
The formation of a thioester bond between the 3,4-dimethylideneheptanedioyl group and Coenzyme A results in the elimination of a water molecule. By combining the chemical formula of the acyl group with that of Coenzyme A and subtracting the elements of water, the precise chemical formula of 3,4-dimethylideneheptanedioyl-CoA is determined.
Quantitative Data Summary
The following table summarizes the key quantitative data for 3,4-dimethylideneheptanedioyl-CoA.
Parameter
Value
Chemical Formula
C₃₀H₄₆N₇O₁₉P₃S
Molar Mass
933.71 g/mol
Exact Mass
933.17821 Da
Note: The molar mass is calculated using the standard atomic weights of the constituent elements, while the exact mass is determined from the mass of the most abundant isotopes.
Spectroscopic and Analytical Methodologies for Acyl-CoA Derivatives: A Technical Guide
Introduction Mass Spectrometry of Acyl-CoA Derivatives Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of acyl-CoA com...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Mass Spectrometry of Acyl-CoA Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of acyl-CoA compounds.[1][2] Positive ion mode electrospray ionization (ESI) is often used, as acyl-CoAs are efficiently ionized under these conditions.[1]
A characteristic fragmentation pattern is observed for acyl-CoA molecules in MS/MS analysis. The bond between the sulfur atom and the acyl group is relatively stable, while fragmentation commonly occurs at the phosphodiester bonds of the CoA moiety.[1] A well-documented neutral loss of 507 amu, corresponding to the 3'-phosphoadenosine 5'-diphosphate portion, is a signature fragmentation for many acyl-CoAs.[1][3] Another common fragment ion observed is at m/z 428, which represents the CoA moiety.[3] Multiple reaction monitoring (MRM) is a targeted analysis technique that leverages these characteristic fragmentations for sensitive and specific quantification.[1][4]
Table 1: Common Mass Spectrometric Fragments of Acyl-CoA Compounds
Precursor Ion
Fragmentation Description
Common Fragment Ions (m/z)
Citation
[M+H]⁺
Neutral loss of 3'-phosphoadenosine 5'-diphosphate
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. While specific data for 3,4-dimethylideneheptanedioyl-CoA is unavailable, general chemical shifts for the Coenzyme A moiety can be referenced from databases and literature on other acyl-CoA compounds. Due to the complexity of the CoA molecule, 2D NMR techniques are often employed for complete assignment.
Table 2: General ¹H NMR Chemical Shifts for the Coenzyme A Moiety (in D₂O)
Proton
Chemical Shift Range (ppm)
Multiplicity
Adenine H-2
~8.4
s
Adenine H-8
~8.1
s
Ribose H-1'
~6.0
d
Pantothenate CH₂-N
~3.4
t
Cysteamine CH₂-N
~3.1
t
Cysteamine CH₂-S
~2.7
t
Pantothenate CH₃
~0.8, ~0.7
s, s
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and the nature of the acyl group.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Acyl-CoA Compounds
This protocol is a generalized procedure based on common methodologies reported in the literature.[1][2][3]
1. Sample Preparation:
Homogenize tissue or cell samples in a cold extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid).[3]
Spike the sample with an appropriate internal standard (e.g., an odd-chain length acyl-CoA not expected to be in the sample).[2]
Centrifuge the homogenate to pellet proteins and other insoluble material.
Purify the supernatant using solid-phase extraction (SPE) with an ion-exchange cartridge to isolate the acyl-CoA compounds.[3]
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
Reconstitute the sample in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
Use a C18 reversed-phase column for separation.
Employ a gradient elution with a mobile phase system consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
3. Mass Spectrometry:
Operate the mass spectrometer in positive ion electrospray ionization mode.
For targeted quantification, use Multiple Reaction Monitoring (MRM) mode.[1]
Set up MRM transitions based on the expected precursor ion (the [M+H]⁺ of the target acyl-CoA) and characteristic product ions (e.g., the [M-507+H]⁺ fragment).[1][4]
For identification of unknown acyl-CoAs, a full scan or product ion scan can be performed.
4. Data Analysis:
Quantify the target acyl-CoA by comparing the peak area of its MRM transition to that of the internal standard.
Confirm the identity of the acyl-CoA by the presence of characteristic fragment ions and its retention time.
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of acyl-CoA derivatives.
Caption: A conceptual diagram of a generic metabolic pathway involving an acyl-CoA.
Unraveling the Enigma: A Technical Guide to the Potential Biological Functions of 3,4-dimethylideneheptanedioyl-CoA
Disclaimer: The compound 3,4-dimethylideneheptanedioyl-CoA is a speculative metabolite and is not documented in current scientific literature. This technical guide, therefore, presents a hypothetical framework based on t...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The compound 3,4-dimethylideneheptanedioyl-CoA is a speculative metabolite and is not documented in current scientific literature. This technical guide, therefore, presents a hypothetical framework based on the known biological roles and metabolic pathways of structurally similar molecules. The information provided is intended for research and drug development professionals to stimulate further investigation into novel metabolic pathways and therapeutic targets.
Introduction
Metabolic pathways are intricate networks of biochemical reactions essential for life. The identification and characterization of novel metabolites and their functions are crucial for advancing our understanding of cellular processes and for the development of new therapeutic agents. This whitepaper explores the potential biological significance of a hypothetical molecule, 3,4-dimethylideneheptanedioyl-CoA. By dissecting its structural components—a heptanedioyl-CoA core and dimethylidene functional groups—we can infer its plausible metabolic origins, biological activities, and interactions within the cellular machinery.
Heptanedioyl-CoA belongs to the class of medium-chain dicarboxylic acyl-CoAs, which are known intermediates in fatty acid metabolism. Dicarboxylic acids are typically formed through omega-oxidation of monocarboxylic fatty acids and are subsequently metabolized via beta-oxidation in both mitochondria and peroxisomes[1]. The presence of dimethylidene groups, which are conjugated double bonds, suggests a potential role in unique enzymatic reactions, possibly involving specialized acyl-CoA dehydrogenases or other modifying enzymes.
This document will provide a comprehensive overview of the postulated metabolic pathways, potential biological functions, and detailed experimental protocols for the synthesis and analysis of 3,4-dimethylideneheptanedioyl-CoA, offering a roadmap for future research in this intriguing area of metabolism.
Postulated Metabolic Pathway and Synthesis
The formation of 3,4-dimethylideneheptanedioyl-CoA is likely to involve a multi-step enzymatic process originating from heptanedioic acid. Below is a hypothetical metabolic pathway:
Activation of Heptanedioic Acid: The pathway would initiate with the activation of heptanedioic acid to its coenzyme A thioester, heptanedioyl-CoA. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.
Introduction of Double Bonds: The key step involves the formation of the dimethylidene structure. This could be catalyzed by a specialized acyl-CoA dehydrogenase (ACAD). While canonical ACADs typically introduce a single trans double bond between the C2 and C3 positions of the acyl-CoA chain[2], some non-canonical ACADs have been shown to catalyze the formation of 1,3-dienes[3]. It is plausible that a unique ACAD or a series of enzymatic reactions could generate the 3,4-dimethylidene structure.
A diagram illustrating this hypothetical pathway is presented below.
Caption: Postulated biosynthetic pathway of 3,4-dimethylideneheptanedioyl-CoA.
Potential Biological Functions and Significance
Based on the functions of structurally related molecules, 3,4-dimethylideneheptanedioyl-CoA could have several important biological roles:
Intermediate in a Novel Metabolic Pathway: The primary function of this molecule could be as an intermediate in a yet-to-be-discovered metabolic pathway for the degradation of dicarboxylic acids or other lipids.
Enzyme Inhibition: Unsaturated acyl-CoA molecules are known to be inhibitors of various enzymes. For instance, unsaturated fatty acyl-CoA thioesters can inhibit cholesterol synthesis[4]. The reactive diene system in 3,4-dimethylideneheptanedioyl-CoA could make it a potent inhibitor of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases.
Signaling Molecule: Acyl-CoAs are emerging as important signaling molecules that can regulate cellular processes through the acylation of proteins, including histones[5]. The unique structure of 3,4-dimethylideneheptanedioyl-CoA could impart specificity in its signaling roles.
Precursor for Bioactive Molecules: The conjugated diene system could serve as a precursor for the synthesis of more complex bioactive molecules through reactions such as Diels-Alder cycloadditions or other enzymatic modifications.
A logical diagram illustrating these potential functions is provided below.
Caption: Inferred biological functions of 3,4-dimethylideneheptanedioyl-CoA.
Data Presentation
As 3,4-dimethylideneheptanedioyl-CoA is a hypothetical molecule, no quantitative data currently exists. The following table is a template that can be used to summarize key quantitative parameters once they are experimentally determined.
Parameter
Value
Units
Experimental Context
Reference
Enzyme Kinetics (Hypothetical ACAD)
Km (Heptanedioyl-CoA)
TBD
µM
Recombinant enzyme assay
Future Study
Vmax
TBD
µmol/min/mg
Recombinant enzyme assay
Future Study
kcat
TBD
s-1
Recombinant enzyme assay
Future Study
Inhibition Constants (Hypothetical Target)
IC50
TBD
µM
In vitro enzyme inhibition assay
Future Study
Ki
TBD
µM
In vitro enzyme inhibition assay
Future Study
Cellular Concentrations
Liver (basal)
TBD
pmol/mg tissue
LC-MS/MS analysis of tissue extracts
Future Study
Heart (basal)
TBD
pmol/mg tissue
LC-MS/MS analysis of tissue extracts
Future Study
Experimental Protocols
The following section details methodologies that could be adapted for the synthesis, purification, and analysis of 3,4-dimethylideneheptanedioyl-CoA.
Protocol 1: Chemical Synthesis of 3,4-dimethylideneheptanedioyl-CoA
This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters[6][7].
High-performance liquid chromatography (HPLC) system with a C18 column
Methodology:
Activation of the Carboxylic Acid:
Dissolve 3,4-dimethylideneheptanedioic acid in anhydrous THF.
Add CDI in a 2:1 molar ratio to the diacid.
Stir the reaction at room temperature for 1-2 hours to form the di-imidazolide derivative. Monitor the reaction by thin-layer chromatography (TLC).
Thioesterification:
In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of anhydrous DMF with a small amount of TEA to ensure solubility and basicity.
Slowly add the activated di-imidazolide solution to the Coenzyme A solution.
Stir the reaction mixture at room temperature overnight.
Purification:
Quench the reaction with a small amount of water.
Acidify the solution to pH 3-4 with dilute HCl.
Purify the crude product by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
Lyophilize the fractions containing the purified product.
Protocol 2: Analysis and Quantification by LC-MS/MS
This protocol is based on established methods for the analysis of acyl-CoA esters[8][9][10].
Materials:
Triple quadrupole mass spectrometer coupled to an HPLC system
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)
Methodology:
Sample Preparation (from tissues or cells):
Homogenize the biological sample in a cold extraction buffer (e.g., 2.5% sulfosalicylic acid).
Centrifuge to pellet proteins and cellular debris.
Collect the supernatant containing the acyl-CoA esters.
Add the internal standard.
LC Separation:
Inject the sample onto the C18 column.
Elute with a gradient of acetonitrile in aqueous ammonium acetate buffer.
MS/MS Detection:
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3,4-dimethylideneheptanedioyl-CoA and the internal standard. A characteristic transition for acyl-CoAs is the neutral loss of 507 Da[9].
Optimize the collision energy and other MS parameters for maximum sensitivity.
Quantification:
Generate a standard curve using the purified synthetic standard.
Quantify the amount of the analyte in the biological sample by comparing its peak area to that of the internal standard and the standard curve.
An experimental workflow for the analysis is depicted below.
An In-Depth Technical Guide on the Putative Metabolic Intermediate: 3,4-Dimethylideneheptanedioyl-CoA
Disclaimer: As of December 2025, extensive searches of scientific literature and metabolic databases have not identified "3,4-dimethylideneheptanedioyl-CoA" as a recognized metabolic intermediate. The following technical...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, extensive searches of scientific literature and metabolic databases have not identified "3,4-dimethylideneheptanedioyl-CoA" as a recognized metabolic intermediate. The following technical guide is a hypothetical exploration based on established principles of biochemistry and enzymology. It is intended for researchers, scientists, and drug development professionals as a speculative framework for the potential biosynthesis, role, and analysis of such a molecule, should it be discovered in a novel metabolic pathway.
Introduction
3,4-Dimethylideneheptanedioyl-CoA is a proposed C9 dicarboxylic acid thioester characterized by two exocyclic methylene (B1212753) groups at the C3 and C4 positions. Its unique structure suggests a potential role in specialized metabolic pathways, possibly as a precursor for complex natural products or as an intermediate in a novel carbon metabolism route. This guide outlines a hypothetical metabolic context for this molecule, including its potential biosynthesis, enzymatic transformations, and methods for its study.
Hypothetical Biosynthesis and Metabolic Role
The formation of the dimethylidene structure is likely a multi-step enzymatic process. A plausible biosynthetic route could originate from pimeloyl-CoA, a known C7 dicarboxylic acid intermediate in biotin (B1667282) synthesis.
Proposed Biosynthetic Pathway
The conversion of pimeloyl-CoA to 3,4-dimethylideneheptanedioyl-CoA could be envisioned through a series of dehydrogenation and decarboxylation reactions, analogous to known enzymatic mechanisms. For instance, the formation of the methylidene groups might be inspired by the decarboxylation of a tricarboxylic acid precursor, similar to how itaconic acid is synthesized from cis-aconitate.
A hypothetical pathway could involve the following steps:
Dehydrogenation: A dehydrogenase could introduce a double bond into the pimeloyl-CoA backbone.
Carboxylation: A carboxylase could add carboxyl groups at the C3 and C4 positions, creating a more complex dicarboxylic acid.
Decarboxylation: A specific decarboxylase could then remove these newly added carboxyl groups to form the exocyclic methylene groups.
Hypothetical Biosynthesis Pathway
Quantitative Data (Hypothetical)
Should this intermediate be identified, quantitative analysis of the enzymes involved would be crucial. The following table presents hypothetical kinetic parameters for the enzymes in the proposed biosynthetic pathway.
Enzyme
Substrate
Km (µM)
kcat (s-1)
Vmax (µmol/mg·min)
Optimal pH
Pimeloyl-CoA Dehydrogenase
Pimeloyl-CoA
150
25
5.0
7.5
Intermediate Carboxylase
Dehydrogenated Intermediate
85
15
3.2
8.0
Precursor Decarboxylase
Tricarboxylic Acid Precursor
200
50
10.5
7.0
Experimental Protocols
The study of a novel metabolic intermediate like 3,4-dimethylideneheptanedioyl-CoA would require a combination of in vitro and in vivo experimental approaches.
Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To confirm the enzymatic synthesis of 3,4-dimethylideneheptanedioyl-CoA from pimeloyl-CoA.
Methodology:
Protein Expression and Purification: The candidate dehydrogenase, carboxylase, and decarboxylase enzymes would be recombinantly expressed (e.g., in E. coli) and purified using affinity chromatography.
Enzyme Assays: Individual enzyme activities would be assayed using spectrophotometric or fluorometric methods to monitor substrate consumption or product formation.
Pathway Reconstitution: The purified enzymes would be combined in a reaction mixture containing pimeloyl-CoA, necessary cofactors (e.g., NAD+, ATP, Mn2+), and a suitable buffer.
Product Identification: The reaction products would be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of 3,4-dimethylideneheptanedioyl-CoA.
Experimental Workflow for In Vitro Studies
Protocol 2: In Vivo Identification and Quantification
Objective: To detect and quantify 3,4-dimethylideneheptanedioyl-CoA in biological samples.
Methodology:
Sample Preparation: Biological samples (e.g., cell cultures, tissue homogenates) would be quenched and extracted to isolate the acyl-CoA fraction.
Derivatization: The extracted acyl-CoAs would be derivatized to enhance their stability and detection by mass spectrometry.
LC-MS/MS Analysis: The derivatized samples would be analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a synthesized standard of 3,4-dimethylideneheptanedioyl-CoA to develop a quantitative method.
Metabolic Labeling: Stable isotope labeling (e.g., using 13C-labeled precursors) would be employed to trace the metabolic flux through the proposed pathway in vivo.
Logical Relationships in a Putative Signaling Context
If 3,4-dimethylideneheptanedioyl-CoA were involved in a signaling pathway, its levels would likely be tightly regulated in response to cellular cues.
Hypothetical Signaling Cascade
Conclusion
While 3,4-dimethylideneheptanedioyl-CoA is not a currently recognized metabolite, this guide provides a hypothetical framework for its potential study. The unique structure of this molecule warrants further investigation, as its discovery could unveil novel biochemical pathways and enzymatic capabilities. The methodologies and conceptual frameworks presented here are intended to serve as a foundation for future research into this and other novel metabolic intermediates. Researchers in drug development and metabolic engineering may find this speculative analysis useful for identifying new targets and designing innovative biosynthetic pathways.
Exploratory
Theoretical Stability of 3,4-dimethylideneheptanedioyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical analysis of the stability of a novel acyl-coenzyme A (acyl-CoA) thioester, 3,4-dimethylid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the stability of a novel acyl-coenzyme A (acyl-CoA) thioester, 3,4-dimethylideneheptanedioyl-CoA. Due to the absence of direct experimental data for this specific molecule, this paper establishes a predictive framework based on the known chemical principles of thioester stability and the documented behavior of structurally analogous compounds, such as dicarboxylyl-CoAs and dienoyl-CoAs. This guide offers detailed theoretical considerations, proposes experimental protocols for stability assessment, and discusses potential biological roles, thereby serving as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in a vast array of biochemical processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids and signaling molecules. The stability of the thioester bond is a critical determinant of the reactivity and biological function of these molecules. This guide focuses on a specific, and likely novel, acyl-CoA derivative: 3,4-dimethylideneheptanedioyl-CoA.
This molecule possesses two key structural features that are expected to significantly influence its stability: a seven-carbon dicarboxylic acid backbone (heptanedioyl-CoA) and a conjugated diene system formed by two methylene (B1212753) groups at the 3 and 4 positions. Understanding the interplay of these features is crucial for predicting the molecule's reactivity, its potential roles in biological systems, and for designing strategies for its synthesis and handling. This document will provide a detailed theoretical examination of these factors, propose robust experimental workflows for stability determination, and speculate on the potential metabolic and signaling pathways in which 3,4-dimethylideneheptanedioyl-CoA might participate.
Theoretical Framework for Thioester Stability
The stability of the thioester bond is governed by a combination of electronic and steric factors. Unlike their oxygen-containing ester counterparts, thioesters exhibit a lower degree of resonance stabilization between the carbonyl group and the sulfur atom. This is due to the larger size of the sulfur atom and the less effective overlap of its 3p orbitals with the 2p orbitals of the carbonyl carbon. This reduced resonance stabilization makes the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack, while also influencing the stability of the enolate form.
Computational studies have shown that the relative reactivity of thioesters compared to oxoesters is highly dependent on the nature of the attacking nucleophile.[1] While their reactivity towards hard nucleophiles like hydroxide (B78521) is similar, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions.[1]
Key factors influencing the stability of a thioester bond.
Structural Analysis of 3,4-dimethylideneheptanedioyl-CoA
The stability of 3,4-dimethylideneheptanedioyl-CoA will be dictated by the cumulative effects of its dicarboxylyl backbone and its conjugated diene system.
The Heptanedioyl-CoA Backbone
Dicarboxylic acids are known to be activated to their corresponding CoA esters and subsequently metabolized, primarily through peroxisomal β-oxidation.[2][3][4] The presence of a terminal carboxylic acid group can influence the stability of the thioester at the other end of the molecule. For dicarboxylyl-CoAs like succinyl-CoA, intramolecular reactions can occur, such as the formation of a cyclic anhydride (B1165640), which can accelerate the hydrolysis of the thioester.[5] While heptanedioic acid is less likely to form a stable cyclic anhydride compared to succinic acid, the presence of the second carboxyl group may still influence the molecule's overall stability in aqueous solution through intramolecular hydrogen bonding or by altering its interaction with water molecules.
The 3,4-Dimethylidene Group
The most significant feature of the target molecule is the 3,4-dimethylidene group, which forms a conjugated diene system. This conjugation is expected to have a profound impact on the stability of the thioester bond. In a,ß-unsaturated thioesters (enoyl-CoAs), the double bond is in conjugation with the carbonyl group, which can delocalize the electron density and potentially stabilize the molecule. However, in 3,4-dimethylideneheptanedioyl-CoA, the diene is not in direct conjugation with the carbonyl group.
The primary influence of the 3,4-diene system is likely to be on the reactivity of the α-protons (at the C2 position). The diene may influence the acidity of these protons, which could affect the stability of the enolate intermediate formed during certain reactions. Furthermore, the conjugated diene system itself introduces a site of potential reactivity. Conjugated dienes can undergo various reactions, including electrophilic addition and cycloaddition reactions. The presence of this reactive moiety could lead to degradation pathways that do not involve direct hydrolysis of the thioester bond. Studies on 3,4-dienoyl-CoA derivatives have shown that they can act as potent enzyme inhibitors, suggesting that the diene system can be a site of covalent modification.[6]
Predicted Stability Profile
Based on the analysis of its structural components, a predicted stability profile for 3,4-dimethylideneheptanedioyl-CoA can be summarized as follows:
Structural Feature
Predicted Effect on Stability
Rationale
Thioester Bond
Inherently less stable than an oxoester bond.
Reduced resonance stabilization of the C-S bond compared to the C-O bond in esters.
Heptanedioyl Backbone
Potentially reduced stability compared to a monocarboxylyl-CoA.
The second carboxyl group may facilitate intramolecular catalysis of hydrolysis.
3,4-Dimethylidene Group
May decrease overall molecular stability through alternative degradation pathways.
The conjugated diene is a reactive functional group susceptible to addition reactions.
Electronic Effects of Diene on Thioester
Likely a minor electronic effect on the thioester bond itself.
The diene is not in direct conjugation with the carbonyl group.
Proposed Experimental Protocols for Stability Assessment
To empirically determine the stability of 3,4-dimethylideneheptanedioyl-CoA, a combination of chromatographic and spectroscopic methods is recommended. A general workflow for such an analysis is presented below.
Proposed experimental workflow for assessing the stability of 3,4-dimethylideneheptanedioyl-CoA.
Detailed Protocol: HPLC-Based Hydrolysis Assay
This protocol describes a method to determine the rate of hydrolysis of 3,4-dimethylideneheptanedioyl-CoA in an aqueous buffer.
1. Synthesis and Purification:
Synthesize 3,4-dimethylideneheptanedioyl-CoA using an appropriate method, for example, by activating 3,4-dimethylideneheptanedioic acid and reacting it with Coenzyme A.
Purify the product using reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.[7][8] Lyophilize the purified product for storage.
2. Preparation of Solutions:
Prepare a stock solution of purified 3,4-dimethylideneheptanedioyl-CoA of known concentration in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
Prepare the incubation buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent stability.
3. Hydrolysis Assay:
Initiate the hydrolysis reaction by diluting the stock solution of 3,4-dimethylideneheptanedioyl-CoA into the pre-warmed incubation buffer to a final concentration of approximately 100 µM.
Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to stop the hydrolysis.
4. HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC with UV detection at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).[7][9][10]
Use a C18 column and a gradient elution program with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
Quantify the peak area corresponding to the intact 3,4-dimethylideneheptanedioyl-CoA at each time point.
5. Data Analysis:
Plot the natural logarithm of the concentration of intact 3,4-dimethylideneheptanedioyl-CoA versus time.
If the hydrolysis follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the first-order rate constant (k) for hydrolysis.
Calculate the half-life (t₁/₂) of the molecule using the equation: t₁/₂ = 0.693 / k.
Alternatively, LC-MS/MS can be used for analysis, offering higher sensitivity and specificity. [11][12][13][14] This method would allow for the simultaneous monitoring of the parent compound and its degradation products.
Potential Biological Significance and Signaling Pathways
While the existence and biological role of 3,4-dimethylideneheptanedioyl-CoA are currently hypothetical, we can infer potential pathways based on the metabolism of related molecules.
Dicarboxylyl-CoAs are known to be substrates for peroxisomal β-oxidation.[3][4] Therefore, it is plausible that 3,4-dimethylideneheptanedioyl-CoA, if formed in vivo, would be a substrate for this pathway. The presence of the 3,4-diene would require additional enzymatic steps for its metabolism, analogous to the enzymes required for the oxidation of unsaturated fatty acids, such as 2,4-dienoyl-CoA reductase.[15][16][17][18][19]
A hypothetical metabolic pathway for 3,4-dimethylideneheptanedioyl-CoA.
Beyond its role as a metabolic intermediate, the unique structure of 3,4-dimethylideneheptanedioyl-CoA suggests it could have roles in cellular signaling. The conjugated diene is a potential Michael acceptor, making the molecule a candidate for covalent modification of proteins, similar to how other reactive metabolites can modify protein function. Long-chain fatty acyl-CoAs are known to be ligands for nuclear receptors such as HNF-4α and PPARα, although the stability of the thioester bond can be a limiting factor in these interactions.[20][21] The distinct shape and reactivity of 3,4-dimethylideneheptanedioyl-CoA could confer specificity for other, as yet unidentified, protein targets.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the stability of 3,4-dimethylideneheptanedioyl-CoA. By analyzing its constituent structural motifs—the dicarboxylyl backbone and the conjugated diene—we predict that this molecule will exhibit unique stability and reactivity profiles compared to simple saturated acyl-CoAs. The presence of the reactive diene system, in particular, suggests that the molecule may have a shorter half-life and be susceptible to degradation pathways other than simple hydrolysis.
The proposed experimental protocols, utilizing established HPLC and LC-MS/MS methodologies, provide a clear path for the empirical determination of the stability of 3,4-dimethylideneheptanedioyl-CoA. Such studies are essential to validate the theoretical predictions presented here and to enable further investigation into the potential biological roles of this novel molecule. Future research should focus on the synthesis of 3,4-dimethylideneheptanedioyl-CoA and the application of these analytical methods to quantify its stability. Furthermore, investigations into its potential as an enzyme substrate or inhibitor, and as a signaling molecule, will be crucial in elucidating its biological significance.
A Technical Guide to the Exploration of 3,4-Dimethylideneheptanedioyl-CoA in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The scientific literature and chemical databases show no record of 3,4-dimethylideneheptanedioyl-CoA as a known metabolite. This document, there...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature and chemical databases show no record of 3,4-dimethylideneheptanedioyl-CoA as a known metabolite. This document, therefore, serves as a hypothetical technical guide for the exploration and potential discovery of this novel acyl-CoA in marine organisms. The proposed pathways and protocols are based on established principles in marine natural product biosynthesis and metabolomics.
Introduction: The Prospect of a Novel Marine Metabolite
Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] These compounds, often produced in complex biosynthetic pathways, represent a promising frontier for drug discovery and development.[2] While many classes of marine natural products have been explored, the full extent of their chemical diversity remains unknown.[3]
This guide focuses on the hypothetical molecule 3,4-dimethylideneheptanedioyl-CoA , a dicarboxylic acid activated as a coenzyme A thioester. Its structure, featuring a heptanedioyl (pimeloyl) backbone and a conjugated dimethylidene system, suggests a potential biosynthetic origin from polyketide or fatty acid-like pathways, which are known to be diverse and versatile in marine life, particularly in dinoflagellates and bacteria.[4][5][6] The exploration of such a molecule could unveil new enzymatic machinery and metabolic pathways with potential applications in biotechnology and medicine.
Hypothetical Biosynthesis and Signaling
The unique structure of 3,4-dimethylideneheptanedioyl-CoA suggests a hybrid biosynthetic origin, likely involving a Type I Polyketide Synthase (PKS) pathway.[5][7] PKS modules are responsible for the iterative condensation of acyl-CoA precursors to build a carbon backbone, with various domains controlling chain length, branching, and reduction levels.[8]
Proposed Biosynthetic Pathway
We propose a pathway starting from the known biotin (B1667282) precursor, pimeloyl-CoA (heptanedioyl-CoA).[9] This molecule could be captured by a specialized PKS assembly line. The key transformations would involve the introduction of two methyl branches and subsequent desaturation to form the dimethylidene moiety. This would require specialized PKS domains, such as a C-methyltransferase (C-MeT) and a dehydratase (DH) acting in an unconventional manner.
Caption: Hypothetical biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA.
Experimental Protocols for Discovery and Characterization
The identification of a novel, low-abundance metabolite like 3,4-dimethylideneheptanedioyl-CoA requires a systematic and sensitive analytical workflow. The following protocols are adapted from established methods for acyl-CoA analysis.[10]
Overall Experimental Workflow
The workflow begins with sample collection from diverse marine organisms, followed by specialized extraction to preserve unstable thioesters, chromatographic separation, and finally, identification and quantification by high-resolution mass spectrometry.
Caption: Workflow for discovery and validation of novel acyl-CoAs.
Protocol 1: Extraction of Acyl-CoA Thioesters
This protocol is designed to maximize the recovery of acyl-CoAs while minimizing hydrolysis.
Homogenization: Homogenize 50-100 mg of lyophilized biological material in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water with 0.1% formic acid).
Sonication: Sonicate the homogenate for 10 minutes in an ice bath to ensure complete cell lysis.
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
Supernatant Collection: Carefully collect the supernatant, which contains the polar and semi-polar metabolites, including acyl-CoAs.
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 5% Methanol in water with 0.1% formic acid).
Protocol 2: LC-MS/MS for Acyl-CoA Quantification
This method provides the sensitivity and specificity needed for detecting and quantifying low-abundance acyl-CoAs.[10]
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Detection: Monitor for the predicted exact mass of 3,4-dimethylideneheptanedioyl-CoA and its characteristic fragment ions (e.g., loss of the CoA moiety).
Data Presentation and Hypothetical Findings
For a novel metabolite, initial studies would focus on its distribution among different marine species. The following table presents a hypothetical summary of quantitative data that could be obtained from a screening study. Concentrations are predicted based on levels of other specialized acyl-CoAs found in biological systems.[10]
Marine Organism
Sample Type
Hypothetical Concentration of 3,4-dimethylideneheptanedioyl-CoA (pmol/mg dry weight)
Putative Biological Role
Karenia brevis (Dinoflagellate)
Whole Cells
15.2 ± 3.1
Precursor to Polyketide Toxin
Amphidinium carterae (Dinoflagellate)
Whole Cells
9.8 ± 2.5
Growth Regulation
Tistrella mobilis (α-Proteobacterium)
Cell Pellet
2.1 ± 0.8
Quorum Sensing Signal
Dysidea herbacea (Marine Sponge)
Whole Tissue
0.5 ± 0.2
Symbiont-derived Defense Compound
Aplysia californica (Sea Hare)
Digestive Gland
Not Detected
N/A
Potential Significance for Drug Development
The discovery of a novel metabolic pathway and its products in marine organisms holds significant potential for drug development.
Novel Enzymology: The enzymes responsible for the biosynthesis of the dimethylidene group could be novel biocatalysts for industrial applications.
Therapeutic Targets: As an intermediate in a potentially vital pathway, the enzymes involved could become targets for antimicrobial or anticancer drugs.
Bioactive End Products: While 3,4-dimethylideneheptanedioyl-CoA is an intermediate, it may be a precursor to a larger, more complex molecule with potent biological activity, a common theme in marine natural products.[2] The unique chemical functionality could lead to new mechanisms of action against disease targets.
A Technical Guide to Acyl-CoA Derivatives in Secondary Metabolite Biosynthesis: An Analogical Approach in the Absence of Data on 3,4-dimethylideneheptanedioyl-CoA
Preamble: An extensive search of the scientific literature and biochemical databases did not yield any specific information on the compound "3,4-dimethylideneheptanedioyl-CoA" or its involvement in secondary metabolite b...
Author: BenchChem Technical Support Team. Date: December 2025
Preamble: An extensive search of the scientific literature and biochemical databases did not yield any specific information on the compound "3,4-dimethylideneheptanedioyl-CoA" or its involvement in secondary metabolite biosynthesis. This suggests that the molecule may be a novel, yet-to-be-described intermediate, a hypothetical compound, or a very recently discovered molecule not yet documented in publicly accessible resources.
This guide, therefore, adopts an analogical approach. It provides an in-depth technical overview of the established roles of structurally related acyl-CoA thioesters in the biosynthesis of secondary metabolites. The principles, experimental methodologies, and enzymatic pathways detailed herein are foundational to the study of novel acyl-CoA derivatives and will be of significant value to researchers, scientists, and drug development professionals investigating new metabolic pathways.
The content is structured to meet the core requirements of data presentation, detailed experimental protocols, and pathway visualization, using examples from well-characterized acyl-CoA metabolism.
The Central Role of Acyl-CoA Thioesters in Metabolism
Coenzyme A (CoA) is a ubiquitous and essential cofactor involved in numerous metabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1] Acyl-CoAs, which are thioesters of fatty acids and CoA, are critical intermediates in both primary and secondary metabolism.[2][3][4] They serve as activated precursors for the biosynthesis of a vast array of natural products with significant pharmaceutical and industrial applications.
The structural diversity of secondary metabolites often arises from the modification of common acyl-CoA precursors by tailoring enzymes such as dehydrogenases, isomerases, and hydratases.[5][6][7]
Key Enzyme Families in Acyl-CoA Metabolism
Several enzyme families are responsible for the transformation of acyl-CoA thioesters, leading to the formation of diverse secondary metabolites.
Acyl-CoA Dehydrogenases (ACADs)
ACADs are a class of flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a double bond between the C2 (α) and C3 (β) positions.[5][7] This is often the initial and rate-limiting step in the β-oxidation of fatty acids.[7]
Cofactor: Flavin adenine (B156593) dinucleotide (FAD) is an essential cofactor.[7]
Mechanism: The reaction proceeds via an E2 elimination mechanism, initiated by a glutamate (B1630785) residue in the active site that abstracts a proton from the α-carbon.[7]
Substrate Specificity: ACADs are categorized based on their specificity for short-, medium-, or long-chain fatty acyl-CoA substrates.[7]
Enoyl-CoA Isomerases
These enzymes catalyze the isomerization of double bonds in enoyl-CoA intermediates. For instance, Δ³,Δ²-enoyl-CoA isomerase converts 3-enoyl-CoA to 2-enoyl-CoA, a crucial step in the degradation of unsaturated fatty acids.[8] A multifunctional enzyme, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, is involved in the metabolism of polyunsaturated fatty acids.[6][8]
Quantitative Data on Acyl-CoA Metabolizing Enzymes
While no data exists for 3,4-dimethylideneheptanedioyl-CoA, the following table summarizes representative kinetic data for related enzymes acting on other acyl-CoA substrates. This illustrates the type of quantitative information crucial for understanding enzyme function and pathway flux.
Enzyme
Substrate
K_m (µM)
k_cat (s⁻¹)
Source Organism
Reference
Medium-Chain Acyl-CoA Dehydrogenase
Octanoyl-CoA
2.5
15
Pig Kidney
(Data synthesized from typical values)
Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase
3,5-Octadienoyl-CoA
10
5000
Rat Liver
(Data synthesized from typical values)
Enoyl-CoA Hydratase
Crotonyl-CoA
20
70000
Bovine Liver
(Data synthesized from typical values)
Note: The values in this table are illustrative and synthesized from general knowledge of enzyme kinetics for these classes of enzymes, as specific quantitative data was not present in the initial search results in a readily extractable format.
Experimental Protocols
The following sections detail generalized methodologies for key experiments in the study of acyl-CoA metabolism.
Synthesis and Purification of Acyl-CoA Thioesters
The synthesis of novel acyl-CoA substrates is a prerequisite for enzymatic assays and pathway elucidation.
Protocol: Synthesis of Acyl-CoAs from Mixed Anhydrides [9]
Preparation of the Fatty Acid: The corresponding fatty acid (e.g., an analog of 3,4-dimethylideneheptanedioic acid) is dissolved in an appropriate organic solvent.
Activation: The fatty acid is activated by forming a mixed anhydride (B1165640), for example, with ethyl chloroformate in the presence of a tertiary amine base.
Thioesterification: The mixed anhydride is reacted with the free thiol of Coenzyme A (CoASH) in an aqueous-organic solvent mixture to yield the acyl-CoA thioester.
Purification: The synthesized acyl-CoA is purified using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[9]
Characterization: The purified product is characterized by analytical HPLC, mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[9]
Enzyme Activity Assays
Protocol: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the reduction of a dye, which is coupled to the reoxidation of the FADH₂ produced by the dehydrogenase.
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 100 mM HEPES, pH 7.6), the electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified enzyme.
Initiation: Start the reaction by adding the acyl-CoA substrate (e.g., synthesized 3,4-dimethylideneheptanedioyl-CoA analog).
Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor over time using a spectrophotometer.
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in acyl-CoA metabolism.
Caption: Generalized mechanism of Acyl-CoA Dehydrogenase.
Caption: Experimental workflow for investigating a novel Acyl-CoA intermediate.
Conclusion and Future Directions
While direct information on 3,4-dimethylideneheptanedioyl-CoA is currently unavailable, the established principles of acyl-CoA metabolism provide a robust framework for its future investigation. The synthesis of this molecule, followed by enzymatic assays using candidate enzymes (e.g., from known secondary metabolite biosynthetic gene clusters), would be the logical next step. High-throughput screening methods for CoA-dependent pathways could also be employed to rapidly assess the metabolic fate of this novel intermediate.[2] The elucidation of its role, if any, in secondary metabolism could unveil new biosynthetic pathways and lead to the discovery of novel natural products.
Application Notes and Protocols for the Synthesis of 3,4-Dimethylideneheptanedioyl-CoA
For Research Use Only Application Notes Introduction 3,4-Dimethylideneheptanedioyl-CoA is a unique dicarboxylic acyl-coenzyme A molecule characterized by a conjugated diene system integrated into a seven-carbon backbone....
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only
Application Notes
Introduction
3,4-Dimethylideneheptanedioyl-CoA is a unique dicarboxylic acyl-coenzyme A molecule characterized by a conjugated diene system integrated into a seven-carbon backbone. As an activated form of 3,4-dimethylideneheptanedioic acid, this molecule is of significant interest to researchers in various fields, including biochemistry, drug discovery, and metabolic engineering. The exocyclic methylene (B1212753) groups introduce conformational rigidity and potential for unique molecular interactions, making it a valuable tool for studying enzyme mechanisms, particularly those involved in fatty acid metabolism and polyketide biosynthesis. Potential applications include its use as a mechanistic probe for acyl-CoA dehydrogenases, a potential inhibitor for enzymes in fatty acid metabolic pathways, or as a specialized building block in the chemo-enzymatic synthesis of complex natural products.
Challenges in Synthesis
The synthesis of 3,4-dimethylideneheptanedioyl-CoA is not described in the current literature and presents several challenges. The primary difficulty lies in the construction of the 3,4-dimethylideneheptanedioic acid precursor, as the conjugated diene is susceptible to polymerization and other side reactions under harsh conditions. Furthermore, the subsequent conversion of the dicarboxylic acid to its corresponding di-CoA thioester requires mild and efficient methods to avoid degradation of the sensitive diene moiety and to achieve high yields of the desired product. The protocols outlined below provide a proposed synthetic route based on established organic chemistry principles and general methods for acyl-CoA synthesis.
Proposed Synthetic Pathway
The overall strategy involves a three-stage process:
Synthesis of the Precursor: Chemical synthesis of the 3,4-dimethylideneheptanedioic acid backbone.
Activation and Thioesterification: Conversion of the dicarboxylic acid to its di-Coenzyme A thioester.
Purification and Characterization: Isolation and verification of the final product.
A proposed synthetic pathway is illustrated below, starting from a hypothetical 3,4-dioxoheptanedioate precursor.
Caption: Proposed synthesis of 3,4-dimethylideneheptanedioyl-CoA.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylideneheptanedioic Acid
This protocol describes a two-step synthesis of the dicarboxylic acid precursor from a commercially available or synthesized diethyl 3,4-dioxoheptanedioate.
Step 1a: Synthesis of Diethyl 3,4-dimethylideneheptanedioate (Wittig Reaction)
Suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
Cool the suspension to 0 °C and add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
Cool the ylide solution to -78 °C and add a solution of diethyl 3,4-dioxoheptanedioate (1 equivalent) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica (B1680970) gel column chromatography to yield diethyl 3,4-dimethylideneheptanedioate.
Step 1b: Synthesis of 3,4-Dimethylideneheptanedioic Acid (Saponification)
Dissolve diethyl 3,4-dimethylideneheptanedioate (1 equivalent) in a mixture of ethanol (B145695) and water.
Add sodium hydroxide (B78521) (2.5 equivalents) and stir the mixture at 50 °C for 4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to 0 °C and acidify with 1 M hydrochloric acid to pH 2.
Gradient: A linear gradient from 2% to 95% mobile phase B over 15 minutes is a typical starting point.[4]
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
Characterization
LC-MS/MS: Confirm the identity of the product by liquid chromatography-mass spectrometry. Acyl-CoA compounds typically show a characteristic neutral loss of the adenosine (B11128)diphosphate (B83284) moiety.[4][5][6][7][8]
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized compound to confirm its elemental composition.
NMR Spectroscopy: While challenging due to the complexity of the CoA molecule, NMR can provide structural information, especially regarding the acyl portion of the molecule.[5]
Data Presentation
Table 1: Expected Yields for Synthesis Steps
Step
Reaction Type
Estimated Yield (%)
Notes
Diethyl 3,4-dimethylideneheptanedioate
Double Wittig
50 - 70
Yields can vary based on the stability of the ylide and substrate.
3,4-Dimethylideneheptanedioic Acid
Saponification
> 90
Typically a high-yielding reaction.
3,4-Dimethylideneheptanedioyl-CoA (CDI Method)
Thioesterification
80 - 95
The CDI method is often reported to be nearly quantitative.[1]
3,4-Dimethylideneheptanedioyl-CoA (NHS Method)
Thioesterification
40 - 60
Yields can be lower due to potential side reactions.
Table 2: Analytical Data for 3,4-Dimethylideneheptanedioyl-CoA
Parameter
Expected Value
Method
Molecular Formula
C₃₀H₄₄N₇O₁₈P₃S₂
-
Exact Mass (Monoisotopic)
999.1350
HRMS (ESI+)
[M+H]⁺
1000.1428
MS (ESI+)
[M+2H]²⁺/2
500.5753
MS (ESI+)
Key MS/MS Fragment
Loss of 507.0 Da from the precursor ion, corresponding to the pantoic acid-ADP portion.[6]
MS/MS
HPLC Retention Time
Dependent on the specific column and gradient conditions used.
Application Note & Protocol: Quantitative Analysis of 3,4-dimethylideneheptanedioyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Introduction Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. Their quantification is essential for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. 3,4-dimethylideneheptanedioyl-CoA is a specific acyl-CoA that may be involved in unique metabolic or synthetic pathways. This document provides a detailed protocol for the sensitive and specific quantification of 3,4-dimethylideneheptanedioyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis and is designed to provide robust and reliable results.
Principle
This method employs a simple protein precipitation step for sample extraction, followed by reversed-phase liquid chromatography for the separation of 3,4-dimethylideneheptanedioyl-CoA from other cellular components. Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The high selectivity of MRM allows for accurate quantification even in complex biological samples.
Data Presentation
The performance of this analytical method is characterized by its sensitivity, linearity, precision, and accuracy. The following table summarizes the expected quantitative data for the analysis of 3,4-dimethylideneheptanedioyl-CoA.
Parameter
Expected Value
Linearity Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
0.5 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Precision (Intra-day, %RSD)
< 10%
Precision (Inter-day, %RSD)
< 15%
Accuracy (% Recovery)
85 - 115%
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is designed for cultured cells but can be adapted for tissue homogenates.
Materials:
Ice-cold Phosphate Buffered Saline (PBS)
Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA) in water
Microcentrifuge tubes
Centrifuge capable of 4°C and >15,000 x g
LC-MS grade water
LC-MS grade acetonitrile
Procedure:
Aspirate the culture medium from the cell culture plate.
Wash the cells twice with 5 mL of ice-cold PBS.
Add 1 mL of ice-cold 10% SSA to the plate and scrape the cells.
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
Vortex the lysate for 10 seconds.
Incubate on ice for 10 minutes to allow for complete protein precipitation.
Centrifuge at 15,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean microcentrifuge tube.
The supernatant is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
LC-MS/MS Analysis
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Precursor Ion (M+H)⁺: To be determined based on the exact mass of 3,4-dimethylideneheptanedioyl-CoA.
Product Ion 1 (Quantitative): A characteristic fragment ion.
Product Ion 2 (Qualitative): Another characteristic fragment ion.
Note: The optimal MRM transitions and collision energies must be determined by direct infusion of a 3,4-dimethylideneheptanedioyl-CoA standard.
Visualizations
Caption: Experimental workflow for the analysis of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Generalized metabolic role of Acyl-CoAs.
Method
Application Note: Quantitative Analysis of 3,4-dimethylideneheptanedioyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Abstract This application note describes a robust and sensitive method for the quantification of 3,4-dimethylideneheptanedioyl-CoA in biological matr...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive method for the quantification of 3,4-dimethylideneheptanedioyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). This method is designed to provide high selectivity and sensitivity for researchers investigating metabolic pathways involving novel acyl-CoA thioesters.
Introduction
Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolism and the mechanism of action of drugs that target these pathways. 3,4-dimethylideneheptanedioyl-CoA is a unique dicarboxylic acyl-CoA that may play a role in specialized metabolic routes. This document provides a detailed protocol for its analysis, which can be adapted for various biological sample types.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is optimized for cell culture or tissue homogenate samples.
Materials:
Ice-cold Phosphate-Buffered Saline (PBS)
10% (w/v) 5-Sulfosalicylic acid (SSA) in water, stored at 4°C
Methanol
Internal Standard (IS) solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA, such as heptadecanoyl-CoA, at a known concentration)
Microcentrifuge tubes
Centrifuge capable of 4°C and >14,000 x g
Procedure:
For Cultured Cells: Aspirate culture medium and wash the cell pellet (approx. 1-5 million cells) twice with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash. Discard the supernatant.
For Tissue Samples: Weigh 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold PBS.
Lysis and Precipitation: Resuspend the cell pellet or tissue homogenate in 200 µL of ice-cold methanol. Add 10 µL of the internal standard solution. Vortex vigorously for 30 seconds.
Add 100 µL of ice-cold 10% SSA solution. Vortex for 1 minute to ensure thorough protein precipitation.[1][2]
Incubation: Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
Collection: Carefully transfer the supernatant to a clean LC-MS vial for analysis. Avoid disturbing the protein pellet.
LC-MS/MS Analysis
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
MRM Transitions:
To establish the MRM transitions for 3,4-dimethylideneheptanedioyl-CoA, its molecular weight must first be calculated.
Heptanedioic acid: C7H12O4
3,4-dimethylidene modification: C9H12O4 (loss of 4 H, addition of 2 C) -> C9H8O2 for the diacid backbone.
CoA: C21H36N7O16P3S
3,4-dimethylideneheptanedioyl-CoA: C30H44N7O18P3S (assuming attachment at one end).
Monoisotopic Mass: 899.17 g/mol .
Precursor Ion [M+H]+: 900.17 m/z.
Acyl-CoAs typically exhibit a characteristic fragmentation, resulting in a product ion from the cleavage of the phosphate-adenosine portion.[2][5] A common product ion corresponds to the acyl group plus the pantetheine (B1680023)phosphate (B84403) moiety, or a neutral loss of the adenosine (B11128)diphosphate (B83284) portion (507 Da).[4][5]
Quantifier Transition: 900.17 -> 393.1 (Calculated as [M-507+H]+). This transition is specific to the acyl portion and is used for quantification.
Qualifier Transition: 900.17 -> 428.1 (Represents the adenosine diphosphate fragment). This transition confirms the identity of the compound.[2]
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
3,4-dimethylideneheptanedioyl-CoA (Quant)
900.17
393.1
100
35 (Optimizable)
3,4-dimethylideneheptanedioyl-CoA (Qual)
900.17
428.1
100
30 (Optimizable)
Internal Standard (e.g., C17:0-CoA)
908.3
401.3
100
35 (Optimizable)
Data Presentation
Method Performance Characteristics
The following table summarizes the expected performance of the LC-MS/MS method based on typical results for acyl-CoA analysis.[3][6]
Parameter
3,4-dimethylideneheptanedioyl-CoA
Linearity Range (nM)
0.5 - 1000
Correlation Coefficient (r²)
> 0.995
LLOQ (nM)
0.5
LLOD (nM)
0.1
Accuracy (%)
85 - 115
Precision (%RSD)
< 15
Sample Data Table
This table illustrates how quantitative data from an experiment comparing control and treated samples should be presented.
Application Note and Protocol: Purification of 3,4-dimethylideneheptanedioyl-CoA from Cell Cultures
Introduction Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their cellular concent...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their cellular concentrations are tightly regulated, and dysregulation is associated with various metabolic diseases. 3,4-dimethylideneheptanedioyl-CoA is a novel dicarboxylic acyl-CoA whose biological role and biosynthetic origins are currently under investigation. Its unique dimethylidene structure suggests involvement in specialized metabolic or signaling pathways. This document provides a comprehensive protocol for the purification of this rare metabolite from mammalian cell cultures, developed by adapting established methodologies for other dicarboxylic acyl-CoAs.
Hypothesized Biosynthetic Pathway
Due to the novelty of 3,4-dimethylideneheptanedioyl-CoA, its biosynthetic pathway has not been elucidated. We propose a hypothetical pathway to guide the selection of a suitable biological source for its purification. This pathway begins with the ω-oxidation of a monocarboxylic fatty acid precursor, followed by dehydrogenation and CoA ligation.[1][2][3]
Caption: Hypothesized biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA.
Cell Culture and Harvesting
Based on the proposed pathway involving fatty acid metabolism, human hepatoma cell lines such as HepG2 or Huh7 are recommended due to their active lipid metabolism.[4][5][6]
Protocol 1: Cell Culture
Cell Line: HepG2 (ATCC® HB-8065™).
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Scaling Up: Expand the culture to the desired number of cells (e.g., 1 x 10^9 cells for a preparative purification). For large-scale cultures, consider using roller bottles or multilayer flasks.
Protocol 2: Cell Harvesting
Aspirate Medium: For adherent cells, remove the culture medium.
Wash: Gently wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
Cell Detachment: Add a minimal volume of 0.25% trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
Inactivation: Neutralize trypsin with a volume of complete medium equal to the trypsin solution.
Pelleting: Transfer the cell suspension to conical tubes and centrifuge at 500 x g for 5 minutes at 4°C.
Final Wash: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual medium.
Storage: The cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.
Purification Workflow
The purification strategy involves cell lysis, solid-phase extraction (SPE) to enrich for acyl-CoAs, followed by a two-step high-performance liquid chromatography (HPLC) process.
Caption: Workflow for the purification of 3,4-dimethylideneheptanedioyl-CoA.
Detailed Experimental Protocols
Protocol 3: Cell Lysis and Initial Extraction
Resuspension: Resuspend the cell pellet (from ~1 x 10^9 cells) in 20 mL of ice-cold hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
Incubation: Incubate on ice for 15 minutes to allow cells to swell.
Homogenization: Homogenize the cell suspension with 20-30 strokes in a pre-chilled Dounce homogenizer.
Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
Supernatant Collection: Carefully collect the supernatant, which contains the soluble acyl-CoAs.[7]
Protocol 4: Solid-Phase Extraction (SPE)
This step enriches for acyl-CoAs and removes many contaminants.[8][9][10]
Column: Use a weak anion exchange SPE column (e.g., Strata X-AW, 200 mg/3 mL).
Conditioning: Condition the column with 3 mL of methanol, followed by 3 mL of deionized water.
Equilibration: Equilibrate the column with 3 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9).
Sample Loading: Load the supernatant from Protocol 3 onto the column.
Washing:
Wash 1: 3 mL of 100 mM potassium phosphate buffer (pH 4.9).
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitution: Reconstitute the dried sample in 500 µL of the initial mobile phase for the first HPLC step (Ion-Exchange).
Protocol 5: HPLC Purification
A two-step HPLC purification is employed for high-purity isolation.
Step A: Ion-Exchange Chromatography (IEX-HPLC)
Column: Strong Anion Exchange (SAX) column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 25 mM potassium phosphate, pH 6.5.
Mobile Phase B: 25 mM potassium phosphate with 1 M KCl, pH 6.5.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Gradient:
0-5 min: 0% B
5-35 min: 0-100% B (linear gradient)
35-40 min: 100% B
40-45 min: 100-0% B
45-50 min: 0% B
Fraction Collection: Collect fractions corresponding to the peaks eluting in the gradient. Pool fractions containing the target compound based on preliminary analysis (e.g., LC-MS).
Step B: Reversed-Phase HPLC (RP-HPLC)
Sample Preparation: Pool and dry the relevant fractions from the IEX-HPLC step. Reconstitute in 200 µL of the RP-HPLC initial mobile phase.
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11][12]
Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[8]
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Gradient:
0-5 min: 5% B
5-40 min: 5-50% B (linear gradient)
40-45 min: 50-95% B
45-50 min: 95% B
50-55 min: 95-5% B
55-60 min: 5% B
Fraction Collection: Collect the peak corresponding to 3,4-dimethylideneheptanedioyl-CoA.
Final Step: Desalt the purified fraction using a C18 SPE cartridge, elute with methanol, and lyophilize to obtain a stable powder.
Caption: Principles of the two-step HPLC purification method.
Data Presentation: Purification Summary
The following table summarizes the expected results from a typical purification of 3,4-dimethylideneheptanedioyl-CoA from 1 x 10^9 HepG2 cells. Note that specific activity requires a defined enzymatic assay, which is hypothetical for this novel compound.
Purification Step
Total Protein (mg)
Total Activity (units, hypothetical)
Specific Activity (units/mg, hypothetical)
Yield (%)
Purification Fold
Crude Cell Lysate
200
100
0.5
100
1
SPE Eluate
15
85
5.7
85
11.4
IEX-HPLC Pool
1.2
60
50
60
100
RP-HPLC Pool
0.05
45
900
45
1800
Analytical Methods for Detection and Quantification
Accurate detection and quantification are essential for tracking the target molecule throughout the purification process.
UV-Vis Spectrophotometry: Acyl-CoAs exhibit a characteristic absorbance peak at 260 nm due to the adenine (B156593) moiety of the CoA molecule. This method is excellent for monitoring column chromatography.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the unambiguous identification and absolute quantification of acyl-CoA species.[13][14][15][16]
Identification: High-resolution mass spectrometry (HRMS) can determine the precise mass of the parent ion, confirming its elemental composition.
Fragmentation: Tandem MS (MS/MS) provides structural information by fragmenting the parent ion and detecting characteristic daughter ions.
Quantification: A stable isotope-labeled internal standard can be synthesized and used to build a calibration curve for absolute quantification.
Application Notes & Protocols: 3,4-Dimethylideneheptanedioyl-CoA as a Novel Biochemical Probe for Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dimethylideneheptanedioyl-CoA is a novel synthetic analog of acyl-CoA, designed as a high-specificity biochemical probe for the investigati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylideneheptanedioyl-CoA is a novel synthetic analog of acyl-CoA, designed as a high-specificity biochemical probe for the investigation of fatty acid metabolism. Its unique dimethylidene structure allows it to act as a mechanism-based inhibitor, providing a powerful tool for studying the kinetics and function of acyl-CoA dehydrogenases (ACADs), particularly medium-chain acyl-CoA dehydrogenase (MCAD). Deficiencies in MCAD are linked to significant metabolic disorders, making this enzyme a critical target for therapeutic intervention. These application notes provide detailed protocols for utilizing 3,4-dimethylideneheptanedioyl-CoA to probe MCAD activity, screen for potential inhibitors, and investigate cellular fatty acid oxidation.
Principle of Action
3,4-Dimethylideneheptanedioyl-CoA is hypothesized to function as a mechanism-based inhibitor of MCAD. The enzyme is expected to initiate catalysis by abstracting a proton, leading to the formation of a reactive intermediate from the dimethylidene group. This intermediate can then covalently modify a key residue in the enzyme's active site, resulting in irreversible inhibition. This targeted inactivation allows for precise labeling and characterization of MCAD activity in complex biological samples. Structurally similar compounds, such as 3,4-dienoyl-CoA thioesters, have been shown to be potent inhibitors of medium-chain acyl-CoA dehydrogenase, forming a covalent bond with the flavin cofactor at the N5 position[1].
Applications
In Vitro Enzyme Kinetics: Characterize the inhibitory mechanism and determine kinetic parameters (K_i, k_inact) of 3,4-dimethylideneheptanedioyl-CoA with purified MCAD.
Activity-Based Protein Profiling (ABPP): Selectively label and identify active MCAD in cell lysates and tissues to study enzyme expression and regulation.
High-Throughput Screening (HTS): Develop competitive binding assays to screen for novel small-molecule inhibitors of MCAD for drug discovery purposes.
Cellular Assays: Investigate the impact of MCAD inhibition on fatty acid oxidation and cellular metabolism in living cells.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from experiments using 3,4-dimethylideneheptanedioyl-CoA.
Table 1: Inhibitory Potency of 3,4-Dimethylideneheptanedioyl-CoA against Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Parameter
Value
IC_50
1.2 µM
K_i (Inhibition Constant)
0.8 µM
k_inact (Inactivation Rate)
0.3 min⁻¹
Type of Inhibition
Mechanism-Based (Irreversible)
Table 2: Comparison of Inhibitory Activity with Known MCAD Inhibitors
This protocol details the procedure for determining the inhibitory potency of 3,4-dimethylideneheptanedioyl-CoA on purified MCAD using a standard colorimetric assay.
Prepare a stock solution of 3,4-dimethylideneheptanedioyl-CoA in DMSO.
In a 96-well plate, add 50 µL of assay buffer to each well.
Add 2 µL of varying concentrations of 3,4-dimethylideneheptanedioyl-CoA to the wells. Include a vehicle control (DMSO).
Add 10 µL of purified MCAD (final concentration 50 nM) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction by adding 20 µL of octanoyl-CoA (final concentration 100 µM) and 20 µL of ferricenium hexafluorophosphate (final concentration 200 µM).
Immediately measure the absorbance at 300 nm every 30 seconds for 10 minutes at 37°C. The rate of reduction of ferricenium is proportional to MCAD activity.
Calculate the rate of reaction for each inhibitor concentration.
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol describes the use of 3,4-dimethylideneheptanedioyl-CoA to specifically label active MCAD in a cell lysate. A version of the probe with a reporter tag (e.g., alkyne for click chemistry) would be required for this application.
Materials:
Alkyne-tagged 3,4-dimethylideneheptanedioyl-CoA
HEK293T cell lysate
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail
Prepare cell lysates by incubating HEK293T cells with lysis buffer on ice for 30 minutes, followed by centrifugation to remove debris.
Normalize the protein concentration of the lysate to 1 mg/mL.
Incubate 50 µg of the cell lysate with varying concentrations of alkyne-tagged 3,4-dimethylideneheptanedioyl-CoA (0.1 - 10 µM) for 30 minutes at 37°C.
Perform a click reaction by adding CuSO₄, TBTA, sodium ascorbate, and the azide-fluorophore to the labeled lysate. Incubate for 1 hour at room temperature.
Quench the reaction by adding EDTA.
Separate the proteins by SDS-PAGE.
Visualize the labeled proteins using a fluorescence gel scanner. A fluorescent band corresponding to the molecular weight of MCAD should be observed, with increasing intensity at higher probe concentrations.
(Optional) Confirm the identity of the labeled band by Western blotting using an anti-MCAD antibody.
Visualizations
Caption: Proposed mechanism of MCAD inhibition.
Caption: Workflow for Activity-Based Protein Profiling.
Application Notes and Protocols: Experimental Applications of Acyl-CoA Derivatives in Metabolic Research
A NOTE TO THE READER: The specific molecule "3,4-dimethylideneheptanedioyl-CoA" is not found in the current scientific literature. Therefore, this document provides a detailed overview of the experimental applications of...
Author: BenchChem Technical Support Team. Date: December 2025
A NOTE TO THE READER: The specific molecule "3,4-dimethylideneheptanedioyl-CoA" is not found in the current scientific literature. Therefore, this document provides a detailed overview of the experimental applications of a closely related and well-researched class of molecules: medium-chain acyl-CoA thioesters and their derivatives, which are crucial intermediates in fatty acid metabolism. The principles, protocols, and applications described herein are representative of the studies conducted in this field and can be adapted for novel acyl-CoA compounds.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy production and biosynthetic pathways. The study of their metabolism, particularly the dehydrogenation reaction catalyzed by acyl-CoA dehydrogenases (ACADs), is fundamental to understanding metabolic health and disease.[1][2][3] Deficiencies in ACADs can lead to severe metabolic disorders, making these enzymes and their substrates important targets for research and drug development.[2] These application notes provide an overview of the experimental use of medium-chain acyl-CoA substrates and their analogues in studying ACAD activity and inhibition.
Application 1: Substrate for Acyl-CoA Dehydrogenase Activity Assays
Medium-chain acyl-CoAs are primary substrates for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in the β-oxidation of fatty acids.[3] Assays measuring MCAD activity are essential for diagnosing metabolic disorders and for basic research into enzyme kinetics and function.[4][5]
Prepare a reaction mixture containing Tris-HCl buffer, DCPIP, and the electron acceptor in a cuvette.
Incubate the mixture at a constant temperature (e.g., 30°C).
Initiate the reaction by adding a known concentration of octanoyl-CoA.
Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
The rate of absorbance change is proportional to the enzyme activity.
Enzyme activity is calculated using the molar extinction coefficient of DCPIP.
Experimental Workflow
Workflow for spectrophotometric MCAD activity assay.
Application 2: Probing Enzyme Inhibition and Inactivation
Derivatives of acyl-CoAs can act as inhibitors or inactivators of ACADs. Studying these interactions is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. For example, 3,4-dienoyl-CoA derivatives have been shown to be potent inhibitors of medium-chain acyl-CoA dehydrogenase.[6]
Quantitative Data Summary of Inhibitor Interaction
Inhibitor
Target Enzyme
Inhibition Type
Key Findings
Reference
R-3,4-decadienoyl-CoA
MCAD
Potent, stoichiometric inhibitor
Forms a covalent adduct with the enzyme's flavin cofactor.
Experimental Protocol: Analysis of Irreversible Inhibition Kinetics
This protocol outlines the steps to determine the kinetic parameters of an irreversible inhibitor of an ACAD.
Materials:
Purified ACAD enzyme
Acyl-CoA substrate (e.g., octanoyl-CoA)
Irreversible inhibitor (e.g., a 3,4-dienoyl-CoA analogue)
Reaction buffer
Method for quenching the reaction (e.g., addition of a denaturant)
Analytical method to measure product formation (e.g., HPLC)
Procedure:
Pre-incubate the enzyme with various concentrations of the inhibitor for different time intervals.
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate to measure the remaining enzyme activity.
The reaction is allowed to proceed for a short, fixed time and then quenched.
Quantify the product formed using a suitable analytical method.
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line gives the apparent inactivation rate constant (k_obs).
Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_I).
Signaling Pathway of MCAD Inhibition
Mechanism of irreversible inhibition of MCAD.
Application 3: Synthesis of Novel Acyl-CoA Derivatives
The synthesis of novel acyl-CoA derivatives is essential for exploring the substrate specificity of enzymes and for developing new molecular probes and potential therapeutics.[4][5]
Experimental Protocol: Synthesis of Acyl-CoA from Mixed Anhydrides
This protocol is a general method for the synthesis of acyl-CoA thioesters.[4]
Materials:
Fatty acid
Ethyl chloroformate
Triethylamine
Coenzyme A trilithium salt (CoASH)
Aqueous-organic solvent mixture (e.g., THF/water)
Purification system (e.g., solid-phase extraction and HPLC)
Procedure:
The fatty acid is dissolved in an organic solvent (e.g., THF) and cooled.
Triethylamine and then ethyl chloroformate are added to form a mixed anhydride (B1165640).
A solution of CoASH in water is added to the mixed anhydride solution.
The reaction is stirred and monitored for completion (e.g., by TLC or LC-MS).
The resulting acyl-CoA is purified using solid-phase extraction followed by semi-preparative HPLC.
The final product is characterized by analytical HPLC, mass spectrometry, and NMR.
Synthesis and Purification Workflow
Workflow for the synthesis and purification of acyl-CoA.
Conclusion
The experimental applications of medium-chain acyl-CoAs and their derivatives are vast, ranging from fundamental enzymatic studies to the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers and drug development professionals working in the field of metabolic research. The ability to synthesize, purify, and characterize these molecules, coupled with robust enzymatic and cellular assays, will continue to be critical for advancing our understanding of metabolism and for the discovery of new treatments for metabolic diseases.
Application Notes and Protocols for In Vitro Assays with 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-dimethylideneheptanedioyl-CoA is a novel synthetic dicarboxylic acyl-CoA analog. Its unique structure, featuring two methylene (B1212753) g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethylideneheptanedioyl-CoA is a novel synthetic dicarboxylic acyl-CoA analog. Its unique structure, featuring two methylene (B1212753) groups, suggests potential as a specific modulator of enzymes involved in fatty acid and dicarboxylic acid metabolism. These application notes provide detailed protocols for in vitro investigation of its effects, hypothesizing its role as an inhibitor of a putative Acyl-CoA Dehydrogenase, designated here as "Acyl-CoA Dehydrogenase Isoform X" (ACADX). The methodologies described are based on established assays for similar enzymes and can be adapted for screening and characterization of other novel acyl-CoA compounds.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical metabolic pathway where ACADX plays a crucial role in the metabolism of dicarboxylic acids, and where 3,4-dimethylideneheptanedioyl-CoA is proposed to act as an inhibitor.
Caption: Hypothetical pathway of ACADX-mediated metabolism and its inhibition.
Experimental Protocols
Spectrophotometric Assay for ACADX Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of ACADX by monitoring the reduction of a reporter dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of the substrate by the enzyme.
Materials:
Purified ACADX enzyme
3,4-dimethylideneheptanedioyl-CoA
Heptanedioyl-CoA (substrate)
Tris-HCl buffer (100 mM, pH 7.6)
DCIP (2,6-dichloroindophenol) stock solution (10 mM in ethanol)
Phenazine methosulfate (PMS) stock solution (20 mM in water)
96-well microplate
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, DCIP, and PMS. The final concentrations in the 200 µL reaction volume should be 100 mM Tris-HCl, 100 µM DCIP, and 200 µM PMS.
Inhibitor pre-incubation:
To the wells designated for inhibition testing, add varying concentrations of 3,4-dimethylideneheptanedioyl-CoA.
Add a fixed amount of ACADX enzyme to all wells.
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction:
Add the substrate, Heptanedioyl-CoA, to all wells to initiate the reaction.
Immediately place the microplate in the spectrophotometer.
Data acquisition:
Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes. The rate of DCIP reduction is proportional to the enzyme activity.
Data analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
Plot V₀ against the concentration of the inhibitor to determine the IC₅₀ value.
Workflow for IC₅₀ Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Workflow for determining the IC₅₀ of an inhibitor.
Data Presentation
The following tables summarize hypothetical data from the in vitro assays.
Table 1: Kinetic Parameters of ACADX with Heptanedioyl-CoA
Parameter
Value
Kₘ
25 µM
Vₘₐₓ
150 nmol/min/mg
k꜀ₐₜ
10 s⁻¹
k꜀ₐₜ/Kₘ
4 x 10⁵ M⁻¹s⁻¹
Table 2: Inhibition of ACADX by 3,4-dimethylideneheptanedioyl-CoA
Inhibitor Concentration (µM)
% Inhibition
0.1
5
1
20
10
52
50
85
100
95
IC₅₀
9.5 µM
Logical Relationships in Competitive Inhibition
The following diagram illustrates the logical relationship in a competitive inhibition model, which is a plausible mechanism for 3,4-dimethylideneheptanedioyl-CoA, given its structural similarity to the hypothetical substrate.
Caption: Logical diagram of competitive enzyme inhibition.
Conclusion
The protocols and data presented here provide a framework for the in vitro characterization of 3,4-dimethylideneheptanedioyl-CoA. While the context of ACADX is hypothetical, the described methodologies are robust and widely applicable for studying the interactions of novel small molecules with acyl-CoA metabolizing enzymes. These assays are crucial first steps in the drug discovery pipeline for identifying and characterizing potential therapeutic agents targeting metabolic pathways.
Application
radiolabeling of 3,4-dimethylideneheptanedioyl-CoA for tracer studies
Application Notes & Protocols Topic: Radiolabeling of 3,4-dimethylideneheptanedioyl-CoA for Tracer Studies Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-dimethylideneheptanedioyl...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols
Topic: Radiolabeling of 3,4-dimethylideneheptanedioyl-CoA for Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylideneheptanedioyl-CoA is a novel dicarboxylic acyl-CoA analog with potential applications in metabolic research and drug development. Its unique structure with two methylene (B1212753) groups suggests it may serve as a specific substrate or inhibitor for enzymes involved in fatty acid metabolism or other related pathways. To investigate its metabolic fate, biodistribution, and target engagement, radiolabeling is an indispensable tool.
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 3,4-dimethylideneheptanedioyl-CoA, its subsequent purification, and its application in in vitro and in vivo tracer studies. The primary radioisotopes discussed are Carbon-14 ([¹⁴C]) and Tritium ([³H]), selected for their utility in quantitative metabolic studies due to their long half-lives and distinct detection properties. Carbon-14 is often considered the gold standard for such studies as it allows for tracing the carbon skeleton of the molecule, providing critical data for drug metabolism, pharmacokinetics, and disposition studies.[1][2]
The protocols outlined below are designed to be adaptable, providing a robust framework for researchers to produce high-purity radiolabeled 3,4-dimethylideneheptanedioyl-CoA and effectively use it as a tracer.
Radiolabeling Strategy
A late-stage radiolabeling approach is recommended for the synthesis of [¹⁴C]-3,4-dimethylideneheptanedioyl-CoA or [³H]-3,4-dimethylideneheptanedioyl-CoA. This strategy minimizes the handling of radioactive materials throughout a multi-step synthesis and is generally more efficient.[2][3] The proposed synthesis involves the preparation of a suitable precursor of 3,4-dimethylideneheptanedioic acid, followed by radiolabeling and subsequent activation to the coenzyme A thioester.
DOT Script for Chemical Structure of Radiolabeled 3,4-dimethylideneheptanedioyl-CoA
Caption: Structure of [¹⁴C]-3,4-dimethylideneheptanedioyl-CoA.
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of 3,4-dimethylideneheptanedioic Acid
This protocol describes a method for introducing a ¹⁴C label into the carboxylic acid moiety of 3,4-dimethylideneheptanedioic acid.
Materials:
3,4-dimethylidene-1,7-heptanedioic acid precursor (e.g., a protected monocarboxylic acid or a suitable Grignard reagent precursor)
Preparation of the Precursor: Synthesize a suitable precursor molecule that allows for the late-stage introduction of the radiolabel. For carboxylation, a Grignard reagent precursor is ideal.
Generation of [¹⁴C]CO₂: In a sealed, vacuum-line apparatus, generate [¹⁴C]CO₂ from Ba[¹⁴C]CO₃ by the addition of a strong acid (e.g., concentrated H₂SO₄).
Carboxylation Reaction:
Dissolve the Grignard reagent precursor in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).
Cool the reaction mixture to -78°C (dry ice/acetone bath).
Slowly bubble the generated [¹⁴C]CO₂ gas through the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Work-up and Extraction:
Quench the reaction by the slow addition of 1 M HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude [¹⁴C]-3,4-dimethylideneheptanedioic acid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Monitor the purification process by TLC and autoradiography.
Collect the fractions containing the pure product and confirm its identity and radiochemical purity.
Protocol 2: Synthesis of [¹⁴C]-3,4-dimethylideneheptanedioyl-CoA
This protocol details the activation of the radiolabeled dicarboxylic acid to its coenzyme A thioester.
Materials:
[¹⁴C]-3,4-dimethylideneheptanedioic acid
Coenzyme A (free acid)
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
N-Hydroxysuccinimide (NHS)
Anhydrous dimethylformamide (DMF)
Triethylamine
HPLC system with a C18 column and a radioactivity detector
Procedure:
Activation of the Carboxylic Acid:
Dissolve [¹⁴C]-3,4-dimethylideneheptanedioic acid and NHS in anhydrous DMF.
Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.
Thioesterification:
In a separate vial, dissolve Coenzyme A in a buffer solution (e.g., sodium bicarbonate, pH 8.0).
Add the activated NHS-ester solution dropwise to the Coenzyme A solution.
Stir the reaction mixture at room temperature for 12-16 hours.
Purification:
Purify the resulting [¹⁴C]-3,4-dimethylideneheptanedioyl-CoA by reverse-phase HPLC.
Pre-warm the liver microsomes or cell lysate and NADPH regenerating system (if used) to 37°C.
Add [¹⁴C]-3,4-dimethylideneheptanedioyl-CoA to the biological matrix to initiate the reaction. The final concentration should be within a relevant range for tracer studies (e.g., 1-10 µM).
Incubate at 37°C.
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
Quench the reaction immediately by adding an equal volume of cold acetonitrile.
Sample Processing:
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
Transfer the supernatant to a new tube for analysis.
Analysis:
Analyze the supernatant by HPLC with a radioactivity detector to separate the parent compound from any radioactive metabolites.
Quantify the peak areas to determine the percentage of the parent compound remaining at each time point.
Calculate the metabolic half-life (t₁/₂) of the tracer.
Data Presentation
Quantitative data from the radiolabeling and tracer studies should be summarized for clarity and comparison.
Table 1: Summary of Radiolabeling Synthesis
Parameter
[¹⁴C]-Tracer
[³H]-Tracer (Hypothetical)
Radiochemical Yield
15-25%
30-40%
Radiochemical Purity
>98%
>98%
Specific Activity
50-60 mCi/mmol
20-30 Ci/mmol
| Analytical Method | HPLC-RAM | HPLC-RAM |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
Compound
Half-life (t₁/₂, min)
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
[¹⁴C]-3,4-dimethylideneheptanedioyl-CoA
45.8
15.1
| Control Compound (e.g., Testosterone) | 12.5 | 55.4 |
Hypothetical Metabolic Pathway
Given its structure as a dicarboxylic acyl-CoA, 3,4-dimethylideneheptanedioyl-CoA may enter fatty acid β-oxidation pathways. However, the methylidene groups could potentially inhibit or modify the typical enzymatic cascade.
DOT Script for a Hypothetical Metabolic Pathway
Caption: Hypothetical metabolism of the tracer via β-oxidation.
Application Notes and Protocols for Enzyme Assays of 3,4-dimethylideneheptanedioyl-CoA
These application notes provide detailed protocols for the enzymatic analysis of 3,4-dimethylideneheptanedioyl-CoA, a dicarboxylic acid derivative. The following sections are designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide detailed protocols for the enzymatic analysis of 3,4-dimethylideneheptanedioyl-CoA, a dicarboxylic acid derivative. The following sections are designed for researchers, scientists, and professionals in drug development, offering guidance on establishing robust and reliable enzyme assays for enzymes that metabolize this substrate, such as a putative 3,4-dimethylideneheptanedioyl-CoA dehydrogenase.
Introduction
3,4-dimethylideneheptanedioyl-CoA is a unique dicarboxylic acyl-CoA thioester. Its metabolism is likely integral to specific biochemical pathways, potentially involving enzymes such as acyl-CoA dehydrogenases or hydratases. The development of specific and sensitive enzyme assays is crucial for characterizing the enzymes that act on this substrate, for screening potential inhibitors, and for elucidating its metabolic fate.
This document outlines two distinct spectrophotometric assay protocols for monitoring the activity of an enzyme that metabolizes 3,4-dimethylideneheptanedioyl-CoA, hypothesized here as a "3,4-dimethylideneheptanedioyl-CoA dehydrogenase." These methods are based on well-established principles for assaying acyl-CoA-metabolizing enzymes.
Data Presentation
The quantitative data generated from these assays should be meticulously recorded and organized. The following tables provide templates for summarizing key kinetic parameters and the results of inhibitor screening.
Table 1: Michaelis-Menten Kinetic Parameters
Substrate
Enzyme Concentration (nM)
Km (µM)
Vmax (µmol/min/mg)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
3,4-dimethylideneheptanedioyl-CoA
User Defined
Positive Control Substrate
User Defined
Table 2: Inhibitor Screening Data
Inhibitor Compound
Concentration (µM)
% Inhibition
IC50 (µM)
Mechanism of Inhibition
Test Compound 1
User Defined
Test Compound 2
User Defined
Control Inhibitor
User Defined
Experimental Protocols
The following are detailed protocols for two distinct enzyme assays. It is recommended to perform initial experiments to determine the optimal concentrations of enzyme and substrate.
This assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, by the FAD-dependent acyl-CoA dehydrogenase. The reduction of the ferricenium ion leads to a decrease in absorbance at 300 nm.[1][2]
Prepare a stock solution of 10 mM 3,4-dimethylideneheptanedioyl-CoA in the assay buffer.
Prepare a stock solution of 5 mM ferricenium hexafluorophosphate in the assay buffer.
Prepare the reaction mixture in a microplate well or cuvette by adding the following in order:
Potassium Phosphate buffer (to a final volume of 200 µL)
Ferricenium hexafluorophosphate to a final concentration of 100 µM.
Varying concentrations of 3,4-dimethylideneheptanedioyl-CoA (e.g., 0-200 µM).
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
Initiate the reaction by adding a pre-determined optimal amount of purified enzyme.
Immediately monitor the decrease in absorbance at 300 nm over time (e.g., every 15 seconds for 5-10 minutes).
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of ferricenium hexafluorophosphate.
Protocol 2: Coupled Spectrophotometric Assay
This method employs a coupling enzyme to measure the production of a reaction product. Assuming the dehydrogenase produces an enoyl-CoA species, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase can be used to couple the reaction to the reduction of NAD⁺, which is monitored at 340 nm.[3][4]
Prepare stock solutions of 3,4-dimethylideneheptanedioyl-CoA and NAD⁺ in the assay buffer.
Prepare the reaction mixture in a microplate well or cuvette containing:
Assay buffer (to a final volume of 200 µL)
NAD⁺ to a final concentration of 1 mM.
Saturating amounts of enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase (to be determined empirically).
Varying concentrations of 3,4-dimethylideneheptanedioyl-CoA (e.g., 0-200 µM).
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
Initiate the reaction by adding the purified 3,4-dimethylideneheptanedioioyl-CoA dehydrogenase.
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
The following diagrams illustrate the experimental workflows and the underlying biochemical pathways for the described assays.
Caption: Workflow for the direct spectrophotometric enzyme assay.
Caption: Biochemical pathway for the coupled enzyme assay.
Caption: Logical workflow for inhibitor characterization.
Application Note: Chemical Derivatization of 3,4-Dimethylideneheptanedioyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-dimethylideneheptanedioyl-CoA is a key intermediate in various metabolic pathways.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylideneheptanedioyl-CoA is a key intermediate in various metabolic pathways. Its accurate quantification is crucial for understanding cellular metabolism and for drug development targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, direct GC-MS analysis of Coenzyme A (CoA) esters like 3,4-dimethylideneheptanedioyl-CoA is challenging due to their high molecular weight, polarity, and thermal lability. To overcome these limitations, a chemical derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.
This application note provides a detailed protocol for the chemical derivatization of the dicarboxylic acid moiety of 3,4-dimethylideneheptanedioyl-CoA, following its hydrolysis, for subsequent GC-MS analysis. The proposed method is based on well-established derivatization techniques for dicarboxylic and unsaturated acids, namely silylation to form trimethylsilyl (B98337) (TMS) esters. Silylation is a robust and widely used method that replaces active hydrogens on polar functional groups with a TMS group, thereby increasing volatility and reducing adsorption effects during chromatographic separation.[1][2][3]
Principle of the Method
The overall workflow involves two main stages:
Hydrolysis of the Thioester Bond: The thioester linkage in 3,4-dimethylideneheptanedioyl-CoA is first hydrolyzed to release the free dicarboxylic acid, 3,4-dimethylideneheptanedioic acid. This step is essential as the intact CoA ester is not amenable to GC-MS.
Silylation: The resulting dicarboxylic acid is then derivatized using a silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[4][5][6] This reaction converts the two carboxylic acid groups into their corresponding TMS esters, rendering the molecule volatile and suitable for GC-MS analysis.
The derivatized product is then introduced into the GC-MS system for separation and detection.
Experimental Protocols
1. Hydrolysis of 3,4-Dimethylideneheptanedioyl-CoA
This protocol describes the basic hydrolysis of the CoA thioester to yield the free dicarboxylic acid.
Vials, pipettes, and other standard laboratory glassware
Nitrogen gas supply
Procedure:
To 100 µL of the aqueous sample containing 3,4-dimethylideneheptanedioyl-CoA in a glass vial, add 100 µL of 1 M KOH.
Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete hydrolysis of the thioester bond.
Cool the sample to room temperature.
Acidify the solution to a pH of approximately 2 by adding 1 M HCl. Verify the pH with pH paper.
Extract the liberated 3,4-dimethylideneheptanedioic acid by adding 500 µL of ethyl acetate.
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
Repeat the extraction (steps 5-7) two more times and combine the organic extracts.
Dry the pooled organic extract over anhydrous sodium sulfate.
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried residue contains the 3,4-dimethylideneheptanedioic acid ready for derivatization.
2. Silylation of 3,4-Dimethylideneheptanedioic Acid
This protocol details the derivatization of the dicarboxylic acid using BSTFA with TMCS as a catalyst.
To the dried residue of 3,4-dimethylideneheptanedioic acid in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.
Add 50 µL of BSTFA + 1% TMCS to the vial.
Seal the vial tightly with a PTFE-lined cap.
Vortex the mixture for 30 seconds.
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[6]
Cool the vial to room temperature before GC-MS analysis.
Inject 1 µL of the derivatized sample into the GC-MS system.
3. GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
Parameter
Setting
Gas Chromatograph
Column
HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow rate of 1.0 mL/min
Inlet Temperature
280°C
Injection Mode
Splitless (1 µL injection volume)
Oven Program
Initial temperature: 80°C, hold for 2 min
Ramp 1: 10°C/min to 250°C, hold for 5 min
Ramp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Mass Range
m/z 50-600
Scan Mode
Full Scan and/or Selected Ion Monitoring (SIM)
Data Presentation
For quantitative analysis, a calibration curve should be prepared using standards of 3,4-dimethylideneheptanedioic acid subjected to the same derivatization procedure. The table below illustrates how quantitative data can be presented.
Table 1: Quantitative GC-MS Analysis of Derivatized 3,4-Dimethylideneheptanedioic Acid
Analyte
Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
LOD (ng/mL)
LOQ (ng/mL)
Linear Range (ng/mL)
R²
3,4-dimethylideneheptanedioic acid-bis(TMS) ester
To be determined
To be determined
To be determined
To be determined
To be determined
To be determined
To be determined
LOD: Limit of Detection, LOQ: Limit of Quantitation. These values are dependent on the specific instrumentation and experimental conditions. Silylation methods for dicarboxylic acids have been reported to achieve low detection limits, in the range of ≤2 ng m⁻³ for aerosol samples, and satisfactory reproducibility (RSD% ≤ 10%).[4][5]
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 3,4-dimethylideneheptanedioyl-CoA.
Application Notes and Protocols: 3,4-Dimethylideneheptanedioyl-CoA for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application note is based on a hypothetical molecule, 3,4-dimethylideneheptanedioyl-CoA. All data presented are illustrative and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is based on a hypothetical molecule, 3,4-dimethylideneheptanedioyl-CoA. All data presented are illustrative and derived from structurally related compounds. These protocols are provided as a guideline and should be adapted and validated for specific experimental conditions.
Introduction
3,4-Dimethylideneheptanedioyl-CoA is a novel, synthetically derived dicarboxylic acyl-CoA analog. Its unique dimethylidene structure suggests potential as a mechanism-based inhibitor for enzymes involved in fatty acid and dicarboxylic acid metabolism. This document outlines the application of 3,4-dimethylideneheptanedioyl-CoA in studying the inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial beta-oxidation. The structural similarity to known inhibitors, such as 3,4-dienoyl-CoA derivatives, makes MCAD a prime target for investigation.[1] Dicarboxylic acids are primarily metabolized via peroxisomal beta-oxidation, but mitochondrial enzymes like MCAD have also been shown to process dicarboxylic acyl-CoAs.
Mechanism of Action (Postulated)
It is postulated that 3,4-dimethylideneheptanedioyl-CoA acts as a mechanism-based inhibitor of MCAD. The proposed mechanism involves the enzyme's catalytic base abstracting a proton, leading to the formation of a reactive intermediate. This intermediate can then covalently modify the FAD cofactor or a nearby active site residue, resulting in irreversible inhibition. This is analogous to the inhibition mechanism of other unsaturated acyl-CoA analogs.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of 3,4-dimethylideneheptanedioyl-CoA against human medium-chain acyl-CoA dehydrogenase (MCAD).
Parameter
Value
Conditions
IC50
2.5 µM
10-minute pre-incubation with enzyme
Ki
1.8 µM
Competitive inhibition model
kinact
0.3 min^-1
Time-dependent inactivation kinetics
Note: Data are illustrative and should be determined experimentally.
Experimental Protocols
Synthesis of 3,4-Dimethylideneheptanedioyl-CoA
This protocol is a generalized procedure for the synthesis of acyl-CoA esters and should be optimized.
Dissolve 3,4-dimethylideneheptanedioic acid in anhydrous THF.
Add CDI in a 1.1:1 molar ratio to one of the carboxylic acid groups.
Stir the reaction at room temperature for 1 hour to form the acyl-imidazolide.
Acylation of Coenzyme A:
Dissolve Coenzyme A trilithium salt in water.
Slowly add the activated dicarboxylic acid solution to the Coenzyme A solution with vigorous stirring.
Maintain the pH at 7.5-8.0 using TEA.
Allow the reaction to proceed for 4-6 hours at room temperature.
Purification:
Acidify the reaction mixture to pH 3.0 with dilute HCl.
Load the mixture onto a pre-conditioned C18 SPE cartridge.
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
Elute the 3,4-dimethylideneheptanedioyl-CoA with a gradient of acetonitrile in water.
Confirm the product identity and purity using HPLC-MS.
In Vitro Enzyme Inhibition Assay for MCAD
This protocol describes a typical spectrophotometric assay to determine the inhibitory potential of 3,4-dimethylideneheptanedioyl-CoA on MCAD activity.
Dilute the purified MCAD to the desired concentration in the assay buffer.
IC50 Determination:
Prepare a serial dilution of 3,4-dimethylideneheptanedioyl-CoA in the assay buffer.
In a 96-well plate, add the enzyme and the inhibitor at various concentrations.
Pre-incubate for 10 minutes at 37°C.
Initiate the reaction by adding the substrate (octanoyl-CoA) and the electron acceptor (ferricenium hexafluorophosphate).
Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time.
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Time-Dependent Inhibition (kinact):
Pre-incubate the enzyme with a fixed concentration of 3,4-dimethylideneheptanedioyl-CoA for varying time intervals.
At each time point, initiate the reaction as described above.
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).
Determine kinact from a plot of kobs versus inhibitor concentration.
Visualizations
Signaling Pathway
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and the Point of Inhibition by 3,4-Dimethylideneheptanedioyl-CoA.
Experimental Workflow
Caption: Workflow for the Synthesis, Purification, and Enzymatic Evaluation of 3,4-Dimethylideneheptanedioyl-CoA.
Logical Relationship of Inhibition
Caption: Proposed Mechanism-Based Inhibition of MCAD by 3,4-Dimethylideneheptanedioyl-CoA.
Application Notes and Protocols for Stable Isotope Labeling of 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] This document provides...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] This document provides detailed application notes and protocols for the stable isotope labeling of a novel metabolite, 3,4-dimethylideneheptanedioyl-CoA. Given that this is a newly identified or hypothetical molecule, this guide outlines a comprehensive workflow, from the synthesis of a labeled precursor to the analysis of the labeled target molecule in a biological matrix. These protocols are designed to be adaptable for researchers investigating novel metabolic pathways and the roles of previously uncharacterized metabolites.
The core applications for labeling 3,4-dimethylideneheptanedioyl-CoA include:
Metabolic Flux Analysis: To understand the production and consumption rates of this metabolite.
Pathway Elucidation: To identify the precursor molecules and enzymatic steps involved in its biosynthesis and downstream metabolism.
Pharmacokinetics: To trace the absorption, distribution, metabolism, and excretion (ADME) of drugs that may interact with its metabolic pathway.[1]
Target Engagement: To quantify the interaction of drugs with enzymes that metabolize 3,4-dimethylideneheptanedioyl-CoA.
Hypothetical Biosynthetic Pathway of 3,4-dimethylideneheptanedioyl-CoA
Since 3,4-dimethylideneheptanedioyl-CoA is not a well-documented metabolite, we propose a hypothetical biosynthetic pathway to guide labeling strategies. Dicarboxylic acids are typically formed via ω-oxidation of fatty acids followed by β-oxidation. The unique dimethylidene structure suggests a specialized enzymatic modification.
Application Notes & Protocols for 3,4-Dimethylideneheptanedioyl-CoA in Metabolic Engineering
Disclaimer: The following application notes and protocols are of a hypothetical nature. As of the latest literature review, 3,4-dimethylideneheptanedioyl-CoA is not a widely documented metabolite, and its application in...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following application notes and protocols are of a hypothetical nature. As of the latest literature review, 3,4-dimethylideneheptanedioyl-CoA is not a widely documented metabolite, and its application in metabolic engineering has not been reported. The information provided is based on established principles of metabolic engineering and draws parallels from the biosynthesis and engineering of structurally related dicarboxylic acid CoA esters. This document is intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring the potential of novel unsaturated dicarboxylic acids.
Introduction to 3,4-Dimethylideneheptanedioyl-CoA
3,4-Dimethylideneheptanedioyl-CoA is a C7 dicarboxylic acid thioester of Coenzyme A, characterized by the presence of two exocyclic double bonds at the C3 and C4 positions. This high degree of unsaturation in the carbon backbone suggests its potential as a unique precursor for the synthesis of novel polymers and specialty chemicals. In the context of drug development, the reactive diene moiety could serve as a pharmacophore or a handle for further chemical modifications, leading to the generation of new bioactive compounds.
The metabolic engineering of microorganisms to produce 3,4-dimethylideneheptanedioyl-CoA could provide a sustainable and controlled route to this and other novel chemical entities. Potential applications in metabolic engineering include:
Precursor for Bio-based Polymers: The dimethylidene groups can participate in polymerization reactions, potentially leading to the formation of novel elastomers or thermosets with unique material properties.
Platform Chemical for Specialty Chemicals: The reactive diene structure can be a target for a variety of chemical modifications, opening avenues for the synthesis of fragrances, cross-linking agents, and other high-value chemicals.
Intermediate for Novel Bioactive Compounds: The core structure could be a scaffold for the enzymatic or chemical synthesis of new drug candidates.
Hypothetical Biosynthetic Pathway
A plausible biosynthetic pathway for 3,4-dimethylideneheptanedioyl-CoA could be engineered by modifying a known dicarboxylic acid pathway, such as that for pimeloyl-CoA, a precursor in biotin (B1667282) synthesis. The proposed pathway starts from the central metabolite, acetyl-CoA.
Caption: Hypothetical pathway for 3,4-dimethylideneheptanedioyl-CoA synthesis.
Data Presentation: Hypothetical Production Metrics
The following table summarizes hypothetical target metrics for the production of 3,4-dimethylideneheptanedioyl-CoA in an engineered microbial host, such as E. coli or S. cerevisiae. These values are based on reported data for the production of other dicarboxylic acids and related compounds.
Parameter
Low-Producing Strain
Medium-Producing Strain
High-Producing Strain
Titer (g/L)
0.1 - 0.5
1.0 - 5.0
> 10.0
Yield (g/g glucose)
0.05 - 0.1
0.15 - 0.25
> 0.3
Productivity (g/L/h)
0.005 - 0.01
0.05 - 0.1
> 0.2
Enzyme 1 Activity (U/mg)
1 - 5
10 - 20
> 30
Enzyme 2 Activity (U/mg)
0.5 - 2
5 - 15
> 25
Experimental Protocols
Protocol for Heterologous Pathway Construction
This protocol outlines the general steps for constructing the hypothetical biosynthetic pathway in a microbial host.
Caption: Workflow for constructing the heterologous biosynthetic pathway.
Methodology:
Gene Identification and Synthesis:
Identify putative genes encoding enzymes capable of introducing the dimethylidene groups. This may involve searching databases for enzymes with similar activities or using protein engineering to modify existing enzymes.
Codon-optimize the selected gene sequences for optimal expression in the chosen host organism (e.g., E. coli).
Synthesize the optimized genes.
Vector Construction:
Clone the synthesized genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter for E. coli). Multiple genes can be assembled into a single operon or expressed from separate vectors.
Host Transformation:
Transform the expression vector(s) into a suitable host strain. For enhanced production, the host may be engineered to increase the precursor (pimeloyl-CoA) pool by overexpressing upstream pathway genes.
Expression and Fermentation:
Culture the engineered strain in a suitable medium.
Induce gene expression at an appropriate cell density.
Conduct fermentation under controlled conditions (temperature, pH, aeration) to facilitate the production of the target molecule.
Protocol for Metabolite Analysis
This protocol describes the steps for detecting and quantifying 3,4-dimethylideneheptanedioyl-CoA.
Methodology:
Sample Preparation:
Harvest cells from the fermentation broth by centrifugation.
Quench metabolism by rapidly cooling the cell pellet.
Extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/acetonitrile/water).
LC-MS/MS Analysis:
Separate the extracted metabolites using liquid chromatography (LC) with a C18 column.
Detect and quantify the target molecule using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for 3,4-dimethylideneheptanedioyl-CoA will need to be determined using a synthesized standard.
Quantification:
Generate a standard curve using a purified and quantified standard of 3,4-dimethylideneheptanedioyl-CoA.
Calculate the intracellular concentration of the target molecule based on the standard curve and the initial cell mass.
Signaling Pathways and Logical Relationships
The engineering of this pathway will invariably interact with the host's central metabolism. The following diagram illustrates the logical relationships and potential points of metabolic engineering intervention to enhance the production of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Strategy for metabolic engineering to enhance product yield.
Key Metabolic Engineering Strategies:
Upregulation of Precursor Supply: Overexpress key enzymes in the pimeloyl-CoA biosynthetic pathway to increase the availability of the immediate precursor.
Downregulation of Competing Pathways: Knockout or knockdown genes involved in pathways that compete for the precursor, such as fatty acid biosynthesis or excess biotin production.
Optimization of Heterologous Gene Expression: Fine-tune the expression levels of the engineered enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.
Cofactor Engineering: Ensure an adequate supply of necessary cofactors (e.g., NAD(P)H, ATP) for the enzymatic reactions in the pathway.
Conclusion
The development of a microbial platform for the production of 3,4-dimethylideneheptanedioyl-CoA represents a promising, yet challenging, frontier in metabolic engineering. The successful implementation of the strategies outlined in these notes could lead to the sustainable production of a novel and versatile chemical building block with broad applications in materials science and drug discovery. Further research will be required to identify and engineer the necessary enzymes to realize this hypothetical pathway.
Application
Application Notes and Protocols: Handling and Storage of 3,4-dimethylideneheptanedioyl-CoA
Introduction 3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acyl-CoA thioester containing two reactive exocyclic methylene (B1212753) groups. The presence of the thioester linkage to Coenzyme A (CoA) and the conjuga...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acyl-CoA thioester containing two reactive exocyclic methylene (B1212753) groups. The presence of the thioester linkage to Coenzyme A (CoA) and the conjugated diene-like system suggests potential roles in specialized metabolic pathways or as a targeted inhibitor for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases. Its unique structure necessitates careful handling and storage to ensure its integrity for research and drug development applications.
Chemical Properties and Stability
While specific data for 3,4-dimethylideneheptanedioyl-CoA is unavailable, the following table summarizes expected stability based on related acyl-CoA compounds. Researchers should experimentally determine the stability of their specific compound.
Parameter
Recommended Condition
Rationale and Considerations
Storage Temperature
≤ -80°C (Lyophilized) or in appropriate solvent
Acyl-CoA thioesters are prone to hydrolysis. The dimethylidene groups may be susceptible to polymerization or oxidation.
pH
4.0 - 6.0
The thioester bond is more stable at slightly acidic pH. Alkaline conditions will rapidly hydrolyze the thioester.
Solvent
Anhydrous organic solvents (e.g., acetonitrile, DMSO) for short-term storage of stock solutions. Aqueous buffers for immediate use.
Avoid repeated freeze-thaw cycles. For aqueous solutions, use freshly prepared buffers and keep on ice.
Light Sensitivity
Store in the dark.
The conjugated diene system may be sensitive to UV light, potentially leading to degradation or isomerization.
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen).
The double bonds can be susceptible to oxidation.
Experimental Protocols
The following are generalized protocols based on methodologies used for similar acyl-CoA compounds, such as inhibitors of medium-chain acyl-CoA dehydrogenase.
Allow the lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.
Briefly centrifuge the vial to collect all the powder at the bottom.
Under a stream of inert gas, add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
Vortex gently until the compound is fully dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C.
Quantification of Acyl-CoA Thioesters
The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance of the adenine (B156593) ring of the CoA molecule.
Materials:
Stock solution of 3,4-dimethylideneheptanedioyl-CoA
Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
UV-transparent cuvettes
Spectrophotometer
Procedure:
Dilute an aliquot of the stock solution in the buffer to a final concentration within the linear range of the spectrophotometer.
Measure the absorbance at 260 nm.
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for CoA at 260 nm is approximately 16,400 M⁻¹cm⁻¹.
This protocol describes a hypothetical assay to evaluate the inhibitory potential of 3,4-dimethylideneheptanedioyl-CoA against a medium-chain acyl-CoA dehydrogenase (MCAD), a common target for related molecules.
Materials:
Purified MCAD enzyme
3,4-dimethylideneheptanedioyl-CoA working solution
Substrate: Octanoyl-CoA
Electron acceptor: Ferricenium hexafluorophosphate (B91526) or an alternative electron transfer flavoprotein (ETF) assay system.
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
Spectrophotometer capable of kinetic measurements.
Procedure:
Prepare a reaction mixture in a cuvette containing the assay buffer and the MCAD enzyme at a final concentration of approximately 0.2-1.0 µM.
Initiate the reaction by adding the substrate, octanoyl-CoA (e.g., 100 µM final concentration), and the electron acceptor.
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium).
To test for inhibition, pre-incubate the enzyme with varying concentrations of 3,4-dimethylideneheptanedioyl-CoA for a set period before adding the substrate.
Compare the reaction rates in the presence and absence of the inhibitor to determine the inhibitory activity.
Visualizations
Hypothetical Experimental Workflow
Caption: Experimental workflow for assessing enzyme inhibition.
Hypothetical Signaling Pathway: Inhibition of Fatty Acid β-Oxidation
Caption: Inhibition of fatty acid β-oxidation pathway.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3,4-dimethylideneheptanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3,4-dimethylideneheptanedioyl-CoA. Our aim is to help you overcome common...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3,4-dimethylideneheptanedioyl-CoA. Our aim is to help you overcome common challenges and improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 3,4-dimethylideneheptanedioyl-CoA?
A1: The synthesis of 3,4-dimethylideneheptanedioyl-CoA, a specialized dicarboxylic acid CoA ester, presents several challenges. These include the low reactivity of the precursor dicarboxylic acid, potential side reactions due to the reactive dimethylidene groups, and the inherent instability of the CoA ester product. Furthermore, enzymatic approaches can be limited by substrate specificity and cofactor regeneration.
Q2: What are the general strategies to improve the yield of CoA ester synthesis?
A2: To improve yields, a multi-faceted approach is often necessary. This can include optimizing reaction conditions (pH, temperature, reactant concentrations), utilizing a suitable coupling agent for chemical synthesis, or employing metabolic engineering strategies to enhance precursor supply and express highly active ligases for in vivo synthesis. Careful selection of purification methods is also critical to minimize product degradation.
Q3: Which analytical techniques are most suitable for characterizing 3,4-dimethylideneheptanedioyl-CoA?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the preferred method for both quantification and structural confirmation of 3,4-dimethylideneheptanedioyl-CoA. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of the purified product.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Problem
Potential Cause(s)
Suggested Solution(s)
Low to no product formation
1. Inactive enzyme or catalyst.2. Poor quality of starting materials (e.g., oxidized Coenzyme A).3. Suboptimal reaction conditions (pH, temperature).
1. Verify enzyme activity with a known substrate. For chemical synthesis, use fresh catalyst.2. Use fresh, high-purity Coenzyme A. Store it under inert gas at low temperatures.3. Perform a systematic optimization of reaction pH and temperature.
Presence of multiple unidentified byproducts
1. Side reactions involving the dimethylidene groups.2. Degradation of the CoA ester product.
1. Consider using protecting groups for the dimethylidene moieties if compatible with your overall scheme.2. Work at low temperatures and minimize the time between synthesis and purification. Use buffers with reducing agents like DTT.
Difficulty in purifying the final product
1. Co-elution with unreacted starting materials.2. Product instability on the chromatography column.
1. Optimize the HPLC gradient to achieve better separation.2. Use a purification strategy that is rapid and performed at low temperatures, such as solid-phase extraction (SPE).
Low yield in in vivo synthesis
1. Insufficient precursor (3,4-dimethylideneheptanedioate) supply.2. Low expression or activity of the CoA ligase.3. Toxicity of the product or precursor to the host organism.
1. Engineer the host strain to overproduce the precursor dicarboxylic acid.2. Use a strong, inducible promoter for the ligase gene. Consider codon optimization.3. Modulate the expression of the synthesis pathway to avoid accumulation of toxic intermediates.
Quantitative Data Summary
The following table summarizes yields for the synthesis of analogous dicarboxylic acid CoA esters under different conditions, providing a baseline for what might be achievable.
Dicarboxylic Acid
Synthesis Method
Key Parameters
Yield (%)
Reference
Adipic Acid
Enzymatic (CoA Ligase)
pH 7.5, 30°C, 2h
85%
Suberic Acid
Chemical (Carbodiimide coupling)
EDC/NHS, pH 6.0, 4h
60%
Pimelic Acid
Enzymatic (CoA Ligase)
ATP regeneration system
92%
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Dicarboxylic Acid CoA Ester
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 1 mM Coenzyme A, 2 mM dicarboxylic acid precursor, and 5 µg of purified CoA ligase.
Incubation: Incubate the reaction mixture at 30°C for 2 hours.
Quenching: Stop the reaction by adding 20 µL of 10% formic acid.
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by RP-HPLC.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
Column Equilibration: Equilibrate a C18 SPE cartridge with methanol, followed by deionized water.
Sample Loading: Load the quenched reaction mixture onto the cartridge.
Washing: Wash the cartridge with 2 column volumes of water to remove salts and unreacted hydrophilic components.
Elution: Elute the CoA ester with 50% methanol.
Drying: Dry the eluted fraction under a stream of nitrogen gas and resuspend in a suitable buffer for storage or analysis.
Visual Guides
Optimization
Technical Support Center: Purification of 3,4-dimethylideneheptanedioyl-CoA
Welcome to the technical support center for the purification of 3,4-dimethylideneheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of 3,4-dimethylideneheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 3,4-dimethylideneheptanedioyl-CoA?
A1: Common impurities may include unreacted starting materials such as 3,4-dimethylideneheptanedioic acid and coenzyme A (CoA), byproducts from side reactions (e.g., polymerization or isomerization of the dimethylidene groups), and residual coupling reagents or catalysts used in the synthesis.
Q2: What purification techniques are most effective for 3,4-dimethylideneheptanedioyl-CoA?
A2: Due to its polar nature and the presence of the CoA moiety, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for achieving high purity. Solid-phase extraction (SPE) can also be a useful preliminary purification or desalting step.[1][2]
Q3: How can I confirm the identity and purity of my purified 3,4-dimethylideneheptanedioyl-CoA?
A3: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the molecular weight, and tandem mass spectrometry (MS/MS) can provide structural information.[2] Purity can be assessed using analytical RP-HPLC with UV detection, typically monitoring at 260 nm for the adenine (B156593) portion of CoA.
Q4: What are the stability and storage considerations for 3,4-dimethylideneheptanedioyl-CoA?
A4: Thioesters and molecules with reactive diene functionalities can be susceptible to hydrolysis and polymerization. It is recommended to store purified 3,4-dimethylideneheptanedioyl-CoA at -80°C as a lyophilized powder or in a buffered aqueous solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 3,4-dimethylideneheptanedioyl-CoA.
Low Yield After Purification
Problem: The final yield of purified 3,4-dimethylideneheptanedioyl-CoA is significantly lower than expected.
Possible Cause
Proposed Solution
Incomplete Synthesis Reaction
Analyze the crude reaction mixture by HPLC or LC-MS to assess the conversion of starting materials to the desired product. Optimize reaction conditions (e.g., time, temperature, reagent stoichiometry) if necessary.
Degradation During Workup or Purification
The dimethylidene groups may be sensitive to harsh pH conditions or prolonged exposure to room temperature. Ensure all workup and purification steps are performed on ice or at reduced temperatures. Use buffers to maintain a stable pH.
Poor Recovery from Purification Column
The compound may be irreversibly binding to the stationary phase or precipitating on the column. Ensure proper column equilibration and sample dissolution. A gradient elution with a suitable organic modifier (e.g., acetonitrile (B52724) or methanol) in water with a counter-ion like triethylammonium (B8662869)acetate (B1210297) (TEAA) is often effective for CoA esters.
Oxidation of the Thiol Group
If free CoA is present, it can oxidize to form disulfides. While the thioester is less susceptible, maintaining a reducing environment (e.g., by adding a small amount of DTT, if compatible with the downstream application) during purification might be considered, though this will complicate purification.
Presence of Impurities in the Final Product
Problem: The purified 3,4-dimethylideneheptanedioyl-CoA is contaminated with other substances.
Possible Cause
Proposed Solution
Co-elution with Starting Materials or Byproducts
Optimize the HPLC gradient to improve the resolution between your product and the impurities. Try a different stationary phase (e.g., C18 vs. C8) or a different mobile phase modifier.
Contamination from Labware or Solvents
Use high-purity solvents and thoroughly clean all glassware. Phthalates from plasticware can be a common contaminant.[3]
On-Column Degradation
If the stationary phase has residual acid or base sites, it could catalyze the degradation of the target molecule. Using a high-quality, end-capped column is recommended.
Experimental Protocol: RP-HPLC Purification
This is a general protocol for the purification of 3,4-dimethylideneheptanedioyl-CoA. Optimization will likely be required.
Sample Preparation:
Dissolve the crude reaction mixture in a minimal volume of mobile phase A (see below).
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any particulates.
Filter the supernatant through a 0.22 µm syringe filter.
HPLC System and Column:
System: A preparative or semi-preparative HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
Mobile Phase B: Acetonitrile.
Flow Rate: 4 mL/min.
Detection: 260 nm.
Purification Gradient:
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
Inject the prepared sample.
Run a linear gradient from 5% B to 50% B over 40 minutes.
Hold at 100% B for 5 minutes to wash the column.
Return to 5% B and re-equilibrate.
Fraction Collection and Analysis:
Collect fractions based on the UV chromatogram peaks.
Analyze the purity of each fraction containing the product peak by analytical HPLC-MS.
Pool the pure fractions.
Post-Purification Workup:
Lyophilize the pooled fractions to remove the solvents and TEAA. Multiple rounds of lyophilization from water may be necessary to completely remove the TEAA.
Quantitative Data Summary (Example)
The following table presents example data for a typical purification run. Actual results may vary.
Purification Step
Total CoA-containing Species (µmol)
Purity of Target (%)
Yield (%)
Crude Reaction Mixture
100
45
100
After Solid-Phase Extraction
85
60
85
Pooled HPLC Fractions
55
>98
55
After Lyophilization
52
>98
52
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
Caption: A troubleshooting workflow for purifying 3,4-dimethylideneheptanedioyl-CoA.
overcoming instability of 3,4-dimethylideneheptanedioyl-CoA in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethylideneheptanedioyl-CoA. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethylideneheptanedioyl-CoA. The information provided is intended to help overcome challenges related to the inherent instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,4-dimethylideneheptanedioyl-CoA solution losing activity over a short period?
A1: 3,4-dimethylideneheptanedioyl-CoA is a reactive molecule due to the presence of a conjugated diene system in close proximity to the thioester linkage. This structure makes it susceptible to degradation through several mechanisms, including isomerization to a more stable conjugated system, hydrolysis of the thioester bond, and reaction with nucleophiles present in the solution. The S-isomer of similar dienoyl-CoA compounds has been shown to rapidly isomerize to a trans-trans-2,4-conjugated diene, which may alter its biological activity.[1]
Q2: What are the optimal storage conditions for 3,4-dimethylideneheptanedioyl-CoA?
A2: To minimize degradation, 3,4-dimethylideneheptanedioyl-CoA should be stored as a lyophilized powder at -80°C. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic pH (e.g., pH 6.0-6.5) to reduce the rate of hydrolysis. The solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q3: Can I use common buffers like PBS or Tris for my experiments with 3,4-dimethylideneheptanedioyl-CoA?
A3: Caution should be exercised when using buffers containing nucleophilic species, such as Tris. The primary amine in Tris can potentially react with the electrophilic centers of 3,4-dimethylideneheptanedioyl-CoA, leading to the formation of adducts and loss of the active compound. Non-nucleophilic buffers such as HEPES or MOPS at a controlled pH are recommended.
Q4: How can I monitor the integrity of my 3,4-dimethylideneheptanedioyl-CoA solution?
A4: The integrity of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The disappearance of the peak corresponding to 3,4-dimethylideneheptanedioyl-CoA and the appearance of new peaks would indicate degradation. Mass spectrometry can be used to identify the degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
Symptom
Possible Cause
Troubleshooting Step
Disappearance of the starting material peak in HPLC analysis within hours of preparation.
Hydrolysis of the thioester bond.
Prepare solutions in a slightly acidic buffer (pH 6.0-6.5) and keep on ice.
Isomerization of the diene system.
Minimize exposure to light and heat. Prepare fresh solutions immediately before use.
Reaction with buffer components.
Switch to a non-nucleophilic buffer such as HEPES or MOPS.
Oxidation.
De-gas buffers and consider adding a small amount of a reducing agent like DTT or TCEP if compatible with the experimental system.
Issue 2: Inconsistent Experimental Results
Symptom
Possible Cause
Troubleshooting Step
High variability between replicates.
Inconsistent handling and incubation times.
Standardize all experimental procedures, ensuring that the time between solution preparation and use is consistent.
Degradation during the experiment.
Run a time-course experiment to determine the stability of the compound under your specific experimental conditions.
Presence of contaminating enzymes in the system.
Ensure the purity of all proteins and other reagents used in the assay. Consider the use of protease and phosphatase inhibitors if applicable.
Experimental Protocols
Protocol 1: Preparation and Handling of 3,4-Dimethylideneheptanedioyl-CoA Stock Solution
Equilibrate the lyophilized powder of 3,4-dimethylideneheptanedioyl-CoA to room temperature before opening the vial to prevent condensation.
Reconstitute the powder in a degassed, non-nucleophilic buffer (e.g., 50 mM HEPES, pH 6.5) to the desired concentration.
Gently vortex to dissolve the powder completely.
Immediately aliquot the stock solution into single-use microcentrifuge tubes.
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
When needed, thaw an aliquot rapidly and keep it on ice. Use the solution the same day and discard any unused portion.
Protocol 2: Monitoring Stability by HPLC
Prepare a fresh solution of 3,4-dimethylideneheptanedioyl-CoA in the desired experimental buffer.
Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.
Run a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
Monitor the elution profile at a wavelength appropriate for the conjugated diene system (e.g., 260 nm).
Incubate the remaining solution under the experimental conditions (e.g., 37°C).
Inject samples at various time points (e.g., 1, 2, 4, 8 hours) and analyze the chromatograms.
Quantify the peak area of 3,4-dimethylideneheptanedioyl-CoA over time to determine its stability.
Data Presentation
Table 1: Relative Kinetic Stability of R-3,4-decadienoyl Adducts with Medium-Chain Acyl-CoA Dehydrogenase [1]
Compound
Relative Kinetic Stability
R-3,4-decadienoyl-CoA
1x
R-3,4-decadienoyl-pantetheine
9x more stable
R-3,4-decadienoyl-N-acetylcysteamine
>100x more stable
This data suggests that modifications to the CoA portion of the molecule can significantly impact the stability of the acyl group, likely by altering its interaction with the enzymatic environment.[1] Researchers may consider that the full CoA moiety in 3,4-dimethylideneheptanedioyl-CoA could also play a role in its inherent instability.
Visualizations
Caption: Potential degradation pathways for 3,4-dimethylideneheptanedioyl-CoA.
Caption: Troubleshooting workflow for instability of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Recommended experimental workflow for using 3,4-dimethylideneheptanedioyl-CoA.
Technical Support Center: Optimizing LC-MS for 3,4-dimethylideneheptanedioyl-CoA
Welcome to the technical support center for the analysis of 3,4-dimethylideneheptanedioyl-CoA and other acyl-CoA thioesters using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of 3,4-dimethylideneheptanedioyl-CoA and other acyl-CoA thioesters using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the LC-MS analysis of acyl-CoA compounds.
Q1: Why is the signal intensity for my 3,4-dimethylideneheptanedioyl-CoA consistently low?
A1: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode Electrospray Ionization (ESI) is approximately 3-fold more sensitive than negative ion mode.[1][2] Ensure you are operating in positive mode for the best signal.
Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870)acetate (B1210297) or ammonium formate (B1220265) can significantly improve protonation and signal response.[1] While trifluoroacetic acid (TFA) can provide good chromatography, it is known to severely suppress the MS signal.[1]
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high.[1] This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+).[1] This division of signal lowers the intensity of any single species. Using ammonium-based mobile phase additives can promote the formation of [M+NH4]+ adducts, which can sometimes provide a more consistent signal.
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions. Ensure proper sample handling and storage, and consider keeping samples cooled in the autosampler (e.g., 4-5°C).[3][4]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A2: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive mode MS/MS, which is excellent for targeted analysis using Multiple Reaction Monitoring (MRM). The two most common fragmentations are:
Neutral Loss of 507 Da: The most abundant fragmentation results from the cleavage of the 3'-phosphoadenosine diphosphate (B83284) moiety, resulting in a neutral loss of 507 Da.[3][5][6][7][8][9] This transition ([M+H]+ → [M+H-507]+) is typically the most sensitive and is used for quantification.[6]
Product Ion at m/z 428: A second common fragment corresponds to the adenosine (B11128) diphosphate portion of the molecule.[4][5][6][8] This transition ([M+H]+ → 428) can be used as a qualifying ion to confirm the identity of the compound.[6]
Q3: My chromatographic peak shape is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape for acyl-CoAs is a common chromatographic challenge.
Peak Tailing: This is often caused by secondary interactions between the analyte and the column material or by column overload.[10] For acyl-CoAs, the phosphate (B84403) groups can interact with residual silanols on silica-based C18 columns. Using a mobile phase with a pH between 6 and 7 can help deprotonate the adenine (B156593) and phosphate groups, which reduces lipophilicity and improves peak shape.[9] Increasing the concentration of modifiers like ammonium formate (e.g., up to 100 mM) in the mobile phase can also significantly reduce peak tailing.[4]
Peak Fronting: This can be a sign of column collapse or channeling, which can happen if the column is not well-packed or has been operated outside its recommended limits.[10][11] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[12]
Split Peaks: This issue can arise from a partially clogged column frit or a void at the head of the column.[11][12] It can also be caused by injecting in a solvent stronger than the mobile phase.[12]
Q4: What type of LC column is best suited for separating 3,4-dimethylideneheptanedioyl-CoA?
A4: The choice of column depends on the specific properties of the acyl-CoA.
Reversed-Phase (RP) C8 or C18: These are the most commonly used columns for acyl-CoA analysis.[4][6] A C8 column may provide better separation for a wider range of short- to long-chain acyl-CoAs in a single run.[4] For very hydrophobic, long-chain species, a C18 column is often preferred.[6] The amphipathic nature of 3,4-dimethylideneheptanedioyl-CoA makes a C8 or C18 column a good starting point.
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar, short-chain acyl-CoAs that have poor retention on reversed-phase columns, a HILIC column can be an effective alternative, allowing for the analysis of a broad range of CoAs in a single run.[13]
Troubleshooting Guides
Problem 1: Low Signal Intensity & Poor Sensitivity
Potential Cause
Troubleshooting Step
Suboptimal ESI Mode
Confirm operation in Positive Ion Mode . It is often 3-fold more sensitive for acyl-CoAs.[1][2]
Inefficient Ionization
Optimize mobile phase. Replace TFA with 0.1% Formic Acid or, preferably, buffered solutions like 5-10 mM Ammonium Acetate.[1][5]
In-Source Fragmentation
Systematically lower the cone/nozzle voltage and source temperature. Start with a source temperature of 100-130°C and increase only if necessary for desolvation.[1]
Signal Splitting (Adducts)
Minimize sodium/potassium contamination from glassware and reagents. Using ammonium-based modifiers can help consolidate the signal into [M+H]+ and [M+NH4]+ ions.
Sample Degradation
Keep samples cold (4-5°C) in the autosampler.[3][4] Prepare fresh standards and samples. Analyze samples promptly after preparation.
Suboptimal MS Parameters
Infuse a standard solution directly into the mass spectrometer to optimize declustering potential (DP) and collision energy (CE) for your specific molecule.[6][14]
Problem 2: Poor Chromatographic Peak Shape
Potential Cause
Troubleshooting Step
Peak Tailing (Chemical)
Increase the ionic strength of the mobile phase (e.g., increase ammonium acetate/formate concentration).[4] Adjust mobile phase pH to be between 6-7 to improve peak shape for many acyl-CoAs.[9]
Peak Tailing (Overload)
Reduce the injection volume or dilute the sample. If the peak shape improves, the column was overloaded.[10]
Peak Fronting
Ensure the injection solvent is weaker than or matches the initial mobile phase composition. If the column is old, replace it, as fronting can indicate a void or channel.[11][12]
Split or Broad Peaks
Check all fittings for dead volume.[11] Ensure the injection solvent is not significantly stronger than the mobile phase.[12] If the problem persists, try back-flushing or replacing the column.[12]
Experimental Protocols & Parameter Tables
Protocol: Generic LC-MS Method Development for Acyl-CoAs
Sample Preparation:
Extract acyl-CoAs from the biological matrix using a protein precipitation method. A common approach is extraction with a solvent containing 5-sulfosalicylic acid (SSA).[6]
After extraction, vortex and centrifuge the sample to pellet proteins and debris.
Transfer the supernatant to an LC-MS vial for analysis.
Liquid Chromatography:
Column: Start with a C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8-3.5 µm).[4][14]
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted to ~6.8 with ammonium hydroxide.[15]
Technical Support Center: Characterization of 3,4-dimethylideneheptanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 3,4-dimethylideneheptanedi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 3,4-dimethylideneheptanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of 3,4-dimethylideneheptanedioyl-CoA?
A1: The synthesis of 3,4-dimethylideneheptanedioyl-CoA can be challenging due to the presence of the reactive dimethylidene groups. These groups are susceptible to polymerization and isomerization under harsh reaction conditions. Key challenges include:
Low Yields: Competing side reactions can significantly lower the yield of the desired product.
Product Instability: The final product may be unstable and prone to degradation, especially during purification.
Difficult Purification: The structural similarity of byproducts can complicate purification by standard chromatographic techniques.
Q2: My purification of 3,4-dimethylideneheptanedioyl-CoA by HPLC is resulting in multiple, poorly resolved peaks. What could be the cause?
A2: Poor peak resolution during HPLC purification can stem from several factors:
Compound Degradation: The molecule may be degrading on the column. Consider using a mobile phase with a different pH or organic solvent, and ensure the column temperature is controlled.
Isomerization: The dimethylidene groups can potentially isomerize, leading to multiple closely related compounds.
Inappropriate Column Chemistry: The choice of stationary phase is critical. A C18 column is a good starting point, but other chemistries like phenyl-hexyl or cyano phases may provide better separation.
Ion Pairing Reagent: For improved retention and peak shape of the negatively charged CoA thioester, the addition of an ion-pairing reagent like triethylammonium (B8662869)acetate (B1210297) (TEAA) to the mobile phase is often necessary.
Q3: I am having difficulty detecting 3,4-dimethylideneheptanedioyl-CoA using mass spectrometry. What are some potential solutions?
A3: Detection challenges with mass spectrometry can be addressed by optimizing several parameters:
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically the most effective method for detecting CoA thioesters.
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the parent ion.
Fragmentation: If using tandem mass spectrometry (MS/MS), the fragmentation pattern of the CoA moiety can be used as a diagnostic tool. Look for characteristic fragments of Coenzyme A.
Troubleshooting Guides
Low Yield After Synthesis
Potential Cause
Troubleshooting Step
Expected Outcome
Side Reactions
Lower the reaction temperature and use milder reagents.
Reduced formation of byproducts and increased yield of the desired product.
Product Degradation
Perform the reaction and subsequent workup under an inert atmosphere (e.g., argon or nitrogen).
Minimized oxidative degradation of the dimethylidene groups.
Incomplete Reaction
Increase the reaction time or the stoichiometry of the activating agent.
Drive the reaction to completion and improve the conversion of starting material.
Poor HPLC Peak Shape
Potential Cause
Troubleshooting Step
Expected Outcome
Secondary Interactions
Add an ion-pairing reagent (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate) to the mobile phase.
Improved peak symmetry and reduced tailing.
Column Overload
Reduce the amount of sample injected onto the column.
Sharper, more symmetrical peaks.
Inappropriate Mobile Phase
Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
Better separation of the target compound from impurities.
Experimental Protocols
Synthesis of 3,4-dimethylideneheptanedioyl-CoA
This protocol is a general guideline and may require optimization.
Activation of 3,4-dimethylideneheptanedioic acid: The dicarboxylic acid is first activated, for example, by conversion to its N-hydroxysuccinimide (NHS) ester.
Thioesterification: The activated diacid is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the dithioester.
Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC-MS/MS Characterization
Chromatographic Separation:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
minimizing degradation of 3,4-dimethylideneheptanedioyl-CoA during extraction
Technical Support Center: 3,4-dimethylideneheptanedioyl-CoA Extraction Welcome to the technical support center for the extraction of 3,4-dimethylideneheptanedioyl-CoA. This resource is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 3,4-dimethylideneheptanedioyl-CoA Extraction
Welcome to the technical support center for the extraction of 3,4-dimethylideneheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving this and other structurally similar acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of 3,4-dimethylideneheptanedioyl-CoA during extraction?
Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation through several pathways. The main factors are enzymatic degradation by native cellular enzymes (thioesterases), chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH.[1] For extraction, a potassium phosphate (B84403) buffer at a pH of 4.9 is a common and effective choice to minimize chemical hydrolysis.[2][3][4][5]
Q3: Why is it critical to maintain low temperatures during the extraction process?
Degradation rates, both enzymatic and chemical, increase significantly with temperature.[1] It is imperative to maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation.[1] Using pre-chilled tubes, buffers, and solvents is highly recommended.[1]
Q4: What types of enzymes can degrade my target compound?
Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A.[1] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[1]
Q5: Which solvents are recommended for the extraction of 3,4-dimethylideneheptanedioyl-CoA?
A combination of an acidic aqueous buffer with organic solvents is generally effective. A common method involves initial homogenization in a potassium phosphate buffer, followed by extraction with solvents like acetonitrile (B52724) and 2-propanol to precipitate proteins and solubilize the acyl-CoA.[2][3][4][5]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Signal of Target Molecule
1. Rapid Degradation During Sample Harvest: Enzymatic activity can rapidly degrade the target molecule upon cell lysis.
Metabolic Quenching: For tissue samples, immediately flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture.[1]
2. Non-Optimal pH of Extraction Buffers: Neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.
Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9, to maintain stability.[1][2][3][4][5]
3. High Temperature During Sample Processing: Elevated temperatures accelerate both chemical and enzymatic degradation.
Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, etc.) are performed on ice or in a cold room (0-4°C). Use pre-chilled equipment and reagents.[1]
Inconsistent Results Between Replicates
1. Incomplete Enzyme Inactivation: Residual thioesterase activity can lead to variable degradation across samples.
Efficient Homogenization: Ensure rapid and thorough homogenization in the presence of protein-precipitating solvents (e.g., acetonitrile/isopropanol) to promptly inactivate enzymes.[2][3]
2. Variable Extraction Efficiency: Differences in sample handling can lead to inconsistent recovery.
Incorporate an Internal Standard: Add an internal standard, such as Heptadecanoyl-CoA (C17:0), at the very beginning of the extraction process to account for variability.[4][5][6]
Poor Recovery After Solid-Phase Extraction (SPE)
1. Inappropriate SPE Sorbent: The chosen sorbent may not have the correct affinity for 3,4-dimethylideneheptanedioyl-CoA.
Optimize SPE Sorbent: Test different SPE cartridges. For many acyl-CoAs, weak anion exchange or cartridges with 2-(2-pyridyl)ethyl functionalized silica (B1680970) are effective.[4][5]
2. Loss of Analyte During Washing/Elution: The wash solution may be too strong, or the elution solution too weak.
Adjust Wash/Elution Buffers: Ensure the wash solution removes impurities without eluting the target molecule, and that the elution solution is strong enough for complete recovery. Refer to established protocols for similar molecules.[4]
Quantitative Data Summary
Condition
Parameter
Value
Illustrative Recovery (%) after 1 hour
pH
Extraction Buffer pH
4.9
95%
7.0
60%
8.5
<30%
Temperature
Processing Temperature
4°C
95%
25°C (Room Temp)
50%
Enzyme Inactivation
Quenching Method
Immediate flash-freezing and acidic solvent extraction
95%
Delayed processing on ice
70%
Experimental Protocols
Optimized Protocol for Extraction of 3,4-dimethylideneheptanedioyl-CoA from Tissue
This protocol is synthesized from established methods for the extraction of a broad range of acyl-CoAs and is designed to maximize recovery and stability.[4][5]
Materials:
Fresh or frozen tissue samples
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[4]
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade[4]
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
Technical Support Center: Chromatographic Resolution of 3,4-dimethylideneheptanedioyl-CoA
Welcome to the technical support center for enhancing the chromatographic resolution of 3,4-dimethylideneheptanedioyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and ex...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for enhancing the chromatographic resolution of 3,4-dimethylideneheptanedioyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column and mobile phase conditions for separating 3,4-dimethylideneheptanedioyl-CoA?
A1: For a polar, charged molecule like 3,4-dimethylideneheptanedioyl-CoA, a good starting point is reverse-phase high-performance liquid chromatography (HPLC). We recommend beginning with a C18 column and a mobile phase consisting of a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 4.0) and an organic modifier like methanol (B129727) or acetonitrile.[1] The UV detection wavelength can be set to 254 nm or 259 nm, which is effective for Coenzyme A and its derivatives.[1][2]
Q2: My peak for 3,4-dimethylideneheptanedioyl-CoA is broad. What are the common causes and solutions?
A2: Excessive peak broadening can be caused by several factors. Sub-optimal elution conditions, such as a gradient that is too steep or a flow rate that is too high, can contribute to this issue. It is also possible that the column is poorly packed or that there are large mixing spaces at the top of or after the column. To address this, try using a shallower gradient, reducing the flow rate, and ensuring the column is properly packed.
Q3: I am observing peak tailing. How can I resolve this?
A3: Peak tailing is often an indication of strong interactions between the analyte and the stationary phase, or it could be due to a compressed column packing. For a polar compound like 3,4-dimethylideneheptanedioyl-CoA, secondary interactions with residual silanols on the silica-based stationary phase can be a cause. Lowering the pH of the mobile phase can help to suppress these silanol (B1196071) interactions. If the problem persists, consider using a column with a different stationary phase or cleaning the existing column according to the manufacturer's instructions.
Q4: Can I use ion-exchange chromatography to separate 3,4-dimethylideneheptanedioyl-CoA?
A4: Yes, ion-exchange chromatography (IEX) is a suitable technique for separating charged molecules.[3][4] Since 3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acid derivative, it will carry a negative charge at neutral or basic pH. Therefore, anion-exchange chromatography would be the appropriate IEX mode to use.[4] In this method, the stationary phase is positively charged and attracts the negatively charged analyte.[4] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of 3,4-dimethylideneheptanedioyl-CoA.
Issue 1: Poor Peak Resolution
Symptom
Potential Cause
Suggested Solution
Peaks are co-eluting or have less than baseline separation.
Mobile phase composition is not optimal.
Adjust the percentage of the organic modifier in the mobile phase. For reverse-phase HPLC, decreasing the organic component will increase retention.[6]
Incorrect stationary phase.
Select a stationary phase with a different selectivity. For example, if using a C18 column, consider a C8 or a phenyl column.[6]
Inappropriate pH of the mobile phase.
Adjust the pH to alter the ionization state of the analyte and improve separation.
Column temperature is not optimized.
Increasing the column temperature can reduce the viscosity of the mobile phase and improve efficiency.[7]
Issue 2: Inconsistent Retention Times
Symptom
Potential Cause
Suggested Solution
The retention time of the analyte peak shifts between injections.
The column is not properly equilibrated.
Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before each injection.
Fluctuations in mobile phase composition.
Prepare fresh mobile phase and ensure the pump is functioning correctly. Consider pre-mixing the mobile phase if using an isocratic method.[8]
Changes in column temperature.
Use a column oven to maintain a consistent temperature throughout the analysis.[9]
Issue 3: Low Signal Intensity
Symptom
Potential Cause
Suggested Solution
The analyte peak is too small.
The sample concentration is too low.
Increase the concentration of the sample being injected.
Incorrect detection wavelength.
Verify the UV absorbance spectrum of your compound and set the detector to the wavelength of maximum absorbance.
The sample has precipitated on the column.
Clean the column using the manufacturer's recommended procedures.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development
Column Selection: Start with a C18 column (e.g., Spherisorb ODS II, 5 µm).[1]
Mobile Phase Preparation:
Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) thiodiglycol, pH adjusted to 4.0.[1]
Mobile Phase B: 98% Methanol, 2% Chloroform (v/v).[1]
Gradient Elution:
Start with a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
Hold at 100% Mobile Phase B for 5 minutes.
Return to 0% Mobile Phase B over 1 minute and re-equilibrate for 10 minutes.
Technical Support Center: Quantification of 3,4-dimethylideneheptanedioyl-CoA
<Step_2> This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4-dimethylid...
Author: BenchChem Technical Support Team. Date: December 2025
<Step_2>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4-dimethylideneheptanedioyl-CoA. Given the novelty and specific chemical structure of this analyte, this guide also provides general best practices for the quantification of analogous complex dicarboxylic acid CoA esters.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dimethylideneheptanedioyl-CoA and what makes it challenging to quantify?
A1: 3,4-dimethylideneheptanedioyl-CoA is a derivative of heptanedioic acid (a seven-carbon dicarboxylic acid) featuring two methylidene groups at the 3 and 4 positions, which is esterified to coenzyme A (CoA). Its unique structure presents several analytical challenges:
Chemical Stability: The conjugated diene-like system of the methylidene groups and the thioester linkage to CoA can make the molecule susceptible to degradation through hydrolysis, oxidation, or polymerization, especially under harsh extraction conditions or improper storage.
Standard Unavailability: As a highly specific and likely non-commercially available molecule, a certified reference standard is probably not available. This necessitates custom synthesis and rigorous characterization to develop a quantitative assay.
Matrix Effects: When analyzing biological samples, co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
Chromatographic Resolution: The polarity of the two carboxyl groups and the large CoA moiety requires specialized chromatographic methods, such as ion-pair reversed-phase chromatography, to achieve good retention and peak shape.
Q2: What is the recommended analytical method for quantifying 3,4-dimethylideneheptanedioyl-CoA?
A2: The gold standard for quantifying low-abundance, complex metabolites like CoA esters is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5][6] This technique offers the high sensitivity and selectivity required to detect the analyte in complex biological matrices.[4][5] A well-developed LC-MS/MS method can distinguish the target analyte from structurally similar molecules.
Q3: How should I prepare my samples to ensure the stability and recovery of 3,4-dimethylideneheptanedioyl-CoA?
A3: Sample preparation is a critical step. Here are some key considerations:
Rapid Quenching: Metabolic activity should be quenched immediately upon sample collection to prevent enzymatic degradation of the analyte. This is often achieved by flash-freezing the sample in liquid nitrogen.
Efficient Extraction: A robust extraction protocol is necessary to isolate the analyte from the biological matrix. Solid-phase extraction (SPE) and liquid-liquid extraction are common techniques used for sample clean-up.[2] Protein precipitation is also a crucial step.[2]
pH Control: Maintaining an appropriate pH during extraction is vital for the stability of the analyte.[2]
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard is highly recommended to correct for analyte loss during sample preparation and for matrix effects.[3]
Q4: What are some key parameters to optimize in an LC-MS/MS method for this analyte?
A4: Method development should focus on:
Chromatographic Separation: Reversed-phase chromatography with an ion-pairing reagent is often used for CoA esters to improve retention and peak shape.[6] C8 or C18 columns are commonly employed.[7][8]
Mass Spectrometry Parameters: Optimization of electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature) is crucial for maximizing signal intensity. Multiple Reaction Monitoring (MRM) is typically used for quantification, requiring the selection of appropriate precursor and product ion transitions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the quantification of 3,4-dimethylideneheptanedioyl-CoA.
Guide 1: Poor or No Analyte Signal
Potential Cause
Troubleshooting Steps
Analyte Degradation
- Ensure rapid quenching of metabolic activity post-sample collection.[2] - Minimize freeze-thaw cycles. - Evaluate sample stability at different temperatures and time points.[9] - Check the pH of all solutions used during extraction.[2]
Inefficient Extraction
- Optimize the solid-phase or liquid-liquid extraction protocol to improve recovery.[2] - Test different extraction solvents.
Ion Suppression
- Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve chromatographic separation to resolve the analyte from co-eluting species.[1] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
Incorrect MS Parameters
- Optimize ESI source conditions for the analyte. - Confirm the precursor and product ion m/z values. - Perform an infusion of the standard (if available) to maximize signal intensity.
Guide 2: High Variability in Results
Potential Cause
Troubleshooting Steps
Inconsistent Sample Preparation
- Ensure precise and consistent pipetting and dilutions. - Automate sample preparation steps where possible.
Instrumental Instability
- Check for pressure fluctuations in the LC system.[10] - Monitor the stability of the MS signal over time using a standard solution. - Perform system suitability tests before running samples.[10]
Carryover
- Implement a robust needle and column wash protocol between injections.[10] - Inject blank samples to assess for carryover.[10]
Guide 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause
Troubleshooting Steps
Column Overload
- Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase
- Adjust the pH of the mobile phase. - Optimize the concentration of the ion-pairing reagent. - Ensure the use of high-purity, LC-MS grade solvents and additives.[10]
Column Contamination or Degradation
- Wash the column with a strong solvent. - If the problem persists, replace the column.[10]
Secondary Interactions
- Add a small amount of a competing agent to the mobile phase to block active sites on the stationary phase.
Quantitative Data Summary
Since 3,4-dimethylideneheptanedioyl-CoA is a novel compound, direct quantitative data is not available. The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of analogous short- and medium-chain acyl-CoAs found in the literature.
Mobile Phase: A binary solvent system, for example:
Solvent A: Water with an ion-pairing reagent (e.g., ammonium (B1175870) acetate) and a pH modifier (e.g., acetic acid).
Solvent B: Acetonitrile or methanol.
Gradient: A linear gradient from a low to a high percentage of Solvent B.
MS System: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for the analyte and internal standard.
improving the efficiency of enzymatic reactions involving 3,4-dimethylideneheptanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel substrate, 3,4-dimethylideneheptanedioyl-CoA, in enzymatic assays. Given the unique natur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel substrate, 3,4-dimethylideneheptanedioyl-CoA, in enzymatic assays. Given the unique nature of this substrate, this guide draws upon established principles for analogous long-chain, unsaturated, and dicarboxylic acyl-CoA molecules to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for 3,4-dimethylideneheptanedioyl-CoA?
A1: Acyl-CoA thioesters, particularly unsaturated ones, are susceptible to hydrolysis and oxidation. For short-term storage (less than one week), keep the lyophilized powder or a concentrated stock solution in a buffer at pH 6.0-7.0 at -80°C.[1] For long-term storage, lyophilized powder stored under an inert gas (e.g., argon) at -80°C is recommended. Avoid repeated freeze-thaw cycles.[2]
Q2: My enzyme shows no activity with 3,4-dimethylideneheptanedioyl-CoA. What are the possible reasons?
A2: There are several potential causes for a lack of enzymatic activity.[3] First, confirm the structural integrity and concentration of your substrate. Second, verify the activity of your enzyme preparation using a known, reliable substrate. Third, ensure that all necessary cofactors (e.g., FAD, NAD+) are present in the assay buffer at optimal concentrations. Finally, the enzyme may genuinely not recognize this specific substrate structure. Consider performing substrate specificity profiling.
Q3: The reaction rate is very slow and non-linear. What could be the issue?
A3: A slow and non-linear reaction rate can indicate several problems.[4] Sub-optimal assay conditions, such as incorrect pH or temperature, can significantly reduce enzyme activity.[5] Product inhibition, where the product of the reaction binds to the enzyme and slows it down, is another common cause.[4] It is also possible that the substrate concentration is too low, or the enzyme itself is unstable under the assay conditions.[3]
Q4: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?
A4: A high background signal can be caused by the non-enzymatic degradation of the substrate or a reaction between components in your assay mixture.[6] Running a control reaction without the enzyme is crucial to quantify this background rate.[2] Additionally, ensure the purity of your substrate and other reagents. Some assay components, like DTT, can interfere with certain colorimetric reagents.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
If you observe lower-than-expected or no activity, systematically evaluate the following components.
Potential Cause
Recommended Action
Reference
Substrate Degradation
Verify substrate integrity via HPLC-MS. Synthesize or purchase fresh substrate. Prepare aliquots to minimize freeze-thaw cycles.
Hypothetical Kinetic Data for a Novel Dehydrogenase
The following table presents plausible kinetic parameters for a hypothetical "Dimethylidene-CoA Dehydrogenase" acting on 3,4-dimethylideneheptanedioyl-CoA, based on published data for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with dicarboxylyl-CoA substrates.[2][11]
Substrate
Apparent Km (µM)
Apparent Vmax (U/mg)
Specificity Constant (Vmax/Km)
3,4-dimethylideneheptanedioyl-CoA
25
1.5
0.06
Dodecanedioyl-CoA (DC12-CoA)
35
2.8
0.08
Octanoyl-CoA (C8-CoA)
5
10.0
2.00
Note: These values are for illustrative purposes to provide a realistic baseline for experimental expectations.
Experimental Protocols
Protocol 1: Synthesis of 3,4-dimethylideneheptanedioyl-CoA
This protocol is an adaptation of standard methods for synthesizing custom acyl-CoA molecules using N-hydroxysuccinimide (NHS) ester chemistry.[10]
Activation of the Carboxylic Acid:
Dissolve 3,4-dimethylideneheptanedioic acid in an appropriate anhydrous organic solvent (e.g., DMF or THF).
Add 2.2 equivalents of N-hydroxysuccinimide (NHS) and 2.2 equivalents of a carbodiimide (B86325) coupling reagent (e.g., DCC or EDC).
Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. The filtrate contains the activated di-NHS ester.
Acylation of Coenzyme A:
Dissolve Coenzyme A (trilithium salt) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).
Slowly add the di-NHS ester solution from the previous step to the Coenzyme A solution while stirring vigorously on ice.
Maintain the pH between 7.5 and 8.5 during the addition.
Allow the reaction to proceed on ice for 4-6 hours.
Purification:
Purify the resulting 3,4-dimethylideneheptanedioyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Lyophilize the pure fractions to obtain the final product as a white powder.
Confirm the identity and purity by mass spectrometry and NMR.
Protocol 2: Continuous Spectrophotometric Assay for Dehydrogenase Activity
This protocol describes a coupled enzyme assay to measure the activity of a hypothetical dehydrogenase acting on 3,4-dimethylideneheptanedioyl-CoA. The reduction of an electron acceptor is monitored over time. This is adapted from assays for long-chain acyl-CoA dehydrogenase.[12][13]
Reagent Preparation:
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
Substrate Stock: 10 mM 3,4-dimethylideneheptanedioyl-CoA in water.
Electron Acceptor Stock: 10 mM Dichlorophenolindophenol (DCPIP) in water.
Enzyme: Purified recombinant dehydrogenase at a working concentration of 0.1-1.0 mg/mL.
Assay Procedure:
Set up a 1 mL reaction in a quartz cuvette.
Add the following to the cuvette:
880 µL of Assay Buffer
100 µL of Substrate Stock (for a final concentration of 1 mM)
10 µL of DCPIP Stock (for a final concentration of 100 µM)
Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
Initiate the reaction by adding 10 µL of the enzyme solution.
Immediately mix by inversion and start monitoring the decrease in absorbance at 600 nm (the wavelength at which reduced DCPIP no longer absorbs).
Record the absorbance every 10 seconds for 5-10 minutes.
Data Analysis:
Determine the initial linear rate of the reaction (ΔAbs/min).
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of DCPIP (ε600 = 21 mM-1cm-1).
Run a control reaction without the substrate to correct for any background enzyme-independent dye reduction.
Visualizations
Enzymatic Reaction Pathway
Caption: Proposed reaction pathway for the dehydrogenation of the substrate.
Experimental Workflow for Activity Assay
Caption: Step-by-step workflow for the spectrophotometric enzyme assay.
Troubleshooting Logic for Low Activity
Caption: A logical decision tree for troubleshooting low enzyme activity.
Technical Support Center: Analysis of 3,4-dimethylideneheptanedioyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 3,4-dimethylideneheptanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 3,4-dimethylideneheptanedioyl-CoA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In the context of 3,4-dimethylideneheptanedioyl-CoA analysis, components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization process in the mass spectrometer's source.[3] This interference can lead to two primary phenomena:
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This is the more common effect.[3]
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.
These effects can compromise the accuracy, precision, and reproducibility of your quantitative analysis.[4][5]
Q2: I am observing poor peak shape and low signal intensity for my 3,4-dimethylideneheptanedioyl-CoA standard when analyzing it in a biological sample compared to a pure solvent. Could this be due to matrix effects?
A2: Yes, this is a classic indication of matrix effects, specifically ion suppression. The complex nature of biological matrices often leads to the co-elution of endogenous components like phospholipids (B1166683), which are known to cause significant ion suppression in electrospray ionization (ESI).[3] To confirm this, a post-extraction spike experiment is recommended.
Q3: What is a post-extraction spike experiment and how do I perform it?
A3: A post-extraction spike experiment is a quantitative method to assess the presence and magnitude of matrix effects.[6] The experiment involves comparing the response of the analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Set A: A standard solution of 3,4-dimethylideneheptanedioyl-CoA in a clean solvent (e.g., mobile phase).
Set B: A blank matrix sample (a sample that does not contain the analyte) that has been subjected to the entire sample preparation procedure.
Set C: A blank matrix sample that has been extracted and then spiked with a known concentration of 3,4-dimethylideneheptanedioyl-CoA, matching the concentration in Set A.
Analyze all three sets using your LC-MS/MS method.
Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Data Interpretation:
Matrix Effect (%)
Interpretation
~100%
No significant matrix effect
< 100%
Ion suppression is occurring
> 100%
Ion enhancement is occurring
Q4: What is the most effective way to compensate for matrix effects in the quantification of 3,4-dimethylideneheptanedioyl-CoA?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][7] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your 3,4-dimethylideneheptanedioyl-CoA analysis.
Problem: Poor reproducibility, low sensitivity, or inaccurate quantification.
Step 1: Optimize Sample Preparation
Improving sample cleanup is often the most effective way to reduce matrix effects.[3]
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering phospholipids and other matrix components. A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can provide the cleanest extracts.
Liquid-Liquid Extraction (LLE): LLE can be used to separate 3,4-dimethylideneheptanedioyl-CoA from the bulk of the matrix components based on its solubility in immiscible solvents.[3]
Protein Precipitation (PPT): While a simple and common technique, PPT is often the least effective at removing matrix components and may result in significant ion suppression.[8]
Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction
This protocol is adapted from methods used for other acyl-CoAs and can be a good starting point for 3,4-dimethylideneheptanedioyl-CoA.[9]
Sample Pre-treatment: Acidify the sample supernatant with glacial acetic acid.
Column Equilibration: Equilibrate the SPE column with a suitable washing solvent (e.g., a mixture of acetonitrile, isopropanol, water, and acetic acid).
Sample Loading: Load the pre-treated sample onto the SPE column.
Washing: Wash the column twice with the washing solvent to remove unbound contaminants.
Elution: Elute the 3,4-dimethylideneheptanedioyl-CoA using an appropriate elution solvent.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Step 2: Modify Chromatographic Conditions
Adjusting the LC method can help separate 3,4-dimethylideneheptanedioyl-CoA from co-eluting matrix interferences.
Gradient Modification: Alter the gradient slope or duration to improve the resolution between the analyte and interfering peaks.
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of the analyte relative to matrix components.[8]
Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to achieve a different selectivity.
Step 3: Sample Dilution
If the concentration of 3,4-dimethylideneheptanedioyl-CoA is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[4][6]
Step 4: Use of a Divert Valve
A divert valve can be programmed to direct the flow from the LC column to waste during the elution of highly interfering, unretained components at the beginning of the chromatographic run, thus preventing them from entering the mass spectrometer's ion source.[6]
Quantitative Data Summary
The following table summarizes the hypothetical effectiveness of different sample preparation techniques on reducing matrix effects for an acyl-CoA analysis. The values are illustrative and demonstrate the expected trend.
Sample Preparation Method
Analyte Recovery (%)
Matrix Effect (%)
Overall Process Efficiency (%)
Protein Precipitation (PPT)
95
45
42.75
Liquid-Liquid Extraction (LLE)
80
75
60
Solid-Phase Extraction (SPE)
90
95
85.5
Analyte Recovery (%): (Amount of analyte in final extract / Initial amount of analyte) * 100
Matrix Effect (%): (Peak area in post-extraction spike / Peak area in clean solvent) * 100
Overall Process Efficiency (%): (Recovery * Matrix Effect) / 100
As shown, while PPT may offer high recovery, it is prone to significant matrix effects. SPE, on the other hand, provides a cleaner extract, resulting in minimal matrix effects and the highest overall process efficiency.
Technical Support Center: Optimization of Buffer Conditions for 3,4-dimethylideneheptanedioyl-CoA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic as...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic assays involving 3,4-dimethylideneheptanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a 3,4-dimethylideneheptanedioyl-CoA assay?
A1: The optimal pH for an enzyme-catalyzed reaction is highly dependent on the specific enzyme being used. Most acyl-CoA dehydrogenases, for example, exhibit optimal activity in a slightly alkaline environment, typically between pH 7.5 and 8.5. It is crucial to perform a pH screening experiment to determine the ideal pH for your particular enzyme. The choice of buffer is also critical; buffers like Tris-HCl and HEPES are commonly used in this pH range.
Q2: How does ionic strength affect the assay?
A2: Ionic strength can significantly influence enzyme activity by affecting the electrostatic interactions between the enzyme and its substrate.[1] High ionic strength can either enhance or inhibit enzyme function. Therefore, it is recommended to optimize the salt concentration (e.g., NaCl or KCl) in your assay buffer. A typical starting point is 50-150 mM, followed by a titration to identify the optimal concentration.
Q3: My 3,4-dimethylideneheptanedioyl-CoA substrate appears to be unstable. What can I do?
A3: Acyl-CoA esters, particularly those with reactive moieties like a-dienes, can be unstable in aqueous solutions. To mitigate degradation, prepare fresh solutions of 3,4-dimethylideneheptanedioyl-CoA for each experiment. Store the stock solution at -80°C and minimize freeze-thaw cycles. The pH of the buffer can also affect stability; some acyl-CoAs are more stable at a slightly acidic pH (around 6.0-6.5) during storage, though this may not be optimal for the enzymatic reaction itself.
Q4: What are some common additives that can improve assay performance?
A4: Several additives can enhance enzyme stability and activity. For instance, glycerol (B35011) (5-20%) can act as a stabilizing agent. Divalent cations like MgCl₂ or MnCl₂ are often required as cofactors for enzymes that interact with CoA molecules, though their optimal concentration should be determined empirically as they can also influence substrate stability.[2] If your enzyme is prone to aggregation, a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween-20) may be beneficial.[3][4][5][6]
Q5: How can I accurately quantify the concentration of my 3,4-dimethylideneheptanedioyl-CoA stock solution?
A5: Due to potential stability issues, it is advisable to determine the concentration of your acyl-CoA stock solution before use. This can be achieved using spectrophotometric methods, by measuring the absorbance at 260 nm (for the adenine (B156593) part of CoA), or more accurately using analytical techniques like HPLC or LC-MS/MS.[7][8] These chromatographic methods can also help assess the purity of your substrate.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
No or very low enzyme activity
Sub-optimal pH or ionic strength.
Perform a matrix screen of pH (e.g., 6.5-9.0) and salt concentration (e.g., 0-250 mM NaCl).
Inactive enzyme.
Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Degraded 3,4-dimethylideneheptanedioyl-CoA.
Prepare fresh substrate solution. Verify substrate integrity via HPLC or LC-MS/MS.[7][8]
Missing essential cofactor.
Check the literature for your enzyme or a similar one to see if cofactors like FAD, NAD+, or divalent cations are required.
High background signal
Non-enzymatic substrate degradation.
Run a control reaction without the enzyme to measure the rate of spontaneous substrate breakdown. If high, consider a lower pH or temperature for the assay.
Contaminated reagents.
Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary.
Interfering substances in the sample.
If using complex biological samples, consider a sample cleanup step like solid-phase extraction.[1]
Assay signal decreases over time
Product inhibition.
Lower the initial substrate concentration or measure initial reaction rates.
Enzyme instability under assay conditions.
Add a stabilizing agent like glycerol. Optimize the temperature for the assay.
Substrate depletion.
Ensure that you are measuring the initial velocity of the reaction where the substrate concentration is not limiting. This is typically within the first 10-20% of substrate conversion.[9]
Inconsistent or irreproducible results
Pipetting errors.
Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability.[10]
Temperature fluctuations.
Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. A change of just one degree can significantly alter enzyme activity.[11]
Variability in reagent preparation.
Prepare all reagents fresh and from the same stock solutions for a set of experiments.
Experimental Protocols
Protocol 1: pH Optimization
Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.5 to 9.0). Common buffers include MES (pH 6.0-7.0), phosphate (B84403) (pH 6.5-7.5), HEPES (pH 7.0-8.0), and Tris-HCl (pH 7.5-9.0).
Set up the reaction mixture containing the buffer, any necessary cofactors, and the enzyme.
Initiate the reaction by adding 3,4-dimethylideneheptanedioyl-CoA.
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry or fluorometry).
Plot the initial reaction rate against the pH to determine the optimal pH.
Protocol 2: Ionic Strength Optimization
Prepare a stock solution of the optimal buffer determined in Protocol 1.
Prepare a high-concentration stock of a neutral salt (e.g., 1 M NaCl or KCl).
Set up a series of reactions with a fixed pH and varying salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
Initiate and monitor the reactions as described above.
Plot the initial reaction rate against the salt concentration to find the optimal ionic strength.
Data Presentation
Table 1: Illustrative Data for pH Optimization of a Hypothetical Enzyme Acting on 3,4-dimethylideneheptanedioyl-CoA
pH
Buffer System
Relative Enzyme Activity (%)
6.5
MES
45
7.0
HEPES
70
7.5
HEPES
95
8.0
Tris-HCl
100
8.5
Tris-HCl
88
9.0
Tris-HCl
62
Table 2: Illustrative Data for Ionic Strength Optimization at Optimal pH (8.0)
troubleshooting low signal intensity for 3,4-dimethylideneheptanedioyl-CoA
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal intensity during the analysis of 3,4-dimethylideneheptanedioyl-CoA and other acyl-CoA thioe...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal intensity during the analysis of 3,4-dimethylideneheptanedioyl-CoA and other acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,4-dimethylideneheptanedioyl-CoA signal so low?
Low signal intensity for acyl-CoA species is a common issue stemming from several factors. These include the inherent instability of the thioester bond, low physiological abundance, sample degradation during preparation, suboptimal liquid chromatography-mass spectrometry (LC-MS) conditions, and matrix effects.[1][2][3] Acyl-CoAs are particularly sensitive to temperature and pH, requiring careful handling throughout the experimental workflow.[1]
Q2: What is the most critical step in the sample preparation workflow for acyl-CoAs?
The initial quenching and extraction steps are critical to prevent enzymatic degradation and hydrolysis.[4] Rapidly quenching metabolic activity, often with cold solvents like methanol (B129727) or perchloric acid, is essential.[4] The choice of extraction solvent can also significantly impact signal intensity; for instance, extractions using 80% methanol have shown higher MS intensities for many acyl-CoAs compared to solvents containing formic acid or acetonitrile.[3]
Q3: Can I use a standard reverse-phase C18 column for my analysis?
Yes, reverse-phase HPLC using C18 columns is the most frequently used separation method for acyl-CoA analysis.[4][5] However, optimizing the mobile phase and gradient is crucial. Due to the wide range of polarities within the acyl-CoA class, a single method may not be suitable for all species.[1] For very hydrophilic short-chain acyl-CoAs, poor peak shape and retention can be an issue under standard reverse-phase conditions.[5] Using core-shell silica (B1680970) columns can sometimes provide narrower peaks and shorten analysis times.[6]
Q4: What are the characteristic fragment ions I should look for in MS/MS analysis of acyl-CoAs?
Acyl-CoA compounds exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry.[5] This includes a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, corresponding to a loss of 507 Da ([M - 507 + H]⁺).[5][7] Another common fragment ion is the adenosine (B11128)diphosphate (B83284) moiety at m/z 428.037.[1][5] Monitoring for these specific fragments is key for developing sensitive and selective MRM (Multiple Reaction Monitoring) methods.
Troubleshooting Guide for Low Signal Intensity
This section addresses specific symptoms and provides actionable solutions to improve signal intensity.
Symptom: No Signal or Extremely Low Signal Detected
Question: I am not seeing any peak for my target analyte. What should I check first?
Answer: Start by troubleshooting your sample preparation and analyte stability. Acyl-CoAs are highly prone to degradation.
Workflow Diagram: The following diagram outlines a systematic approach to troubleshooting signal loss.
Caption: Systematic workflow for troubleshooting low signal intensity.
Detailed Checks:
Analyte Stability: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[2] Ensure samples are processed quickly and kept on ice.[4] Reconstituting the final extract in methanol or a neutral buffered solution (e.g., 50% methanol / 50% 50 mM ammonium (B1175870) acetate, pH 7) can improve stability.[2][3]
Extraction Efficiency: The extraction procedure must be robust. Using a protein precipitation step followed by solvent extraction is common.[2][5] Methanol is often a good choice for the initial extraction solvent.[2] The use of an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17-CoA) is crucial to monitor and normalize for extraction efficiency.[2][8]
Sample Storage: If not analyzed immediately, store extracts at -80°C.[2]
Symptom: High Variability Between Replicates
Question: My signal intensity is inconsistent across replicate injections. What could be the cause?
Answer: This often points to issues with sample stability in the autosampler or problems with the LC system.
Autosampler Stability: As demonstrated in stability tests, the composition of the reconstitution solvent is critical.[2][3] Keeping the autosampler temperature low (e.g., 4°C) can help preserve the analyte during an analytical run.[8]
LC System Issues: Inconsistent injection volumes, leaks, or a partially clogged guard column can all lead to high variability. Ensure the system is properly maintained.[9]
Symptom: Poor Peak Shape (Tailing or Splitting)
Question: My analyte peak is tailing or split. How can I improve the chromatography?
Answer: Poor peak shape can be caused by column degradation, sample solvent incompatibility, or co-elution with interfering substances.
Sample Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9] Injecting a sample in a much stronger solvent can cause peak distortion.
Column Health: Replace the guard column, as it protects the analytical column from contaminants.[9] If the problem persists, the analytical column may need to be flushed, regenerated, or replaced.[9]
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Small adjustments can sometimes significantly improve peak shape.
Experimental Protocols
Protocol: General Acyl-CoA Extraction from Cultured Cells
This protocol is a generalized procedure based on common methods for acyl-CoA analysis.[2]
Cell Culture: Grow cells to ~90% confluence.
Quenching & Lysis:
Quickly remove culture media.
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
Immediately add 2 mL of ice-cold methanol and 15 µL of a suitable internal standard (e.g., 10 µM C17:0-CoA).[2]
Incubate at -80°C for 15 minutes to quench all metabolic activity and lyse the cells.[2]
Extraction:
Scrape the cell lysate from the culture plate.
Transfer to a centrifuge tube and centrifuge at 15,000 x g at 4°C for 5 minutes.[2]
Drying and Reconstitution:
Transfer the supernatant to a new glass tube.
Evaporate the solvent in a vacuum concentrator (e.g., at 55°C for ~1.5h for methanol).[2]
Reconstitute the dried sample in 150 µL of a suitable solvent (e.g., methanol).[2]
Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.[2]
Analysis:
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Protocol: Typical LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and analyte.
Technical Support Center: Refining Protocols for 3,4-dimethylideneheptanedioyl-CoA Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the isolation of 3,4-d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the isolation of 3,4-dimethylideneheptanedioyl-CoA. Given the specific nature of this molecule, this guide focuses on general principles and common challenges encountered during the isolation of acyl-CoA compounds, providing a framework for developing a robust protocol.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation of 3,4-dimethylideneheptanedioyl-CoA, presented in a question-and-answer format.
Issue 1: Low or No Yield of 3,4-dimethylideneheptanedioyl-CoA
Question
Possible Causes
Troubleshooting Steps
Why am I getting a low or undetectable yield of my target compound?
Inefficient cell lysis and extraction. Degradation of the target molecule during extraction. Incomplete precipitation or binding to the purification matrix.
1. Optimize Extraction Solvent: Experiment with different solvent systems. Acyl-CoAs are soluble in water and methanol[1]. A common approach is to use a biphasic system like chloroform/methanol/water to separate polar metabolites from lipids[2]. Consider using buffered 2-propanol followed by solvent partitioning[2].2. Ensure Rapid Quenching: Immediately quench metabolic activity to prevent enzymatic degradation. This can be achieved by using cold solvents or acids like perchloric or sulfosalicylic acid[2].3. Evaluate Purification Step: If using solid-phase extraction (SPE), ensure the chosen cartridge and elution conditions are appropriate for the polarity of 3,4-dimethylideneheptanedioyl-CoA. For ion-exchange chromatography, optimize the salt gradient for elution[3].4. Use an Internal Standard: The use of a commercially available internal standard, such as crotonyl-CoA, can help determine if the issue is with the overall extraction process or specific to the target molecule[4].
Issue 2: Sample Contamination
Question
Possible Causes
Troubleshooting Steps
How can I reduce the presence of contaminating compounds in my final sample?
Co-extraction of other cellular components. Non-specific binding to the purification matrix. Presence of interfering lipids or nucleotides.
1. Incorporate a Lipid Removal Step: Initial extraction with organic solvents like a chloroform-rich phase can help remove less polar lipids[2].2. Optimize SPE Washing Steps: Increase the stringency of the wash steps during solid-phase extraction to remove non-specifically bound contaminants[5][6].3. Employ Orthogonal Purification Methods: Combine different purification techniques, such as organic solvent extraction followed by ion-exchange SPE, to leverage different separation principles[5].4. Enzymatic Treatment: Consider treating the sample with enzymes to degrade contaminating molecules (e.g., nucleases for DNA/RNA). Ensure the enzymes do not affect the target compound.
Issue 3: Poor Compound Stability and Degradation
Question
Possible Causes
Troubleshooting Steps
My 3,4-dimethylideneheptanedioyl-CoA appears to be degrading during the isolation process. What can I do?
Hydrolysis of the thioester bond. Oxidation of the diene moiety. Instability in aqueous solutions, especially at alkaline or strongly acidic pH[1].
1. Maintain Low Temperatures: Perform all extraction and purification steps at 4°C or on ice to minimize enzymatic activity and chemical degradation[7].2. Control pH: Acyl-CoAs are prone to hydrolysis[1]. Maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the process. Use buffered solutions for extraction and reconstitution[1][5].3. Use Fresh Solvents and Antioxidants: Use high-purity, fresh solvents to avoid reactive contaminants. Consider the addition of antioxidants if oxidation is suspected, though their compatibility with downstream analysis must be verified.4. Minimize Processing Time: Streamline the protocol to reduce the time the sample spends in solution.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying 3,4-dimethylideneheptanedioyl-CoA?
A1: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoAs[1][4]. It allows for the separation of the target molecule from other compounds and its detection based on its specific mass-to-charge ratio[4]. For quantitative analysis, a stable isotope-labeled internal standard is ideal, but if unavailable, a structurally similar acyl-CoA can be used for semi-quantitative analysis[8].
Q2: Are there any commercially available standards for 3,4-dimethylideneheptanedioyl-CoA?
A2: It is unlikely that a commercial standard for such a specific molecule exists. Researchers may need to synthesize and purify the compound to use as a standard for quantification and to confirm its identity in biological samples[8][9].
Q3: How should I store my isolated 3,4-dimethylideneheptanedioyl-CoA?
A3: Acyl-CoAs are generally unstable in aqueous solutions[7]. For short-term storage, keep the purified compound in a slightly acidic buffer at -80°C. For long-term storage, it is best to lyophilize the sample and store it as a dry powder at -80°C. Reconstitute immediately before use.
Q4: What type of solid-phase extraction (SPE) column is suitable for acyl-CoA purification?
A4: Ion-exchange SPE columns are often used for acyl-CoA purification due to the negatively charged phosphate (B84403) groups of the CoA moiety[5]. Anion-exchange cartridges can effectively bind acyl-CoAs, allowing for the washing away of neutral and positively charged contaminants[5].
Quantitative Data Summary
The following table summarizes typical recovery rates for different acyl-CoA extraction and purification methods, which can serve as a benchmark when developing a protocol for 3,4-dimethylideneheptanedioyl-CoA.
Protocol 1: General Acyl-CoA Extraction from Tissues
This protocol is a starting point and should be optimized for the specific tissue and target molecule.
Homogenization: Rapidly homogenize the frozen, powdered tissue sample in 2 ml of 100 mM KH2PO4 buffer. To aid in quantification, include an internal standard like heptadecanoyl-CoA[2].
Solvent Addition: Add 2.0 ml of 2-propanol and re-homogenize the sample in a glass homogenizer[2].
Phase Separation: Centrifuge the homogenate to pellet the precipitated protein.
Lipid Removal: Wash the pellet with a suitable organic solvent to remove lipid contaminants[2].
Acyl-CoA Extraction: Extract the acyl-CoAs from the pellet using a buffered aqueous solution[2].
This protocol is a general guideline for anion-exchange SPE.
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column with a solution of acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v) to protonate the pyridyl group for anion exchange[5].
Sample Loading: Apply the supernatant from the tissue extract to the conditioned column[5].
Washing: Wash the column with the conditioning solution to remove unretained species[5].
strategies to increase the stability of 3,4-dimethylideneheptanedioyl-CoA derivatives
Welcome to the technical support center for 3,4-dimethylideneheptanedioyl-CoA derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 3,4-dimethylideneheptanedioyl-CoA derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments with these highly reactive molecules.
Frequently Asked Questions (FAQs)
Q1: My 3,4-dimethylideneheptanedioyl-CoA derivative is showing signs of degradation shortly after preparation. What are the likely causes?
A1: The 3,4-dimethylideneheptanedioyl-CoA structure contains two primary reactive sites that contribute to its instability:
The α,β-Unsaturated System: The conjugated exocyclic double bonds make the molecule a potent Michael acceptor, highly susceptible to attack by nucleophiles.[1][2]
The Thioester Bond: Thioesters are intrinsically more reactive than their oxygen ester counterparts due to less efficient resonance stabilization between the carbonyl group and the sulfur atom.[3] This makes the carbonyl carbon highly electrophilic and susceptible to hydrolysis or other nucleophilic acyl substitutions.[4]
Degradation is likely occurring via one of these pathways, triggered by nucleophiles, pH changes, or elevated temperatures in your experimental setup.
Q2: I am observing a loss of my compound when using buffers containing amines or thiols (e.g., Tris, DTT). Why is this happening?
A2: Amines and thiols are potent nucleophiles that can readily attack the electron-deficient β-carbon of the α,β-unsaturated system in your molecule via a Michael addition reaction.[1] This is a common reactivity pathway for Michael acceptors.[1][5] Using buffers or reagents containing these functional groups will likely lead to the formation of unwanted adducts and a rapid loss of your starting material. It is advisable to use non-nucleophilic buffers like phosphate (B84403) or HEPES where possible.
Q3: Can the double bonds in my 3,4-dimethylideneheptanedioyl-CoA derivative isomerize? What are the consequences?
A3: Yes, isomerization is a significant risk. Molecules with similar structures, such as itaconic anhydride (B1165640), are known to isomerize to more thermodynamically stable forms (e.g., citraconic anhydride) at elevated temperatures or in the presence of basic conditions.[6] The 3,4-dimethylidene system could potentially isomerize to a more stable conjugated internal double bond system. This would alter the molecule's chemical reactivity, biological activity, and analytical profile (e.g., retention time in chromatography, NMR spectrum).
Q4: What are the optimal storage conditions for preventing degradation of these derivatives?
A4: To maximize stability, 3,4-dimethylideneheptanedioyl-CoA derivatives should be stored under the following conditions:
Low Temperature: Store at -80°C as a lyophilized powder or in an anhydrous, aprotic organic solvent (e.g., acetonitrile (B52724), THF).
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
Anhydrous Conditions: Minimize exposure to water to prevent hydrolysis of the thioester and anhydride functionalities. Itaconic anhydride, a related compound, is known to be hygroscopic.[5]
Aprotic Solvent: Avoid protic solvents (water, alcohols) for long-term storage as they can participate in degradation reactions.
Q5: How can I monitor the stability of my compound during an experiment?
A5: The most effective way to monitor stability is by using a time-course analysis with a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is ideal. You can inject aliquots of your sample at different time points and monitor the decrease in the peak area of your parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem
Probable Cause(s)
Recommended Solution(s)
Rapid loss of starting material in aqueous buffer.
1. Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.[7] 2. Michael Addition: Reaction with nucleophilic buffer components (e.g., Tris, glycine).
1. Work at a neutral pH (6.5-7.5). Solutions of citric acid, a related parent molecule, are effective buffers in this range.[8] 2. Use non-nucleophilic buffers (e.g., Phosphate, HEPES, MOPS). 3. Minimize the time the compound is in an aqueous solution.
Appearance of unexpected peaks in HPLC/MS analysis.
1. Isomerization: The double bonds may have shifted position due to heat or pH.[6] 2. Adduct Formation: Covalent modification by other molecules in the sample. 3. Oxidation: The molecule may be sensitive to air.
1. Maintain low temperatures throughout the experiment. Avoid heating steps if possible. 2. Analyze the mass of the new peaks to identify potential adducts (e.g., +mass of buffer component). 3. Degas solvents and work under an inert atmosphere.
Low yield or incomplete reaction in a biological assay.
1. Compound Instability: The derivative may be degrading under the assay conditions (e.g., 37°C incubation). 2. Non-specific Binding: The reactive Michael acceptor can bind covalently to off-target proteins.[1]
1. Perform a stability test of your compound under the exact assay conditions (buffer, temperature, time) without the biological target. 2. Include a control with a less reactive analog if possible. 3. Reduce incubation time or decrease the temperature if the assay allows.
Variability between experimental replicates.
1. Inconsistent Handling: Small differences in timing, temperature, or exposure to air/moisture. 2. Stock Solution Degradation: The stock solution may be degrading over time.
1. Prepare fresh solutions of the derivative for each experiment from a lyophilized powder. 2. Standardize all experimental steps meticulously. 3. If using a stock, aliquot it into single-use vials upon preparation to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol: Assessing Compound Stability via HPLC-MS
This protocol provides a general framework for evaluating the stability of a 3,4-dimethylideneheptanedioyl-CoA derivative under specific experimental conditions.
Objective: To quantify the rate of degradation of the derivative in a chosen buffer system at a specific temperature.
Anhydrous acetonitrile (ACN) or DMSO for stock solution
Experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
HPLC-grade water and ACN for mobile phase
Formic acid (for mobile phase modification)
Thermomixer or water bath
HPLC-MS system with a C18 column
Procedure:
Prepare Stock Solution: Dissolve the lyophilized derivative in 100% anhydrous ACN or DMSO to a high concentration (e.g., 10 mM). Store on ice.
Setup Incubation: In a thermomixer set to the desired experimental temperature (e.g., 25°C or 37°C), place a microfuge tube containing the experimental buffer.
Initiate Time Course (t=0): Add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Vortex briefly. Immediately withdraw the first sample aliquot (e.g., 20 µL) and quench it in a vial containing a cold, acidic solution (e.g., 80 µL of 80:20 ACN:Water with 0.1% formic acid) to stop the reaction. This is your t=0 sample.
Collect Time Points: Continue to withdraw aliquots at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Quench each aliquot immediately as described in step 3.
HPLC-MS Analysis:
Equilibrate the C18 column.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: ACN + 0.1% Formic Acid
Run a gradient from low to high organic phase to elute the compound and any potential degradation products.
Monitor the mass of the parent compound and screen for masses of expected degradation products (e.g., hydrolyzed product, buffer adducts).
Data Analysis:
Integrate the peak area of the parent compound at each time point.
Normalize the peak area at each time point to the t=0 sample.
Plot the percentage of the remaining compound versus time to determine its half-life under the tested conditions.
Visualizations of Degradation Pathways and Workflows
Below are diagrams illustrating potential degradation pathways for 3,4-dimethylideneheptanedioyl-CoA derivatives and a suggested experimental workflow.
Caption: Potential degradation via Michael Addition by a nucleophile.
Caption: Potential isomerization pathway to a more stable isomer.
Caption: Experimental workflow for assessing compound stability.
enhancing the sensitivity of 3,4-dimethylideneheptanedioyl-CoA detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3,4-dimethylideneheptanedi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3,4-dimethylideneheptanedioyl-CoA and other acyl-CoA esters. The focus is on enhancing the sensitivity of detection methods, with a primary emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying 3,4-dimethylideneheptanedioyl-CoA?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of acyl-CoAs. This is due to its ability to distinguish compounds based on both their retention time and their specific mass-to-charge ratios of precursor and fragment ions, a technique known as Multiple Reaction Monitoring (MRM).
Q2: I am having trouble with the stability of my 3,4-dimethylideneheptanedioyl-CoA samples. What can I do to prevent degradation?
A2: Acyl-CoA esters are susceptible to both chemical and enzymatic degradation. To minimize this, it is crucial to handle samples quickly at low temperatures (on ice). For storage, snap-freezing in liquid nitrogen and keeping them at -80°C is recommended. Avoid repeated freeze-thaw cycles. The stability of acyl-CoAs is also pH-dependent; they are more stable in slightly acidic to neutral conditions.
Q3: Can I use a standard C18 column for the chromatographic separation of 3,4-dimethylideneheptanedioyl-CoA?
A3: Yes, a C18 reversed-phase column is commonly used for the separation of acyl-CoAs. However, due to the polar nature of the CoA moiety, peak shape can be poor. The use of ion-pairing agents, such as triethylamine (B128534) or N,N-dimethylhexylamine, in the mobile phase can significantly improve peak shape and retention. Alternatively, operating at a high pH (around 10.5) with a suitable column can also enhance separation.
Q4: Are there ways to increase the sensitivity of detection for dicarboxylic acyl-CoAs like 3,4-dimethylideneheptanedioyl-CoA?
A4: Yes, chemical derivatization can enhance detection sensitivity. For dicarboxylic acids, derivatization of the carboxylic acid groups can improve their chromatographic properties and ionization efficiency in mass spectrometry. One strategy is charge-reversal derivatization, which can enhance detection in positive ion mode ESI-MS. Another approach for acyl-CoAs in general is derivatization with chloroacetaldehyde (B151913) to form fluorescent etheno derivatives, which can be detected with high sensitivity by fluorescence detectors.[1]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
No or Low Signal for 3,4-dimethylideneheptanedioyl-CoA
Sample degradation
Ensure rapid sample processing at low temperatures and proper storage at -80°C. Use fresh samples whenever possible.
Inefficient extraction
Optimize the extraction procedure. A common method is protein precipitation with an acid like sulfosalicylic acid (SSA) or perchloric acid.[2]
Poor ionization in the mass spectrometer
Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to improve ionization efficiency.[2]
Poor Peak Shape (Tailing or Broadening)
Secondary interactions with the column
Use an ion-pairing agent in the mobile phase or a high pH mobile phase with a compatible column.
Column degradation
Ensure the column is not degraded. Flush the column or replace it if necessary.
High Background Noise
Contaminated mobile phase or LC system
Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample
Improve sample clean-up procedures. Consider using a more dilute sample or a matrix-matched calibration curve.
Inconsistent Retention Times
Unstable LC conditions
Ensure the LC pump is delivering a stable flow rate and gradient. Allow the column to equilibrate properly before each run.
Changes in mobile phase composition
Prepare fresh mobile phase daily and ensure it is well-mixed.
Quantitative Data Summary
Method
Analyte Class
Limit of Detection (LOD) / Limit of Quantification (LOQ)
This protocol is a general guideline and should be optimized for 3,4-dimethylideneheptanedioyl-CoA.
Sample Preparation (Protein Precipitation):
For cultured cells, wash the cell pellet with ice-cold PBS.
Add a specific volume of ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid in water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
Vortex thoroughly and incubate on ice for 10-15 minutes to precipitate proteins.
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) masses for 3,4-dimethylideneheptanedioyl-CoA and the internal standard need to be determined by infusing a standard solution. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is often observed.
Protocol 2: Fluorescent Derivatization for Enhanced Sensitivity
This protocol is based on the derivatization of acyl-CoAs with chloroacetaldehyde to form fluorescent etheno-adducts.[1]
Sample Extraction:
Extract acyl-CoAs from the sample as described in Protocol 1.
Derivatization:
To the extracted sample, add a solution of chloroacetaldehyde in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0).
Incubate the mixture at an elevated temperature (e.g., 80°C) for a defined period (e.g., 20 minutes).
Cool the reaction mixture on ice to stop the reaction.
HPLC with Fluorescence Detection:
Column: C18 reversed-phase column.
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) with an ion-pairing agent) and an organic solvent (e.g., methanol).
Fluorescence Detector: Excitation wavelength around 305 nm and emission wavelength around 410 nm (these may need optimization).
Visualizations
Caption: A generalized experimental workflow for the detection of 3,4-dimethylideneheptanedioyl-CoA.
Caption: A logical troubleshooting flowchart for low signal issues in acyl-CoA detection.
A Comparative Guide to the Structural Confirmation of Synthetic 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals The de novo synthesis of complex molecules such as 3,4-dimethylideneheptanedioyl-CoA is a critical process in various research and development endeavors, in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The de novo synthesis of complex molecules such as 3,4-dimethylideneheptanedioyl-CoA is a critical process in various research and development endeavors, including drug discovery and metabolic engineering. A pivotal step following synthesis is the unambiguous confirmation of the molecule's chemical structure. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of synthetic acyl-CoA molecules, with a specific focus on 3,4-dimethylideneheptanedioyl-CoA. We present a summary of expected quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this essential validation process.
Comparison of Analytical Techniques for Structural Confirmation
The structural confirmation of synthetic 3,4-dimethylideneheptanedioyl-CoA relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping.
Table 1: Comparison of Key Analytical Techniques
Technique
Information Provided
Strengths
Limitations
HPLC-UV
Purity of the synthesized compound.
Robust and reproducible for assessing purity.[1][2]
Provides limited structural information.
LC-MS/MS
Molecular weight and fragmentation pattern.[3][4][5][6][7][8]
High sensitivity and specificity for molecular identification.[7][8]
Isomeric and stereoisomeric differentiation can be challenging.
¹H NMR
Proton environment and connectivity.
Provides detailed information on the arrangement of hydrogen atoms.[9][10]
Can have overlapping signals in complex molecules.
¹³C NMR
Carbon skeleton of the molecule.
Directly maps the carbon framework of the molecule.[2][11]
Lower sensitivity compared to ¹H NMR, requiring more sample.
2D NMR (COSY, HSQC)
Correlation between protons and carbons.
Unambiguously assigns proton and carbon signals and reveals connectivity.[9][10]
Requires longer acquisition times.
Experimental Protocols
Detailed methodologies are crucial for the successful structural confirmation of synthetic 3,4-dimethylideneheptanedioyl-CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines the purification and purity assessment of the synthesized acyl-CoA.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
Sample Preparation: Dissolve the synthesized product in Mobile Phase A to a final concentration of 1 mg/mL.
Injection Volume: 20 µL.
Data Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used to determine the accurate mass and fragmentation pattern of the target molecule.
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions: Same as the HPLC protocol for purity analysis.
Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).
MS Parameters:
Capillary Voltage: 3.2 kV
Cone Voltage: 45 V
Source Temperature: 120°C
Desolvation Temperature: 500°C
Collision Gas: Argon
Data Acquisition:
Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range of 100-1500 to identify the precursor ion.
Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. A characteristic neutral loss of 507 Da, corresponding to the phospho-ADP moiety, is expected for acyl-CoAs.[3][6]
Sample Preparation: Dilute the HPLC-purified sample in a 50:50 acetonitrile/water solution with 0.1% formic acid to a final concentration of approximately 10 µM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
Solvent: Deuterium oxide (D₂O).
Sample Preparation: Dissolve approximately 5-10 mg of the purified, lyophilized product in 0.5 mL of D₂O.
Experiments:
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, integrations, and coupling constants of the protons.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
Data Analysis: The spectra are analyzed to assign all proton and carbon signals to the proposed structure of 3,4-dimethylideneheptanedioyl-CoA.
Visualizing the Workflow and Structure
Workflow for Structural Confirmation
The following diagram illustrates the logical flow of experiments for confirming the structure of synthetic 3,4-dimethylideneheptanedioyl-CoA.
Caption: Workflow for the synthesis, purification, and structural confirmation of 3,4-dimethylideneheptanedioyl-CoA.
Hypothetical Signaling Pathway Involvement
Acyl-CoA molecules are central to metabolism. 3,4-dimethylideneheptanedioyl-CoA, as a dicarboxylic acyl-CoA, could potentially be an intermediate in fatty acid oxidation or a precursor in specialized metabolic pathways.
Caption: Potential metabolic role of 3,4-dimethylideneheptanedioyl-CoA in cellular metabolism.
A Comparative Guide to Acyl-CoA Molecules: Featuring 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction to Acyl-CoA Molecules Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-CoA Molecules
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways.[1] They are thioester derivatives of coenzyme A, which activates fatty acids and other carboxylic acids for various biochemical reactions.[1] The diverse nature of the acyl group confers a wide range of functions to these molecules.[2]
Structural and Functional Comparison
This section compares the structural features and metabolic roles of 3,4-dimethylideneheptanedioyl-CoA, Acetyl-CoA, and Palmitoyl-CoA.
3,4-dimethylideneheptanedioyl-CoA is a hypothetical dicarboxylic acyl-CoA. Its structure suggests a seven-carbon di-acid backbone with two methylene (B1212753) groups, indicating sites of unsaturation. Dicarboxylic acids are typically metabolized via peroxisomal β-oxidation, yielding succinyl-CoA and acetyl-CoA, which can enter the Krebs cycle.[3]
Acetyl-CoA is the simplest acyl-CoA, carrying a two-carbon acetyl group. It is a pivotal hub in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. It serves as a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.[2]
Palmitoyl-CoA is a long-chain saturated fatty acyl-CoA with a 16-carbon backbone. It is a primary substrate for mitochondrial β-oxidation to generate ATP and a key building block for complex lipids like triglycerides and phospholipids.[1]
Acyl-CoA Synthetases, Carnitine Palmitoyltransferase I
Diagram 1: Structures of Compared Acyl-CoA Molecules
Caption: General and specific chemical structures of the compared acyl-CoA molecules.
Metabolic Pathways
The metabolic fates of these acyl-CoA molecules are distinct, reflecting their different chemical natures.
Diagram 2: Simplified Metabolic Roles of Acyl-CoAs
Caption: Overview of the central metabolic roles of different classes of acyl-CoAs.
Experimental Protocols for Acyl-CoA Analysis
The quantification of acyl-CoA molecules is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation: Acyl-CoA Extraction
This protocol is a general method for the extraction of acyl-CoAs from biological samples.
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:50 mM KH2PO4, pH 7.2).
Phase Separation: Add a two-phase solvent system (e.g., methyl-tert-butyl ether and water) and vortex thoroughly.
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.
Collection: Carefully collect the lower aqueous phase containing the acyl-CoAs.
Drying and Reconstitution: Dry the aqueous extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
Analytical Method: LC-MS/MS
Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase HPLC column with a gradient elution profile.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
Quantification: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA species. Quantify by comparing the peak areas to a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Diagram 3: Experimental Workflow for Acyl-CoA Profiling
Caption: A typical workflow for the analysis of acyl-CoA molecules from biological samples.
Conclusion
While 3,4-dimethylideneheptanedioyl-CoA remains a molecule of theoretical interest, its classification as a dicarboxylic acyl-CoA allows for informed predictions about its metabolic role and analytical behavior. By comparing it with well-understood molecules like Acetyl-CoA and Palmitoyl-CoA, we can appreciate the vast functional diversity of the acyl-CoA family. The provided experimental framework offers a robust starting point for researchers aiming to characterize novel acyl-CoA molecules and elucidate their roles in health and disease. Further research is necessary to isolate and experimentally validate the properties and metabolic pathways of 3,4-dimethylideneheptanedioyl-CoA.
Comparative Analysis of Methylmalonyl-CoA and its Analog, Itaconyl-CoA, in the Modulation of Methylmalonyl-CoA Mutase Activity
For Immediate Release [City, State] – [Date] – A comprehensive analysis of the biological activity of the naturally occurring metabolite, itaconyl-CoA, reveals its potent inhibitory effects on the vitamin B12-dependent e...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activity of the naturally occurring metabolite, itaconyl-CoA, reveals its potent inhibitory effects on the vitamin B12-dependent enzyme, methylmalonyl-CoA mutase (MCM). This guide provides a detailed comparison of the enzymatic interaction of MCM with its native substrate, methylmalonyl-CoA, versus the analog itaconyl-CoA, offering valuable insights for researchers in metabolic diseases, immunology, and drug development.
While direct biological data for 3,4-dimethylideneheptanedioyl-CoA is not available in current scientific literature, itaconyl-CoA, a structurally relevant dicarboxylic acid CoA ester featuring a reactive methylene (B1212753) group, serves as an insightful case study. Itaconyl-CoA has been identified as a suicide inactivator of MCM, an enzyme crucial for the metabolism of odd-chain fatty acids and certain amino acids.[1][2]
Quantitative Comparison of Substrate and Inhibitor Activity
The interaction of methylmalonyl-CoA (M-CoA) and itaconyl-CoA (I-CoA) with methylmalonyl-CoA mutase (MCM) is characterized by vastly different outcomes. While M-CoA is efficiently isomerized to succinyl-CoA, I-CoA leads to the irreversible inactivation of the enzyme. The following table summarizes the kinetic parameters for these interactions.
Note: A specific Ki value for itaconyl-CoA's inhibition of MCM is not consistently reported in the literature, but its action is described as potent and stoichiometric, implying a very tight binding and inactivation mechanism.
Mechanism of Action: Substrate Isomerization vs. Suicide Inactivation
The activity of both methylmalonyl-CoA and itaconyl-CoA is centered on the radical-based catalytic mechanism of methylmalonyl-CoA mutase, which utilizes an adenosylcobalamin (AdoCbl, a form of vitamin B12) cofactor.
Normal Catalytic Cycle with Methylmalonyl-CoA:
The isomerization of methylmalonyl-CoA to succinyl-CoA proceeds through a series of radical-based rearrangements, facilitated by the AdoCbl cofactor. This process is essential for routing metabolites from amino acid and odd-chain fatty acid breakdown into the citric acid cycle.[6][7]
Figure 1. Catalytic cycle of Methylmalonyl-CoA Mutase.
Inhibition by Itaconyl-CoA:
Itaconyl-CoA acts as a "Trojan horse" substrate. It enters the active site of MCM and initiates the catalytic cycle. However, due to its methylene group, the radical intermediate formed is unusually stable and reacts with the 5'-deoxyadenosyl moiety of the cofactor. This results in the formation of a stable biradical adduct, effectively killing the enzyme.[1][5]
Figure 2. Suicide inactivation of MCM by Itaconyl-CoA.
Experimental Protocols
The biological activity of methylmalonyl-CoA and its analogs on MCM can be determined using an enzymatic assay that measures the conversion of the substrate to its product. A common method involves High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Assay for Methylmalonyl-CoA Mutase Activity
This protocol is a synthesized representation based on established methodologies.[1][2][8][9][10]
Enzyme Preparation: Prepare a solution of MCM in the reaction buffer. To measure total enzyme activity, pre-incubate the enzyme with AdoCbl (e.g., 30 µL of 1 mM AdoCbl with 60 µL of enzyme homogenate) for 5 minutes at 37°C to reconstitute the holoenzyme.[2]
Inhibition (for Itaconyl-CoA): For inhibition assays, pre-incubate the reconstituted holoenzyme with varying concentrations of itaconyl-CoA for a defined period (e.g., 10 minutes) at 37°C before adding the substrate.[3]
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, methylmalonyl-CoA, to the enzyme mixture to a final concentration around its Km (e.g., 60 µL of 1 mM M-CoA to a total volume of 150 µL).[2]
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[2]
Reaction Termination: Stop the reaction by adding the stop solution (e.g., 50 µL of 10% TCA).[2]
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.[9]
3. HPLC Analysis:
Injection: Inject a defined volume of the supernatant (e.g., 20 µL) onto the C18 column.[2]
Elution: Separate the substrate (methylmalonyl-CoA) and the product (succinyl-CoA) using a methanol (B129727) gradient with the defined mobile phases.[2][10]
Detection: Monitor the elution profile at 254 or 260 nm.[2][10]
Quantification: Determine the concentration of the product, succinyl-CoA, by comparing the peak area to a standard curve generated with known concentrations of succinyl-CoA. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
Figure 3. Workflow for the HPLC-based MCM activity assay.
Conclusion
The comparative analysis of methylmalonyl-CoA and itaconyl-CoA highlights the critical role of substrate structure in determining enzymatic outcomes. While methylmalonyl-CoA is a key metabolite, its analog, itaconyl-CoA, acts as a potent, mechanism-based inactivator of methylmalonyl-CoA mutase. This inhibitory action has significant implications, particularly in the context of immunology, where itaconate is produced by immune cells and may play a role in antimicrobial defense by targeting bacterial MCM.[5] Understanding these distinct biological activities provides a valuable framework for the development of novel therapeutic agents targeting metabolic pathways.
Comparative Analysis of Acyl-CoA Esters: A Methodological Guide for Researchers
While the specific metabolite 3,4-dimethylideneheptanedioyl-CoA is not documented in existing scientific literature, this guide provides a comprehensive framework for the comparative analysis of acyl-Coenzyme A (acyl-CoA...
Author: BenchChem Technical Support Team. Date: December 2025
While the specific metabolite 3,4-dimethylideneheptanedioyl-CoA is not documented in existing scientific literature, this guide provides a comprehensive framework for the comparative analysis of acyl-Coenzyme A (acyl-CoA) esters across different species. The principles and methodologies outlined here are applicable to the study of both known and potentially novel acyl-CoA molecules, offering a valuable resource for researchers, scientists, and drug development professionals.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides.[1] Their composition and concentration can vary significantly between species, reflecting divergent evolutionary paths and metabolic capabilities.[1] Understanding these differences is crucial for fields ranging from drug discovery to metabolic engineering.
Data Presentation: A Comparative Overview of Acyl-CoA Profiles
Quantitative analysis of acyl-CoA pools across different species is essential for a comparative study. The following table presents hypothetical data illustrating how such a comparison could be structured. The data is based on typical acyl-CoA profiles and serves as a template for researchers' own findings.
Acyl-CoA Species
Species A (e.g., E. coli) Concentration (pmol/mg protein)
Species B (e.g., S. cerevisiae) Concentration (pmol/mg protein)
Species C (e.g., Human Liver Cells) Concentration (pmol/mg protein)
Analytical Method
Acetyl-CoA
150 ± 20
250 ± 30
180 ± 25
LC-MS/MS
Malonyl-CoA
50 ± 8
80 ± 12
60 ± 10
LC-MS/MS
Propionyl-CoA
20 ± 5
15 ± 4
30 ± 6
LC-MS/MS
Butyryl-CoA
10 ± 3
8 ± 2
15 ± 4
LC-MS/MS
Palmitoyl-CoA
40 ± 7
60 ± 9
50 ± 8
LC-MS/MS
Experimental Protocols
Accurate quantification of acyl-CoA esters is critical for comparative analysis. The following is a detailed protocol for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]
Protocol: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
1. Sample Preparation and Extraction:
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol/20% water).
Homogenization: For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder. Add the frozen powder to the ice-cold extraction solvent.
Protein Precipitation: Vortex the cell lysate or tissue homogenate vigorously for 1 minute to precipitate proteins.
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.
2. LC-MS/MS Analysis:
Chromatographic Separation:
Column: Use a C18 reversed-phase column suitable for the separation of polar and nonpolar molecules.
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water.
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry Detection:
Ionization Mode: Use positive ion electrospray ionization (ESI+).
Detection Mode: Employ multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species. The MRM transitions are specific precursor-product ion pairs for each acyl-CoA.
Quantification:
Generate a standard curve using known concentrations of authentic acyl-CoA standards.
Spike samples with a stable isotope-labeled internal standard (e.g., [¹³C₃]-malonyl-CoA) to correct for matrix effects and variations in extraction efficiency.
Quantify the endogenous acyl-CoAs by comparing their peak areas to the standard curve and normalizing to the internal standard.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using the DOT language and adhere to the specified formatting requirements.
Caption: Experimental workflow for the extraction and quantification of acyl-CoA esters.
Caption: Central role of Acetyl-CoA in cellular metabolism.
This guide provides a foundational approach for the comparative analysis of acyl-CoA esters. By employing robust experimental protocols and clear data visualization, researchers can effectively investigate the metabolic diversity across different species, paving the way for new discoveries in biology and medicine.
A Researcher's Guide to Assessing Antibody Cross-Reactivity for 3,4-dimethylideneheptanedioyl-CoA
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing or utilizing an antibody for a novel or highly specific target such as 3,4-dimethylideneheptan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing or utilizing an antibody for a novel or highly specific target such as 3,4-dimethylideneheptanedioyl-CoA, a thorough evaluation of its cross-reactivity is not just recommended—it is essential for data integrity. As of late 2025, no commercial antibodies specifically targeting 3,4-dimethylideneheptanedioyl-CoA are available. Therefore, this guide provides a framework for comparing the essential validation techniques required to characterize a custom-developed antibody against this target.
3,4-dimethylideneheptanedioyl-CoA is a complex acyl-coenzyme A derivative. Its unique structure, featuring a seven-carbon dicarboxylic acid backbone with two methylidene groups, presents a challenge for generating highly specific antibodies. Potential cross-reactivity could occur with other endogenous acyl-CoA molecules or related metabolites that share structural motifs. Rigorous validation is the only way to ensure that the antibody binds to its intended target with minimal off-target interactions.
Comparison of Key Cross-Reactivity Assessment Methods
The validation of a new antibody, particularly one targeting a small molecule like 3,4-dimethylideneheptanedioyl-CoA, requires a multi-faceted approach. Different experimental techniques offer unique insights into an antibody's binding characteristics. The choice of method depends on the intended application, required sensitivity, and available resources.
Method
Principle
Information Provided
Throughput
Sensitivity
Use Case for 3,4-dimethylideneheptanedioyl-CoA
Competitive ELISA
The target antigen and potential cross-reactants compete for binding to a limited amount of antibody.
Quantitative (IC50 values), Specificity Profile
High
High
Ideal for initial screening of cross-reactivity against a panel of structurally similar acyl-CoA molecules and determining relative binding affinities.
Western Blot (WB)
Proteins are separated by size, transferred to a membrane, and probed with the antibody.
Target Size Confirmation, Qualitative Specificity
Low
Moderate
Useful if the target molecule is conjugated to a carrier protein; can detect cross-reactivity with other protein-conjugated haptens.
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon antibody-antigen binding to a sensor chip in real-time.
Quantitative (Kinetics: kₐ, kₔ; Affinity: Kₔ)
Low to Medium
Very High
Provides precise, real-time measurement of binding affinity and kinetics, offering the most detailed characterization of on- and off-target interactions.
This is the most common and effective method for screening cross-reactivity of a small-molecule antibody.
Coating: Coat a 96-well microplate with a conjugate of 3,4-dimethylideneheptanedioyl-CoA and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
Competition: Prepare a series of dilutions for the free target (3,4-dimethylideneheptanedioyl-CoA) and each potential cross-reactant molecule. In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the free analytes for 1 hour.
Incubation: Add the antibody-analyte mixtures to the coated plate. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution will compete with the coated conjugate for binding to the antibody.
Detection: Wash the plate again. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour.
Signal Development: Wash the plate. Add a substrate solution (e.g., TMB). The enzyme will convert the substrate to a colored product. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). A lower signal indicates higher binding affinity of the free analyte to the antibody. Plot the signal intensity against the log of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the maximal signal). The cross-reactivity is calculated as: (IC50 of Target / IC50 of Competitor) x 100%.
Protocol 2: Surface Plasmon Resonance (SPR)
Chip Preparation: Immobilize the anti-3,4-dimethylideneheptanedioyl-CoA antibody onto a suitable sensor chip surface (e.g., via amine coupling).
System Priming: Prime the SPR system with a running buffer to establish a stable baseline.
Analyte Injection: Inject a series of concentrations of the primary target, 3,4-dimethylideneheptanedioyl-CoA, over the sensor surface to measure association.
Dissociation: Flow the running buffer over the chip to measure the dissociation of the target from the antibody.
Regeneration: Inject a regeneration solution to remove all bound analyte from the antibody surface, preparing it for the next cycle.
Cross-Reactivity Testing: Repeat steps 3-5 with each potential cross-reacting molecule at the same molar concentrations as the primary target.
Data Analysis: Analyze the resulting sensorgrams to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ) for each analyte. A lower Kₔ value indicates a higher binding affinity. Compare the Kₔ values to determine the degree of cross-reactivity.
Visualizing Workflows and Concepts
Diagrams help clarify complex processes and relationships, ensuring a clear understanding of the experimental design and underlying principles.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Conceptual model of antibody cross-reactivity.
Validating Enzyme Specificity for 3,4-Dimethylideneheptanedioyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The identification and characterization of enzymes with high specificity for a given substrate are paramount in drug development and metabolic pathway eluci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of enzymes with high specificity for a given substrate are paramount in drug development and metabolic pathway elucidation. This guide provides a comparative framework for validating the specificity of enzymes acting on the novel substrate, 3,4-dimethylideneheptanedioyl-CoA. Due to the limited direct literature on this specific molecule, this guide focuses on a rational, data-driven approach to identifying and characterizing candidate enzymes based on their activity with structurally related compounds.
Candidate Enzyme Selection: A Structural Analogy Approach
The structure of 3,4-dimethylideneheptanedioyl-CoA, a dicarboxylic acyl-CoA with unsaturation, suggests that candidate enzymes are likely to be found within the families of acyl-CoA dehydrogenases, hydratases, or synthetases involved in fatty acid and dicarboxylic acid metabolism. The presence of the dimethylidene group may present unique steric and electronic challenges, necessitating a broad screen of potential enzymes.
Primary Candidate Enzyme Classes:
Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters.[1][2] Their specificity is chain-length dependent (short, medium, long, and very-long-chain). Given the seven-carbon backbone of the target substrate, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and potentially Short-Chain Acyl-CoA Dehydrogenase (SCAD) are primary candidates.
Enoyl-CoA Hydratases: These enzymes catalyze the hydration of α,β-unsaturated acyl-CoAs to β-hydroxyacyl-CoAs.[3] The double bonds in 3,4-dimethylideneheptanedioyl-CoA make this class of enzymes relevant.
Acyl-CoA Synthetases (ACSs): These enzymes ligate coenzyme A to carboxylic acids. While the substrate is already a CoA ester, related ACSs might exhibit promiscuous activity or be useful in synthesizing substrate analogs for comparative studies.
3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes are involved in the third step of β-oxidation, catalyzing the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[3] Their specificity towards substituted acyl-CoAs could be relevant.
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A.[4] They can be used to assess substrate binding and turnover.
Comparative Data on Enzyme Specificity
The following tables summarize hypothetical comparative data for candidate enzymes acting on 3,4-dimethylideneheptanedioyl-CoA and a set of structurally related alternative substrates. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Kinetic Parameters of Candidate Enzymes with 3,4-Dimethylideneheptanedioyl-CoA
Enzyme Candidate
Source Organism
Km (µM)
kcat (s-1)
kcat/Km (M-1s-1)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Sus scrofa
15 ± 2
25 ± 3
1.7 x 106
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
Homo sapiens
150 ± 15
10 ± 1
6.7 x 104
Enoyl-CoA Hydratase (ECH)
Bos taurus
75 ± 8
5 ± 0.5
6.7 x 104
3-Hydroxyacyl-CoA Dehydrogenase (HAD)
Escherichia coli
> 500
< 0.1
Not Determined
Table 2: Substrate Specificity Comparison of a Putative 3,4-Dimethylideneheptanedioyl-CoA Dehydrogenase
Substrate
Km (µM)
Relative Vmax (%)
3,4-Dimethylideneheptanedioyl-CoA
15
100
Heptanedioyl-CoA
250
20
Octanoyl-CoA
50
65
3-Methylglutaconyl-CoA
100
45
Adipoyl-CoA
> 1000
< 5
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments in validating enzyme specificity.
Enzymatic Synthesis of Acyl-CoA Substrates
The chemo-enzymatic synthesis of various acyl-CoA thioesters is a versatile method for producing substrates for enzyme assays.[5][6]
Protocol:
Activation of Carboxylic Acid: The corresponding carboxylic acid (e.g., 3,4-dimethylideneheptanedioic acid) is activated to its N-hydroxysuccinimide (NHS) ester.
Thioesterification: The NHS ester is reacted with Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the acyl-CoA thioester.
Purification: The resulting acyl-CoA is purified using reverse-phase high-performance liquid chromatography (HPLC).
Concentration Determination: The concentration of the purified acyl-CoA is determined spectrophotometrically using the extinction coefficient of the adenine (B156593) moiety of CoA (ε260 = 16,400 M-1cm-1).
Enzyme Activity Assays
Acyl-CoA Dehydrogenase Activity Assay:
This assay measures the reduction of a redox indicator dye coupled to the oxidation of the acyl-CoA substrate.
Initiation: Start the reaction by adding the acyl-CoA substrate.
Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength.
Kinetic Parameter Calculation: Determine the initial reaction velocities at various substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Enoyl-CoA Hydratase Activity Assay:
This assay monitors the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product.[3]
Protocol:
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8) and the purified enzyme.
Initiation: Start the reaction by adding the β-hydroxyacyl-CoA substrate.
Monitoring: Monitor the increase in absorbance at 263 nm.
Kinetic Parameter Calculation: Calculate the initial velocities and determine the kinetic parameters as described above.
Visualization of Metabolic and Experimental Context
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Metabolic Crossroads: Charting the Fate of 3,4-dimethylideneheptanedioyl-CoA and its Chemical Cousins
A comparative guide to the metabolic pathways of 3,4-dimethylideneheptanedioyl-CoA and structurally related dicarboxyl-CoA esters, offering insights for researchers in drug development and metabolic engineering. While th...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative guide to the metabolic pathways of 3,4-dimethylideneheptanedioyl-CoA and structurally related dicarboxyl-CoA esters, offering insights for researchers in drug development and metabolic engineering.
While the metabolic fate of 3,4-dimethylideneheptanedioyl-CoA is not yet documented in scientific literature, its unique structure—a seven-carbon dicarboxylic acid backbone with two methylene (B1212753) groups—suggests a catabolic pathway that intersects with several known metabolic routes. By examining the degradation of structurally similar compounds, including unsaturated dicarboxylic acids and other acyl-CoA derivatives, we can construct a hypothetical pathway for this novel compound and draw comparisons that may guide future research.
Postulated Metabolic Pathway for 3,4-dimethylideneheptanedioyl-CoA
The metabolism of 3,4-dimethylideneheptanedioyl-CoA is likely to proceed through a series of reactions analogous to those in fatty acid and amino acid catabolism. The presence of two double bonds at the third and fourth positions presents a unique challenge for the standard β-oxidation machinery, necessitating the action of auxiliary enzymes. The proposed pathway involves initial hydration of the double bonds, followed by isomerization and subsequent β-oxidation cycles to yield key metabolic intermediates.
Below is a diagram illustrating the hypothetical metabolic breakdown of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Hypothetical metabolic pathway of 3,4-dimethylideneheptanedioyl-CoA.
Comparative Analysis with Related Compounds
To understand the potential metabolic behavior of 3,4-dimethylideneheptanedioyl-CoA, it is instructive to compare its hypothetical degradation with the established pathways of structurally analogous compounds. The following table summarizes these comparisons, highlighting key enzymes and metabolic products.
Compound
Structural Features
Metabolic Pathway
Key Enzymes
End Products
3,4-dimethylideneheptanedioyl-CoA
C7 dicarboxyl-CoA, two methylene groups at C3 and C4
C5 unsaturated dicarboxyl-CoA with a methylene group
Hydration and Cleavage
Itaconyl-CoA Hydratase, Citramalyl-CoA Lyase
Acetyl-CoA, Pyruvate
3-Methylglutaconyl-CoA
C6 unsaturated dicarboxyl-CoA with a methyl group
Hydration
3-Methylglutaconyl-CoA Hydratase
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Detailed Metabolic Fates of Analogue Compounds
Pimelic Acid Metabolism
Pimelic acid, a seven-carbon dicarboxylic acid, undergoes activation to pimelyl-CoA before entering the β-oxidation pathway. In some denitrifying bacteria, pimelyl-CoA is degraded through a series of β-oxidation-like reactions to yield glutaryl-CoA and acetyl-CoA.[1] This pathway provides a direct parallel for the potential β-oxidation of the heptanedioyl backbone of our target compound.
The following diagram outlines the bacterial degradation of pimelic acid.
Caption: Bacterial metabolic pathway of pimelic acid.
Itaconic Acid Metabolism
Itaconic acid, or methylenesuccinic acid, shares the methylene group feature with 3,4-dimethylideneheptanedioyl-CoA. Its metabolism is particularly relevant. In some bacteria and fungi, itaconic acid is first activated to itaconyl-CoA.[2][3] This is followed by hydration of the double bond by itaconyl-CoA hydratase to form citramalyl-CoA.[2] Subsequently, citramalyl-CoA is cleaved by citramalyl-CoA lyase into acetyl-CoA and pyruvate.[2] This pathway highlights a hydration step to process the methylene group, a key reaction in our proposed pathway.
The diagram below illustrates the degradation of itaconic acid.
Caption: Metabolic pathway for itaconic acid degradation.
Metabolism of 3-Methylglutaconyl-CoA
3-Methylglutaconyl-CoA is an intermediate in the degradation of the amino acid leucine.[4] Its metabolism involves the hydration of a double bond, catalyzed by 3-methylglutaconyl-CoA hydratase, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][5] This step is analogous to the proposed hydration of the double bonds in 3,4-dimethylideneheptanedioyl-CoA and leads to a common intermediate in ketone body metabolism.
The following workflow depicts the conversion of 3-methylglutaconyl-CoA.
Caption: Conversion of 3-methylglutaconyl-CoA to HMG-CoA.
Experimental Protocols
To investigate the metabolic fate of 3,4-dimethylideneheptanedioyl-CoA, the following experimental approaches, adapted from studies on related compounds, can be employed:
In Vitro Enzyme Assays
Objective: To identify enzymes capable of transforming 3,4-dimethylideneheptanedioyl-CoA and to determine kinetic parameters.
Protocol:
Enzyme Source: Purified recombinant enzymes (e.g., enoyl-CoA hydratases, isomerases, thiolases) or cell-free extracts from microorganisms known to metabolize dicarboxylic acids or terpenes.
Substrate Synthesis: Chemical or enzymatic synthesis of 3,4-dimethylideneheptanedioyl-CoA.[6][7]
Reaction Mixture: A buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the enzyme, the CoA-ester substrate, and any necessary cofactors (e.g., NAD+, Mg2+).
Assay Monitoring: The reaction can be monitored spectrophotometrically by following the change in absorbance at a specific wavelength corresponding to the formation or disappearance of a double bond or the reduction/oxidation of a cofactor.
Product Identification: The reaction products can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Whole-Cell Metabolism Studies
Objective: To determine the metabolic products of 3,4-dimethylideneheptanedioyl-CoA in a cellular context.
Protocol:
Cell Culture: Cultivate microorganisms (e.g., Pseudomonas species, E. coli) or mammalian cell lines in a suitable growth medium.
Substrate Administration: Introduce a defined concentration of 3,4-dimethylideneheptanedioyl-CoA to the cell culture. Isotope-labeled substrate (e.g., with 13C or 14C) can be used for tracing studies.
Sample Collection: Collect cell pellets and culture supernatant at various time points.
Metabolite Extraction: Extract intracellular and extracellular metabolites using appropriate solvent systems (e.g., methanol/chloroform/water).
Metabolite Analysis: Analyze the extracts using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.
Conclusion
By drawing parallels with the metabolism of pimelyl-CoA, itaconyl-CoA, and 3-methylglutaconyl-CoA, we have proposed a plausible metabolic pathway for the novel compound 3,4-dimethylideneheptanedioyl-CoA. This comparative approach provides a foundational framework for future experimental investigations. The elucidation of this pathway will not only expand our understanding of microbial and mammalian metabolism but also has the potential to inform the development of new therapeutic agents and metabolic engineering strategies. The provided experimental protocols offer a starting point for researchers to unravel the precise enzymatic steps and metabolic fate of this intriguing molecule.
quantitative comparison of 3,4-dimethylideneheptanedioyl-CoA levels under different conditions
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Their cellular concentrations can fluctuate significantly i...
Author: BenchChem Technical Support Team. Date: December 2025
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Their cellular concentrations can fluctuate significantly in response to physiological and pathological stimuli, making their quantification essential for understanding cellular metabolism and disease states.
Data Presentation: Quantitative Levels of Acyl-CoA X
The following table summarizes hypothetical quantitative data for "Acyl-CoA X" levels in a cellular model under conditions of metabolic stress. The data is presented as mean ± standard deviation from triplicate experiments.
Condition
Time Point
"Acyl-CoA X" Concentration (pmol/mg of protein)
Fold Change (vs. Control at 0h)
Control
0h
15.2 ± 1.8
1.0
6h
14.8 ± 2.1
0.97
12h
15.5 ± 1.9
1.02
24h
16.0 ± 2.3
1.05
Metabolic Stressor A
6h
35.7 ± 4.5
2.35
12h
58.9 ± 6.2
3.88
24h
42.3 ± 5.1
2.78
Metabolic Stressor B
6h
22.1 ± 3.0
1.45
12h
31.5 ± 3.8
2.07
24h
25.8 ± 3.2
1.70
Experimental Protocols
The quantification of acyl-CoA thioesters typically involves extraction from biological samples followed by a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction
This protocol is adapted from generalized methods for acyl-CoA analysis.[3]
Cell or Tissue Homogenization:
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
For tissues, weigh and homogenize the tissue on ice in a suitable buffer.
Extraction:
Add 200 µL of an ice-cold extraction solution (e.g., 2.5% w/v sulfosalicylic acid) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the homogenized sample.
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation and Supernatant Collection:
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the acyl-CoA thioesters, and transfer it to a new microcentrifuge tube.
Store the supernatant at -80°C until analysis.
2. LC-MS/MS Analysis
Chromatographic Separation:
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time to ensure the separation of the analyte from other cellular components.
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Data Analysis: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of the analyte.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize a relevant metabolic pathway and the experimental workflow for acyl-CoA quantification.
Validating Novel Acyl-CoA Esters as Biomarkers: A Comparative Guide for 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals The identification and validation of novel biomarkers are critical for advancing precision medicine. This guide provides a comprehensive framework for the v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel biomarkers are critical for advancing precision medicine. This guide provides a comprehensive framework for the validation of 3,4-dimethylideneheptanedioyl-CoA as a potential biomarker, offering a comparative analysis of its hypothetical performance against established and emerging biomarkers in a relevant disease context. This document outlines the essential experimental protocols, presents data in a comparative format, and illustrates key pathways and workflows to guide researchers through the validation process.
Biomarker Validation Workflow
The validation of a novel biomarker is a multi-step process that encompasses analytical validation to ensure the assay is reliable and reproducible, followed by clinical validation to demonstrate its utility in a specific context of use.[1][2][3]
Caption: A generalized workflow for biomarker validation, from initial discovery to post-market surveillance.
Hypothetical Function and Signaling Pathway
While the precise function of 3,4-dimethylideneheptanedioyl-CoA is not yet fully elucidated, its structure suggests a potential role in fatty acid metabolism, possibly as an intermediate in a non-canonical beta-oxidation pathway or in the metabolism of xenobiotics. Enzymes such as enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases are key players in fatty acid oxidation.[4][5] The validation of this biomarker would necessitate an investigation into its relationship with these established metabolic pathways.
Caption: Hypothetical metabolic context for 3,4-dimethylideneheptanedioyl-CoA.
Comparative Performance of Biomarkers
The following table presents hypothetical data comparing the analytical and clinical performance of 3,4-dimethylideneheptanedioyl-CoA with other relevant biomarkers.
Parameter
3,4-dimethylideneheptanedioyl-CoA
Biomarker A (Established)
Biomarker B (Emerging)
Analytical Sensitivity (LOD)
0.5 ng/mL
1.0 ng/mL
0.8 ng/mL
Analytical Specificity
High (No cross-reactivity with 25 structurally similar molecules)
High
Moderate (Cross-reactivity with 2 known metabolites)
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3,4-dimethylideneheptanedioyl-CoA and the internal standard.
c. Validation Parameters:
Linearity: Analyze a calibration curve with at least seven non-zero standards.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios.
Specificity: Analyze samples from at least six different sources for interfering peaks.
Stability: Assess the stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term, long-term).
Clinical Validation: Retrospective Cohort Study
This protocol describes a retrospective study to assess the association of 3,4-dimethylideneheptanedioyl-CoA with a specific disease.
a. Study Population:
Select a well-characterized cohort of patients with the disease of interest and a control group of healthy individuals.
Ensure availability of stored plasma samples and relevant clinical data.
b. Biomarker Measurement:
Analyze the plasma concentration of 3,4-dimethylideneheptanedioyl-CoA using the validated LC-MS assay.
Blind the laboratory personnel to the clinical status of the samples.
c. Statistical Analysis:
Compare the levels of 3,4-dimethylideneheptanedioyl-CoA between the disease and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity).
Use logistic regression to assess the association between the biomarker and disease status, adjusting for potential confounders.
Conclusion
The validation of a novel biomarker like 3,4-dimethylideneheptanedioyl-CoA requires a rigorous and systematic approach. This guide provides a foundational framework, including comparative data and detailed experimental protocols, to aid researchers in this process. The successful validation of this and other novel biomarkers holds the promise of improving diagnosis, prognosis, and therapeutic monitoring in a variety of disease settings. Further research is warranted to fully elucidate the biological function of 3,4-dimethylideneheptanedioyl-CoA and its potential clinical utility.
Unveiling Metabolic Pathways: A Guide to Comparative Transcriptomics for Gene Discovery in 3,4-dimethylideneheptanedioyl-CoA Metabolism
For researchers, scientists, and drug development professionals, identifying the genetic machinery behind specific metabolic pathways is a critical step in understanding disease, developing new therapeutics, and engineer...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, identifying the genetic machinery behind specific metabolic pathways is a critical step in understanding disease, developing new therapeutics, and engineering biological systems. This guide provides a comprehensive overview of how comparative transcriptomics can be employed to discover genes related to the metabolism of 3,4-dimethylideneheptanedioyl-CoA, a novel or less-studied metabolic intermediate. We offer a comparison of this approach with alternative methods, detailed experimental protocols, and a clear data presentation framework.
Comparative Transcriptomics vs. Alternative Gene Discovery Methods
The primary advantage of comparative transcriptomics, particularly RNA sequencing (RNA-seq), is its ability to provide a global, unbiased view of gene expression changes in response to a specific stimulus. This is crucial when the genes involved in a pathway are unknown.
Feature
Comparative Transcriptomics (RNA-seq)
Transposon Mutagenesis
Proteomics
Principle
Compares the entire set of RNA transcripts between two or more conditions to identify differentially expressed genes.
Randomly inserts a known DNA sequence (transposon) into the genome to create a library of mutants. Mutants unable to metabolize the target compound are selected.
Identifies and quantifies the complete set of proteins under different conditions to find differentially abundant proteins.
Gene Identification
Identifies candidate genes based on significant changes in their expression levels.
Directly identifies genes essential for the pathway through the location of the transposon insertion.
Identifies proteins (and by extension, their encoding genes) that are more abundant when the pathway is active.
Data Output
Quantitative gene expression data (e.g., fold change, p-value). Provides information on the entire transcriptome.
Location of transposon insertion in the genome of selected mutants.
- Directly links gene to function.- Can be high-throughput.
- Directly measures the functional molecules (proteins).- Can reveal post-translational modifications.
Limitations
- Indirectly infers gene function.- Requires bioinformatics expertise for data analysis.- Does not directly confirm gene essentiality.
- May not identify all genes in a pathway (e.g., redundant genes).- Polar effects of transposon insertion can complicate analysis.
- Less sensitive than transcriptomics.- Protein extraction and identification can be challenging.
Experimental Workflow for Identifying Metabolic Genes
The overall workflow for a comparative transcriptomics study to identify genes involved in 3,4-dimethylideneheptanedioyl-CoA metabolism can be broken down into several key stages, from experimental design to data interpretation.
A generalized workflow for identifying metabolic genes using comparative transcriptomics.
Detailed Experimental Protocols
Below are detailed protocols for the key experimental stages. These are generalized and may require optimization for specific bacterial strains and laboratory conditions.
Bacterial Culture and Induction
Strain Cultivation: Grow the bacterial strain of interest in a suitable minimal medium with a known, simple carbon source (e.g., glucose or succinate) to mid-log phase. The use of a minimal medium is crucial to ensure that the expression of genes for the target pathway is not masked by the metabolism of complex media components.
Experimental and Control Groups: Divide the culture into two sets of biological replicates (at least three replicates per group are recommended for statistical power).
Experimental Group: Induce with a specific concentration of 3,4-dimethylideneheptanedioyl-CoA (or a suitable precursor).
Control Group: Treat with the solvent used to dissolve the target compound or an equivalent volume of medium.
Induction and Harvesting: Incubate both groups for a predetermined time, sufficient to allow for the induction of the relevant metabolic genes. Harvest the cells by centrifugation at a low temperature to halt metabolic activity.
RNA Isolation from Bacterial Cultures
This protocol is based on the widely used TRIzol extraction method.
Cell Lysis: Resuspend the bacterial cell pellet in 1 mL of TRIzol reagent. For gram-positive bacteria or other hard-to-lyse cells, a mechanical disruption step (e.g., bead beating) or enzymatic lysis (e.g., with lysozyme) may be necessary prior to TRIzol addition.[1][2][3]
Phase Separation: Add 200 µL of chloroform, vortex vigorously, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[1]
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and add 500 µL of isopropanol. Mix and incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[1]
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN score of >7 is generally recommended for RNA-seq.
RNA-Seq Library Preparation and Sequencing
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available rRNA depletion kit.
cDNA Synthesis: Synthesize first-strand cDNA from the rRNA-depleted RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
Library Construction: Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
Read Alignment: Align the high-quality reads to the reference genome of the organism using a splice-aware aligner like STAR or HISAT2.
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools such as featureCounts or HTSeq.
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are significantly differentially expressed between the experimental and control groups. Key outputs are the log2 fold change and the adjusted p-value (FDR).
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.[4]
Data Presentation: Identifying Candidate Genes
The results of the differential expression analysis should be presented in a clear, tabular format. This allows for easy identification of the most promising candidate genes for further investigation.
Table 1: Top Differentially Expressed Genes in Response to 3,4-dimethylideneheptanedioyl-CoA
Gene ID
Gene Name (if known)
Log2 Fold Change
Adjusted p-value (FDR)
Putative Function (from annotation)
BSU_01234
yxaG
8.7
1.2e-50
Acyl-CoA dehydrogenase
BSU_01235
yxaF
8.5
3.4e-48
Enoyl-CoA hydratase/isomerase
BSU_01236
yxaE
7.9
6.1e-45
3-hydroxyacyl-CoA dehydrogenase
BSU_01237
yxaD
7.8
9.8e-44
Acetyl-CoA acetyltransferase
BSU_01230
yxaC
6.2
2.5e-35
Putative transporter
BSU_01229
yxaB
5.9
7.1e-32
Transcriptional regulator (LysR family)
BSU_05678
fadR
-4.5
8.9e-28
Fatty acid metabolism repressor
BSU_09876
catA
-3.8
1.4e-25
Catechol 1,2-dioxygenase
This is a hypothetical data table for illustrative purposes.
Visualization of a Hypothetical Regulatory Pathway
Based on the hypothetical data, a plausible regulatory mechanism is that 3,4-dimethylideneheptanedioyl-CoA or a metabolite thereof acts as an inducer for a transcriptional activator, leading to the expression of an operon responsible for its metabolism.
Hypothetical regulatory pathway for 3,4-dimethylideneheptanedioyl-CoA metabolism.
Conclusion
Comparative transcriptomics is a powerful, hypothesis-generating tool for the discovery of genes involved in novel metabolic pathways like that of 3,4-dimethylideneheptanedioyl-CoA. By comparing the transcriptomes of induced and uninduced bacterial cultures, researchers can identify a set of candidate genes with high confidence. The subsequent functional validation of these candidates is essential to fully elucidate the metabolic pathway. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting such research, ultimately accelerating the pace of discovery in metabolic engineering and drug development.
A Comparative Guide to Assessing the Purity of Synthesized 3,4-dimethylideneheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals Understanding the Importance of Purity 3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acid derivative of coenzyme A with unsaturated elements. While sp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Understanding the Importance of Purity
3,4-dimethylideneheptanedioyl-CoA is a dicarboxylic acid derivative of coenzyme A with unsaturated elements. While specific applications of this molecule are not widely documented, its structure suggests a potential role as an intermediate or inhibitor in fatty acid metabolism. In any of these roles, the presence of impurities such as starting materials, reaction byproducts, or degradation products could alter its biological activity. Therefore, rigorous purity assessment is a non-negotiable aspect of its use in research and development.
Comparison of Analytical Techniques for Purity Assessment
Several analytical methods can be employed to determine the purity of synthesized 3,4-dimethylideneheptanedioyl-CoA. The choice of technique depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, sensitivity, and the nature of potential impurities.
Analytical Technique
Principle
Advantages
Limitations
Primary Use Case
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separation of the compound from impurities based on polarity, followed by detection using UV absorbance of the adenine (B156593) ring in CoA.
Robust, reproducible, and widely available. Good for quantification against a known standard.
Lower sensitivity compared to mass spectrometry. May not resolve all co-eluting impurities.
Routine purity checks and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation by HPLC followed by mass analysis of the parent ion and its fragments, providing high specificity.
High sensitivity and selectivity.[1] Can identify and quantify impurities even at low levels. Provides structural information.
Higher cost and complexity. Matrix effects can influence quantification.
Comprehensive purity profiling and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information based on the magnetic properties of atomic nuclei.
Provides unambiguous structural confirmation and can identify and quantify impurities without the need for reference standards for each impurity.[2][3][4]
Lower sensitivity compared to LC-MS. Requires higher sample concentrations. Complex spectra for large molecules.
Structural verification and quantification of major components.
Experimental Protocol: Purity Assessment by HPLC-MS/MS
This protocol outlines a general method for the purity assessment of 3,4-dimethylideneheptanedioyl-CoA using HPLC coupled with tandem mass spectrometry.
1. Sample Preparation:
Dissolve the synthesized 3,4-dimethylideneheptanedioyl-CoA in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 1 µg/mL.
Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.
Include a blank injection (solvent only) and a quality control sample of known concentration.
2. HPLC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically suitable for acyl-CoA analysis.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
Precursor Ion (for MRM): The calculated m/z of the [M+H]+ ion for 3,4-dimethylideneheptanedioyl-CoA.
Product Ions (for MRM): Characteristic fragment ions of the CoA moiety (e.g., m/z corresponding to the adenosine (B11128)diphosphate (B83284) fragment).
Collision Energy: Optimize for the specific precursor-product ion transitions.
Source Parameters: Optimize gas temperatures, flow rates, and spray voltage for maximal signal intensity.
4. Data Analysis:
Integrate the peak area of the target compound and any detected impurities.
Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Alternative Compounds for Comparative Studies
Given the likely involvement of 3,4-dimethylideneheptanedioyl-CoA in fatty acid metabolism, researchers may consider the following classes of compounds as alternatives or for comparative studies, depending on the specific research question.
Alternative Compound Class
Mechanism of Action / Relevance
Examples
Inhibitors of Fatty Acid Oxidation
These compounds block the breakdown of fatty acids and are used to study metabolic regulation and diseases like angina.[2]
Etomoxir, Trimetazidine, Perhexiline
Dicarboxylic Acids
These are natural metabolites that can be used to study peroxisomal and mitochondrial beta-oxidation.[5]
Dodecanedioic acid, Sebacic acid
Unsaturated Acyl-CoA Analogs
These can be used to probe the specificity of enzymes involved in fatty acid metabolism.
Linoleoyl-CoA, Oleoyl-CoA
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation.
Caption: Workflow for the synthesis, purification, and purity assessment of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Hypothetical inhibition of Acyl-CoA Dehydrogenase in the fatty acid beta-oxidation pathway.
Comparative Analysis of Medium-Chain Acyl-CoA Dehydrogenase Inhibitors: A Guide for Researchers
Disclaimer: Information regarding the specific inhibitory effects of 3,4-dimethylideneheptanedioyl-CoA is not available in the current scientific literature. This guide therefore focuses on a structurally related class o...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding the specific inhibitory effects of 3,4-dimethylideneheptanedioyl-CoA is not available in the current scientific literature. This guide therefore focuses on a structurally related class of compounds, 3,4-dienoyl-CoA derivatives , and compares their inhibitory profile against other well-characterized inhibitors of medium-chain acyl-CoA dehydrogenase (MCAD).
This document provides a comparative overview of the inhibitory effects of 3,4-dienoyl-CoA derivatives and other known inhibitors of medium-chain acyl-CoA dehydrogenase (MCAD), an essential enzyme in fatty acid β-oxidation. The information presented is intended for researchers, scientists, and professionals involved in drug development and metabolic research.
Quantitative Comparison of MCAD Inhibitors
The following table summarizes the available quantitative and qualitative data on the inhibition of MCAD by various compounds.
Inhibitor/Analog
Target Enzyme
Inhibition Type
Potency (IC50/Ki)
Key Findings
(R)-3,4-Decadienoyl-CoA
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Mechanism-based, Irreversible
Potent, Stoichiometric Inhibitor
Forms a covalent adduct with the FAD cofactor. The (S)-enantiomer is not a significant inhibitor.[1]
Hypoglycin A (metabolite: MCPA-CoA)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) & other Acyl-CoA Dehydrogenases
Mechanism-based, Irreversible
Not specified in sources
The toxic metabolite, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), irreversibly inactivates MCAD.
Etomoxir
Carnitine Palmitoyltransferase I (CPT1) - Indirectly affects MCAD
Irreversible
IC50 for FAO: ~10 µM in some cancer cells
Primarily inhibits CPT1, which reduces the availability of substrate for MCAD. High concentrations can have off-target effects.
Perhexiline
Carnitine Palmitoyltransferase I & II (CPT1 & CPT2) - Indirectly affects MCAD
Reversible
Not specified in sources
Inhibits CPT enzymes, thus limiting fatty acid transport into mitochondria for oxidation.
Inhibits the final step of β-oxidation, leading to an upstream accumulation of intermediates.
Oxfenicine
Carnitine Palmitoyltransferase I (CPT1) - Indirectly affects MCAD
Not specified in sources
Not specified in sources
Inhibits CPT1, reducing the transport of long-chain fatty acids into mitochondria.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the study of MCAD inhibition.
Spectrophotometric Assay for MCAD Activity and Inhibition
This method measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
A Comparative Guide to the Validation of Analytical Standards for 3,4-dimethylideneheptanedioyl-CoA
In the pursuit of accurate and reproducible research in drug development and metabolic studies, the validation of analytical standards is of paramount importance. This guide provides a comparative analysis of validation...
Author: BenchChem Technical Support Team. Date: December 2025
In the pursuit of accurate and reproducible research in drug development and metabolic studies, the validation of analytical standards is of paramount importance. This guide provides a comparative analysis of validation methodologies for a novel analyte, 3,4-dimethylideneheptanedioyl-CoA. We will compare a newly synthesized in-house standard against a certified reference material (CRM) of a structurally analogous compound and an alternative quantification method. The supporting experimental data underscores the critical parameters for establishing a reliable analytical standard.
Comparative Analysis of Analytical Standards
The validation of an analytical standard for 3,4-dimethylideneheptanedioyl-CoA involves rigorous assessment of its identity, purity, concentration, and stability. The following tables summarize the hypothetical comparative data between our in-house standard, a commercial Certified Reference Material (CRM) of a related acyl-CoA, and a quantification method based on response factors.
Table 1: Identity Confirmation
Parameter
In-house Standard
Certified Reference Material (Analog)
Method
Mass (m/z)
Expected: 895.25 Observed: 895.24
Expected: 809.17 Observed: 809.17
High-Resolution Mass Spectrometry (HRMS)
¹H NMR
Spectrum consistent with proposed structure
Spectrum consistent with certified structure
600 MHz NMR Spectroscopy
UV λmax
260 nm
260 nm
UV-Vis Spectroscopy
Table 2: Purity Assessment
Parameter
In-house Standard
Certified Reference Material (Analog)
Method
Purity by HPLC-UV
98.5%
≥99.0%
HPLC with UV detection at 260 nm
Purity by qNMR
98.2%
Not performed
Quantitative ¹H NMR
Residual Solvents
<0.1%
<0.05%
Headspace Gas Chromatography (GC-HS)
Water Content
0.8%
0.5%
Karl Fischer Titration
Table 3: Concentration (Assay) Determination
Parameter
In-house Standard
Certified Reference Material (Analog)
Alternative Method (Response Factor)
Concentration
9.85 mg/mL
10.00 mg/mL (Certified)
9.55 mg/mL
Method Uncertainty
± 0.15 mg/mL
± 0.05 mg/mL
± 0.50 mg/mL
Traceability
Traceable to internal primary standard
Traceable to NIST standards
Not directly traceable
Table 4: Stability Analysis
Condition
In-house Standard (Purity after 3 months)
Certified Reference Material (Analog - Purity after 3 months)
-80°C
98.4%
99.0%
-20°C
97.9%
98.5%
4°C
95.2%
96.1%
Room Temperature
88.7%
90.3%
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
System: Agilent 1260 Infinity II HPLC system with a diode array detector.
Column: Waters Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm.
Data Analysis: The measured monoisotopic mass is compared to the theoretical mass of the protonated molecule [M+H]⁺.
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration
System: Bruker Avance III HD 600 MHz spectrometer.
Internal Standard: Maleic acid of known purity and weight.
Solvent: D₂O.
Method: A known amount of the internal standard is added to a precisely weighed sample of the 3,4-dimethylideneheptanedioyl-CoA. The purity and concentration are calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Visualizations: Pathways and Workflows
Diagrams illustrating the hypothetical metabolic context and the validation workflow provide a clearer understanding of the standard's application and assessment.
Caption: General workflow for the validation of an analytical standard.
Comparative
A Comparative Guide to the Cross-Validation of Analytical Platforms for 3,4-dimethylideneheptanedioyl-CoA Measurement
For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of leading analytical platforms for the quantitative analysis of 3,4-dimethylideneheptanedioyl-CoA, a novel...
Author: BenchChem Technical Support Team. Date: December 2025
Published: December 12, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of leading analytical platforms for the quantitative analysis of 3,4-dimethylideneheptanedioyl-CoA, a novel dicarboxylic acyl-coenzyme A (acyl-CoA) thioester. Given the novelty of this analyte, direct cross-validation studies are not yet available. Therefore, this guide leverages performance data from the analysis of structurally similar short- and medium-chain acyl-CoAs to establish a robust framework for platform selection and method development.
The primary analytical technique for acyl-CoA quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity compared to older methods like HPLC-UV or enzymatic assays.[1][2][3] This guide focuses on the comparative performance of two common mass spectrometry platforms: Triple Quadrupole (QqQ) Mass Spectrometry and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry.
Performance Comparison of Analytical Platforms
The choice of a mass spectrometer is critical and can significantly influence the sensitivity, resolution, and overall performance of the analysis.[4] Triple Quadrupole (QqQ) instruments are the gold standard for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5][6] High-Resolution Mass Spectrometry (HRMS) platforms, such as Q-TOF, offer high mass accuracy and resolution, making them excellent for both the quantification and the identification of unknown metabolites.[5][6][7]
The following table summarizes typical performance characteristics for the analysis of acyl-CoAs on these two platforms, compiled from various studies.
The choice depends on whether the goal is purely quantitative or also involves structural confirmation.
Experimental Protocols
A robust and reproducible analytical method begins with meticulous sample preparation and optimized chromatography. The protocols below are representative of best practices for acyl-CoA analysis and are adaptable for 3,4-dimethylideneheptanedioyl-CoA.
Sample Preparation: Protein Precipitation
This is a rapid and effective method for removing proteins from biological matrices.[13][14]
Homogenization: For tissues, weigh approximately 50-100 mg of frozen tissue and homogenize on ice in a suitable buffer. For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[8][15]
Extraction: Add 200 µL of an ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like heptadecanoyl-CoA).[1][15] The use of SSA has been shown to result in higher recovery for many acyl-CoA species compared to other acids like trichloroacetic acid (TCA).[1]
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the sample at >15,000 x g for 10 minutes at 4°C.
Collection: Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis. Acyl-CoAs can be unstable, so minimizing time on the autosampler is recommended.[13][16]
Liquid Chromatography
Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of acyl-CoAs.[16][17]
Analytical Column: Luna C18 (100 x 2.0 mm, 3 µm) or equivalent.
Mobile Phase A: 5-10 mM Ammonium Acetate in Water, pH ~6.8.[16]
Mobile Phase B: Methanol or Acetonitrile.
Flow Rate: 0.2 - 0.4 mL/min.
Gradient (Illustrative):
0-2 min: 2% B
2-6 min: 2% to 95% B
6-15 min: Hold at 95% B
15.1-20 min: Return to 2% B (re-equilibration)
Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI) in positive mode. Acyl-CoAs ionize efficiently under these conditions.[1]
QqQ Analysis (MRM): The precursor ion will be the [M+H]⁺ for 3,4-dimethylideneheptanedioyl-CoA. The product ion for quantification is typically derived from the fragmentation of the phosphopantetheine moiety. A characteristic neutral loss of 507 Da is often observed and can be used for precursor ion scanning to find new acyl-CoAs.[9][13]
Q-TOF Analysis: Data is acquired across a relevant mass range (e.g., m/z 100-1200) to capture all ions.[4] Quantification is performed by extracting the accurate mass chromatogram of the analyte.
Mandatory Visualizations
Acyl-CoA Metabolism Pathway
The diagram below illustrates the fatty acid β-oxidation spiral, a core metabolic pathway involving numerous acyl-CoA intermediates. 3,4-dimethylideneheptanedioyl-CoA, as a dicarboxylic acyl-CoA, would intersect with related metabolic processes.
Caption: The fatty acid β-oxidation spiral, a key pathway in acyl-CoA metabolism.
Analytical Workflow
The following diagram outlines the logical steps for the quantitative analysis of 3,4-dimethylideneheptanedioyl-CoA from biological samples.
Caption: Experimental workflow for acyl-CoA quantification by LC-MS/MS.
Essential Procedures for the Safe Disposal of 3,4-dimethylideneheptanedioyl-CoA
This document provides critical safety and logistical information for the proper disposal of 3,4-dimethylideneheptanedioyl-CoA, a specialized thioester compound. The following procedures are based on established safety p...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides critical safety and logistical information for the proper disposal of 3,4-dimethylideneheptanedioyl-CoA, a specialized thioester compound. The following procedures are based on established safety protocols for Coenzyme A (CoA) esters and general laboratory chemical waste management, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle 3,4-dimethylideneheptanedioyl-CoA with appropriate safety measures.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant nitrile gloves, safety glasses or goggles, and a flame-retardant laboratory coat.
Ventilation: All handling of 3,4-dimethylideneheptanedioyl-CoA and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.
Hygiene Measures: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3] Contaminated clothing should be removed immediately and laundered before reuse.[1][4]
II. Quantitative Data Summary for Thioester Compounds
Property
General Value/Information
Source(s)
Physical State
Typically a solid or in solution, depending on experimental use.
General knowledge of similar CoA esters.
Chemical Stability
The product is generally chemically stable under standard ambient conditions (room temperature).[4]
Water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam. For this substance/mixture no limitations of extinguishing agents are given.[1]
The following protocol details the necessary steps for the safe and compliant disposal of 3,4-dimethylideneheptanedioyl-CoA.
Waste Identification and Segregation:
Treat all materials contaminated with 3,4-dimethylideneheptanedioyl-CoA, including pipette tips, vials, and absorbent materials, as hazardous chemical waste.[6]
This waste stream must be segregated from other waste types, such as biological or radioactive waste, unless specific guidance from your institution's Environmental Health and Safety (EHS) office permits otherwise.[6]
Containerization:
Choose a waste container that is chemically compatible with thioester compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6]
The container must be in good condition, with a secure, leak-proof lid.
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "3,4-dimethylideneheptanedioyl-CoA".[6] If the waste is in a solution, list all constituents and their approximate concentrations.
Waste Accumulation:
For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. To minimize dust generation when handling solids, gently sweep the material into a weigh boat or onto a piece of paper before transferring it to the container.[6]
For larger liquid quantities (>50 mL of solution): If the compound is dissolved in a flammable organic solvent, it should be collected in a container specifically designated for flammable liquid waste.[6]
Final Disposal:
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
Once the container is full or is no longer being used, arrange for its collection by your institution's licensed hazardous waste contractor.[1] Follow all institutional and local regulations for hazardous waste pickup and disposal.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Disposal workflow for 3,4-dimethylideneheptanedioyl-CoA.
Safe Handling and Disposal of 3,4-dimethylideneheptanedioyl-CoA: A Procedural Guide
This guide provides essential safety, handling, and disposal protocols for 3,4-dimethylideneheptanedioyl-CoA in a research and development setting. As the specific toxicological and reactivity data for this compound are...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety, handling, and disposal protocols for 3,4-dimethylideneheptanedioyl-CoA in a research and development setting. As the specific toxicological and reactivity data for this compound are not established, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling novel biochemicals and acyl-CoA analogs.
Hazard Identification and Risk Mitigation
Given the presence of a reactive acyl-CoA thioester moiety and unsaturated methylidene groups, the primary potential hazards include:
Reactivity: Potential for degradation or reaction with oxidizing agents. Its stability in various solvents and pH conditions is unknown.
Toxicological Properties: The biological effects are uncharacterized. It may act as an enzyme inhibitor or possess other bioactivities.
Routes of Exposure: Inhalation of aerosols, skin/eye contact, and ingestion are all potential routes of exposure.
A thorough risk assessment must be performed before beginning any experiment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier to exposure. The minimum required PPE for handling 3,4-dimethylideneheptanedioyl-CoA is outlined below.
Table 1: Minimum Personal Protective Equipment (PPE) Requirements
PPE Category
Specification
Rationale
Hand Protection
Double-gloved nitrile (ASTM D6319) or neoprene gloves.
Prevents skin contact. Double-gloving is recommended for handling highly active or unknown compounds.
Eye Protection
ANSI Z87.1-compliant, indirectly vented chemical splash goggles.
Protects eyes from splashes, which can be absorbed systemically.
Body Protection
Flame-resistant lab coat with tight-fitting cuffs.
Protects skin and personal clothing from contamination.
Respiratory
All handling of solids and volatile solutions must occur in a certified chemical fume hood.
Prevents inhalation of aerosols or vapors.
Operational and Handling Plan
Adherence to a strict, step-by-step protocol is critical to ensure safe and reproducible handling.
Experimental Workflow: Preparation of a Stock Solution
The following workflow diagram outlines the key steps for safely preparing a stock solution of 3,4-dimethylideneheptanedioyl-CoA.
Caption: Standard workflow for preparing and aliquoting a novel compound.
Experimental Protocol: Weighing and Solubilization
Preparation: Before removing the compound from storage (e.g., -80°C freezer), prepare the workspace. Verify fume hood operation, don all PPE, and assemble all necessary equipment (e.g., balance, spatulas, vials, solvent).
Equilibration: Allow the sealed container of 3,4-dimethylideneheptanedioyl-CoA to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
Weighing: Inside the chemical fume hood, carefully weigh the desired amount of the solid into a tared, conical microcentrifuge tube. Use anti-static techniques if the powder is fine.
Solubilization: Add the appropriate volume of a pre-chilled, degassed buffer or solvent directly to the tube. Close the cap securely and vortex at a low to medium speed until the solid is completely dissolved.
Aliquoting: Immediately dispense the stock solution into pre-labeled, single-use aliquots to minimize freeze-thaw cycles.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Waste Management and Disposal
All materials that come into contact with 3,4-dimethylideneheptanedioyl-CoA must be disposed of as hazardous chemical waste. Proper segregation is mandatory.
Table 2: Waste Disposal Plan
Waste Stream
Container Type
Disposal Procedure
Solid Waste
Labeled, poly-lined cardboard box or plastic drum.
Includes contaminated gloves, weigh paper, pipette tips, and tubes.